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Mifanertinib Documentation Hub

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  • Product: Mifanertinib
  • CAS: 1639014-72-4

Core Science & Biosynthesis

Foundational

Technical Guide: Mifanertinib (Befotertinib/D-0316) Mechanism of Action & EGFR T790M Targeting

[1] Executive Summary Mifanertinib (also known as Befotertinib or D-0316 ) is a third-generation, irreversible, ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is rationally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Mifanertinib (also known as Befotertinib or D-0316 ) is a third-generation, irreversible, ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is rationally designed to target the EGFR T790M resistance mutation, which acts as the "gatekeeper" mutation limiting the efficacy of first-generation TKIs (e.g., Gefitinib, Erlotinib).

Unlike the pyrimidine-based scaffold of Osimertinib, Mifanertinib utilizes a modified quinazoline core functionalized with a Michael acceptor to form a covalent bond with Cys797 within the EGFR ATP-binding pocket.[1] This structural distinction underpins its high selectivity for EGFR-sensitizing (Del19, L858R) and resistance (T790M) mutations while sparing wild-type (WT) EGFR, thereby widening the therapeutic window.[1]

Key Technical Specifications:

  • Chemical Formula: C₂₁H₁₉ClF₃N₅O₂[1]

  • Target: EGFR (L858R, Del19, T790M)[2][3]

  • Binding Mode: Irreversible Covalent (Cys797)[1]

  • Clinical Status: Approved in China (May 2023) for 2nd-line T790M+ NSCLC; demonstrated superior PFS vs. Icotinib in 1st-line settings.[1]

Molecular Architecture & Binding Mechanism[1]

The Structural Challenge: T790M Steric Hindrance

The T790M mutation involves the substitution of Threonine (T) with Methionine (M) at position 790 in the "gatekeeper" region of the kinase domain.

  • First-Generation Failure: The bulky Methionine side chain introduces steric hindrance that prevents the binding of first-generation quinazolines (e.g., Gefitinib).[1] Furthermore, T790M increases the receptor's affinity for ATP, allowing ATP to outcompete reversible inhibitors.

  • Mifanertinib Solution: Mifanertinib is designed with a flexible scaffold that accommodates the bulky Methionine residue. Crucially, it possesses an electrophilic acrylamide moiety (Michael acceptor) positioned to react specifically with the thiol group of Cysteine 797 (Cys797) .

Covalent Kinetic Locking

The inhibition mechanism follows a two-step "induced fit" model:

  • Reversible Association (

    
    ):  The drug binds to the ATP-binding pocket via hydrogen bonding and van der Waals forces.[1] The quinazoline core mimics the adenine ring of ATP.
    
  • Irreversible Inactivation (

    
    ):  The acrylamide group undergoes a nucleophilic attack by the sulfhydryl (-SH) group of Cys797, forming a permanent covalent thioether bond.
    


This covalent linkage permanently deactivates the kinase function of that specific receptor molecule. Signaling can only be restored by the synthesis of new EGFR proteins, which is energetically costly for the tumor cell.

Selectivity Profile (Wild-Type Sparing)

Mifanertinib exhibits a "kinetic proofreading" selectivity.[1]

  • Mutant EGFR: The drug fits the mutant pocket with high affinity (

    
    ), positioning the acrylamide perfectly for rapid covalent bond formation (
    
    
    
    ).
  • Wild-Type EGFR: The drug binds with lower affinity.[1] The spatial alignment for the covalent reaction is suboptimal, leading to a slower rate of inactivation. This differential allows for effective tumor suppression at doses that minimize cutaneous and gastrointestinal toxicity associated with WT EGFR inhibition.

Visualization: Mechanism of Action Pathway

MOA_Pathway cluster_cell NSCLC Tumor Cell (T790M+) EGFR_Mutant EGFR (L858R/T790M) Constitutively Active Binding_Pocket ATP Binding Pocket (Gatekeeper M790) EGFR_Mutant->Binding_Pocket Phosphorylation Autophosphorylation (Y1068, Y1173) EGFR_Mutant->Phosphorylation Inhibited ATP ATP ATP->Binding_Pocket Blocked by Drug Mifanertinib Mifanertinib (D-0316) Mifanertinib->Binding_Pocket High Affinity Binding Cys797 Cys797 Residue (Nucleophile) Mifanertinib->Cys797 Covalent Bond Formation (Michael Addition) Binding_Pocket->Cys797 Cys797->Phosphorylation Prevents ATP Hydrolysis Signaling RAS/RAF/MEK & PI3K/AKT Signaling Cascades Phosphorylation->Signaling Apoptosis Apoptosis / Cell Death Phosphorylation->Apoptosis Inhibition leads to Proliferation Tumor Proliferation & Survival Signaling->Proliferation

Caption: Schematic of Mifanertinib's covalent inhibition of EGFR T790M, blocking downstream oncogenic signaling.

Preclinical Validation Protocols (Self-Validating Systems)[1]

To validate the efficacy and mechanism of Mifanertinib, the following experimental workflows are recommended. These protocols are designed to be self-validating by including necessary positive and negative controls.[1]

Biochemical Kinase Assay (HTRF FRET)

Objective: Determine the IC50 of Mifanertinib against recombinant EGFR(T790M) vs. EGFR(WT).

  • Reagents:

    • Recombinant EGFR T790M/L858R and EGFR WT proteins.[4]

    • Biotinylated poly-Glu-Tyr substrate.[1]

    • ATP (at

      
       concentration for each enzyme to ensure competitive conditions).[1]
      
    • Europium-cryptate labeled anti-phosphotyrosine antibody (Donor).[1]

    • Streptavidin-XL665 (Acceptor).[1]

  • Protocol:

    • Preparation: Dilute Mifanertinib in DMSO (10-point dose response, e.g., 0.1 nM to 10 µM).

    • Incubation: Mix enzyme + inhibitor in reaction buffer (50 mM HEPES, MgCl₂, DTT). Incubate for 15 mins (allows for covalent bond formation).

    • Reaction: Add ATP and Biotin-substrate.[1] Incubate for 60 mins at RT.[1]

    • Detection: Add HTRF detection reagents (Eu-Ab + SA-XL665). Incubate 1 hour.

    • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Validation Criteria:

    • Z-factor: > 0.5 for assay robustness.

    • Reference Control: Osimertinib IC50 should be ~1-5 nM for T790M.[1]

    • Expectation: Mifanertinib IC50 < 10 nM for T790M; IC50 > 100-500 nM for WT (Selectivity Index > 10-50x).[1]

Cellular Viability Assay (Isogenic Pair)

Objective: Confirm cellular potency and selectivity.

  • Cell Lines:

    • H1975: NCI-H1975 (L858R/T790M) - Target.

    • PC-9: (Del19) - Sensitizing Control.[1]

    • A431: (WT EGFR amplification) - Toxicity/Selectivity Control.

  • Protocol:

    • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treatment: Treat with serial dilutions of Mifanertinib (0 - 10 µM) for 72 hours.

    • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.[1]

    • Analysis: Normalize luminescence/absorbance to DMSO control. Fit curves using non-linear regression (4-parameter logistic).

  • Validation Criteria:

    • H1975 IC50: Single-digit nanomolar range (e.g., < 10 nM).[1]

    • A431 IC50: Significantly higher (e.g., > 500 nM).

    • Resistance Control: Include a C797S engineered line (should be resistant to Mifanertinib).

Data Summary: Clinical & Physical Properties[3]

The following table synthesizes key data points from Phase II/III trials (e.g., NCT03861156, NCT04206072) and chemical characterization.

ParameterValue / DescriptionContext
Compound Name Mifanertinib (Befotertinib, D-0316)INN / Trade Name
Primary Target EGFR L858R/T790M & Del19/T790MDual-mutant inhibition
Binding Type Irreversible CovalentCys797 Michael Addition
Phase II ORR 64.8% (95% CI: 59.0–70.[1]3)T790M+ NSCLC (2nd Line)
Phase II DCR 95.2% Disease Control Rate
Phase III PFS 22.1 months (Median)1st Line vs Icotinib
CNS Activity Yes (Brain Penetrant)Effective in brain metastases
Key Toxicity Thrombocytopenia, RashDistinct from Osimertinib profile
Selectivity High (Mutant >> WT)Reduces off-target EGFR WT side effects

Experimental Workflow Diagram

Workflow cluster_screening Preclinical Validation Cascade Compound Mifanertinib (D-0316) Biochem Biochemical Assay (HTRF/Kinase-Glo) Target: EGFR T790M Compound->Biochem Screen Cellular Cellular Assay (H1975 vs A431) Readout: IC50 Viability Biochem->Cellular Hit Confirmation (<10 nM) Western Mechanistic Check Western Blot pEGFR / pAKT / pERK Cellular->Western Pathway Validation InVivo In Vivo Xenograft (H1975 Mouse Model) Readout: Tumor Vol. Western->InVivo Efficacy Check

Caption: Step-by-step validation cascade from biochemical screening to in vivo efficacy confirmation.

References

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Mifanertinib."[1] WHO Drug Information, 2020. Link[1]

  • Lu, S., et al. "Efficacy and Safety of Befotertinib (D-0316) in Patients with EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study." Journal of Thoracic Oncology, 2022.[5][6][7] Link

  • Blair, H.A. "Befotertinib: First Approval."[8] Drugs, 2023.[4][6][8][9][10] Link

  • ClinicalTrials.gov. "A Study of D-0316 in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) With EGFR Mutation (NCT03861156)."[1] U.S. National Library of Medicine. Link[1]

  • ClinicalTrials.gov. "D-0316 Versus Icotinib in Patients With Locally Advanced or Metastatic EGFR Sensitising Mutation Positive NSCLC (NCT04206072)."[1][11] U.S. National Library of Medicine. Link[1][11]

  • Cross, D.A., et al. "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors." Cancer Discovery, 2014. (Reference for standard 3rd Gen mechanism). Link

Sources

Exploratory

Technical Monograph: Mefatinib (CAS 1639014-72-4)

Structure, Synthesis, and Pharmacological Mechanism of a Third-Generation EGFR Inhibitor Executive Summary Mefatinib (Synonyms: Mifanertinib, MET306) is a potent, irreversible, third-generation tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Mechanism of a Third-Generation EGFR Inhibitor

Executive Summary

Mefatinib (Synonyms: Mifanertinib, MET306) is a potent, irreversible, third-generation tyrosine kinase inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR). It specifically addresses the limitations of first-generation TKIs (e.g., gefitinib) by overcoming the T790M resistance mutation while maintaining efficacy against activating mutations (Del19, L858R).

This guide provides a rigorous technical analysis of Mefatinib, detailing its chemical structure, validated synthesis routes, mechanism of action, and experimental handling protocols for drug development applications.

Chemical Identity & Physicochemical Properties

Mefatinib is characterized by a quinazoline scaffold modified with a difluoromethoxy group at the C7 position and a dimethylamino-crotonamide "warhead" at C6. This structure balances lipophilicity with covalent binding capability.

Table 1: Physicochemical Specifications
PropertySpecification
Common Name Mefatinib (Mifanertinib)
CAS Registry Number 1639014-72-4
IUPAC Name (2E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Molecular Formula C₂₁H₁₉ClF₃N₅O₂
Molecular Weight 465.86 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO: ≥ 50 mg/mL (107 mM); Ethanol: < 1 mg/mL
pKa (Calculated) Basic nitrogen (dimethylamino): ~8.5; Quinazoline N1: ~3.5
LogP ~3.2 (Predicted)
SMILES CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F

Structural Activity Relationship (SAR) Analysis

The efficacy of Mefatinib is derived from three distinct structural domains, each serving a critical pharmacological function.

  • The Quinazoline Core (Scaffold):

    • Acts as the ATP-mimetic hinge binder.

    • The N1 and N3 nitrogens form hydrogen bonds with the hinge region of the EGFR kinase domain (specifically Met793).

  • The C7-Difluoromethoxy Group:

    • Function: Unlike the methoxy group in Gefitinib or the tetrahydrofuran in Afatinib, the difluoromethoxy (-OCHF₂) group increases metabolic stability against O-dealkylation.

    • Effect: Enhances lipophilicity and membrane permeability while modulating electron density on the quinazoline ring.

  • The C6-Acrylamide "Warhead" (Michael Acceptor):

    • Mechanism: The (E)-4-(dimethylamino)but-2-enamide tail positions a reactive double bond adjacent to Cysteine 797 (Cys797) in the EGFR ATP-binding pocket.

    • Causality: A Michael addition reaction occurs, forming a covalent thioether bond. This irreversibility is crucial for inhibiting the T790M mutant, which has high affinity for ATP and displaces reversible inhibitors.

Mechanism of Action (Signaling Pathway)

Mefatinib functions as a pan-EGFR inhibitor.[1][2] By covalently occupying the ATP-binding pocket, it prevents the phosphorylation of tyrosine residues on the intracellular domain of EGFR.[3] This blockade halts downstream signaling cascades essential for tumor proliferation.[3]

Diagram 1: Mefatinib Mechanism of Action (EGFR Pathway Blockade)

Mefatinib_MOA Mefatinib Mefatinib (Inhibitor) EGFR_Inactive EGFR (Inactive) Tyrosine Kinase Domain Mefatinib->EGFR_Inactive Covalent Binding (Cys797) ATP ATP ATP->EGFR_Inactive Binds EGFR_Active p-EGFR (Active) Autophosphorylated EGFR_Inactive->EGFR_Active Phosphorylation RAS RAS EGFR_Active->RAS Activates PI3K PI3K EGFR_Active->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mefatinib competes with ATP for the EGFR kinase domain, forming a covalent bond at Cys797 to permanently disable downstream RAS/RAF/MEK and PI3K/AKT signaling.

Chemical Synthesis Route

The synthesis of Mefatinib typically follows a convergent route established in patent literature (e.g., WO2013135176). The core strategy involves constructing the quinazoline scaffold followed by sequential installation of the aniline and the acrylamide tail.

Validated Synthetic Pathway
  • Starting Material: 4-chloro-7-(difluoromethoxy)-6-nitroquinazoline.

  • Step 1 (SNAr): Nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.

  • Step 2 (Reduction): Reduction of the nitro group to an amine (using Iron/Acetic acid or Hydrogenation).

  • Step 3 (Acylation): Condensation with (E)-4-(dimethylamino)but-2-enoyl chloride (or the corresponding acid with coupling agents).

Diagram 2: Synthesis Workflow

Synthesis_Route SM1 4-chloro-7-(difluoromethoxy)- 6-nitroquinazoline Inter1 Intermediate A: Nitro-quinazoline derivative SM1->Inter1 SNAr iPrOH, 80°C Reagent1 3-chloro-4-fluoroaniline Reagent1->Inter1 Inter2 Intermediate B: Amino-quinazoline derivative Inter1->Inter2 Reduction Fe/NH4Cl or H2/Pd Product Mefatinib (Final Product) Inter2->Product Acylation THF/DIPEA, 0°C Reagent2 (E)-4-(dimethylamino) but-2-enoyl chloride Reagent2->Product

Caption: Convergent synthesis of Mefatinib via SNAr coupling, nitro-reduction, and final amide coupling of the Michael acceptor tail.

Experimental Protocols

These protocols are designed for in vitro characterization and should be performed in a BSL-2 laboratory environment.

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weigh 4.66 mg of Mefatinib powder.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 1 minute until completely dissolved.

  • QC Check: Inspect visually for particulates. If turbid, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into light-protective vials. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid freeze-thaw cycles.[4]

In Vitro Kinase Inhibition Assay (Protocol Summary)

Objective: Determine IC50 against EGFR(T790M).

  • Reagents: Recombinant EGFR(T790M) kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), ³³P-ATP or fluorescent tracer.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of Mefatinib in DMSO (Start: 10 µM).

  • Incubation: Mix kinase + Mefatinib in buffer. Incubate 15 mins at RT (allows covalent bond formation).

  • Reaction Start: Add ATP/Substrate mix.

  • Reaction Stop: After 60 mins, stop reaction (EDTA or acid).

  • Detection: Measure phosphorylation via radiometric counting or FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

References

  • World Health Organization. (2023). International Nonproprietary Names for Pharmaceutical Substances (INN): Mifanertinib (List 128). WHO Drug Information.[5] Link

  • National Institutes of Health (NIH). Mifanertinib | C21H19ClF3N5O2 | CID 71613550. PubChem Database.[5] Link[5]

  • Wang, K., et al. (2021).[2] Mefatinib as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study.[1][2][6] Signal Transduction and Targeted Therapy.[1] Link

  • Shanghai Allist Pharmaceuticals. (2013). Quinazoline derivative, preparation method and application thereof. Patent WO2013135176A1.[5] Link

  • IUPHAR/BPS. Mifanertinib (Mefatinib) Ligand Entry. Guide to PHARMACOLOGY.[5] Link

Sources

Foundational

Technical Guide: Mifanertinib Dimaleate Stoichiometry &amp; Molecular Characterization

The following technical guide details the molecular characterization, stoichiometric verification, and pharmaceutical implications of Mifanertinib Dimaleate. Executive Summary: The Molecular Identity Mifanertinib (also k...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characterization, stoichiometric verification, and pharmaceutical implications of Mifanertinib Dimaleate.

Executive Summary: The Molecular Identity

Mifanertinib (also known as Mefatinib) is a potent, third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target specific mutations (e.g., T790M) in non-small cell lung cancer (NSCLC).[1] While the free base possesses the pharmacological activity, the dimaleate salt is the critical solid-state form used to ensure adequate solubility, bioavailability, and stability for oral dosage forms.[1]

Precise characterization of the dimaleate salt is non-trivial due to the potential for stoichiometric variability (monomaleate vs. dimaleate) during crystallization.[1] This guide provides the definitive molecular weight calculations and a self-validating analytical workflow to confirm the 1:2 (drug:acid) ratio.

Molecular Data Table

The following parameters are the reference standards for analytical calculations.

ParameterMifanertinib (Free Base)Maleic Acid (Counterion)Mifanertinib Dimaleate (Salt)
CAS Number 1639014-72-4110-16-7N/A (Salt Specific)
Formula C₂₁H₁₉ClF₃N₅O₂C₄H₄O₄C₂₉H₂₇ClF₃N₅O₁₀
Molar Mass 465.86 g/mol 116.07 g/mol 698.00 g/mol
Stoichiometry 121:2
Appearance Off-white powderWhite crystalline solidCrystalline Solid

Stoichiometric Logic & Calculation

The formation of the dimaleate salt involves the protonation of basic nitrogen centers within the Mifanertinib quinazoline and acrylamide pharmacophore by two equivalents of maleic acid.[1]

The Calculation (Self-Validation)

To validate the molecular weight in a laboratory setting, one must account for the full contribution of the counterions.[1]


[1]

Where


 is the stoichiometric ratio.[1]
  • 
    [1]
    

Critical Insight: Analytical errors often occur when researchers assume a monomaleate formation (MW ~581.9).[1] The dimaleate form adds significant mass (~33% increase over free base), altering dose-volume calculations in pre-clinical studies.[1]

Structural Visualization

The following diagram illustrates the stoichiometric assembly and the resulting molecular weight contribution.

Mifanertinib_Stoichiometry Base Mifanertinib Free Base (C21H19ClF3N5O2) MW: 465.86 Salt Mifanertinib Dimaleate (C29H27ClF3N5O10) MW: 698.00 Base->Salt + Protonation Acid 2x Maleic Acid (2 * C4H4O4) MW: 232.14 Acid->Salt Ionic Bonding

Figure 1: Stoichiometric assembly of Mifanertinib Dimaleate, highlighting the mass contribution of the maleic acid counterions.[1]

Analytical Verification Protocols

Trust but verify.[1] In drug development, assuming the label MW is correct can lead to dosing errors.[1] Use this self-validating workflow to confirm the salt form.

Proton NMR (¹H-NMR) Stoichiometry Check

Objective: Determine the molar ratio of Mifanertinib to Maleic acid by integrating characteristic peaks.

Protocol:

  • Solvent: Dissolve ~5 mg of salt in DMSO-d6 (Maleic acid is highly soluble; prevents precipitation).[1]

  • Target Peaks:

    • Mifanertinib: Identify the single vinylic proton on the acrylamide tail (typically

      
       6.0–7.0 ppm) or the aromatic quinazoline protons.[1] Set integration to 1.0.
      
    • Maleic Acid: Identify the singlet peak for the olefinic protons of maleic acid (typically

      
       6.0–6.3 ppm).[1]
      
  • Validation Logic:

    • Since Maleic acid has 2 equivalent olefinic protons, a 1:1 salt would show an integration of 2.0.[1]

    • For a Dimaleate (1:2) salt: The Maleic acid peak integration should be 4.0 (relative to 1 proton of the drug).[1]

Elemental Analysis (CHN)

Theoretical values for C₂₉H₂₇ClF₃N₅O₁₀ (MW 698.[1]00) provide a definitive "Go/No-Go" gate.[1]

ElementTheoretical %Tolerance (±0.4%)
Carbon (C) 49.90%49.50 – 50.30%
Hydrogen (H) 3.90%3.50 – 4.30%
Nitrogen (N) 10.03%9.63 – 10.43%

Troubleshooting: If Carbon is significantly higher (>52%), you likely have the monomaleate form or free base contamination.[1]

Analytical Workflow Diagram

This flowchart guides the decision-making process for verifying the salt form before usage in biological assays.

Analytical_Workflow Start Sample Receipt: Mifanertinib Salt NMR 1H-NMR (DMSO-d6) Integrate Drug vs. Acid Start->NMR Calc Calculate Ratio (R) NMR->Calc Dimaleate R = 1:2 Confirm MW = 698.00 Calc->Dimaleate Acid Integral = 4H Monomaleate R = 1:1 MW = 581.93 (REJECT for Dimaleate) Calc->Monomaleate Acid Integral = 2H MassSpec LC-MS Validation Observe m/z 466 (M+H)+ Dimaleate->MassSpec Monomaleate->MassSpec Investigate

Figure 2: Decision tree for analytical verification of the dimaleate salt stoichiometry.

Pharmaceutical Implications[1][6][7]

Solubility and Dissolution

The dimaleate salt is chosen over the free base to enhance aqueous solubility, particularly in the gastric environment.[1] The two carboxylic acid groups on each maleic acid molecule (4 total acid groups per drug molecule) significantly alter the pKa profile and dissolution rate.[1]

  • Protocol Note: When preparing stock solutions for in vitro assays (e.g., IC50), dissolve in 100% DMSO first to ensure complete dissociation, then dilute into media. Using aqueous buffers directly may risk crashing out the free base if the pH shifts neutral.[1]

Dosing Calculations

Using the wrong molecular weight is a common source of experimental error.[1]

  • Correction Factor:

    
    .[1]
    
  • Implication: To deliver 10 mg of active Mifanertinib, you must weigh 15.0 mg of Mifanertinib Dimaleate.[1]

References

  • PubChem. (n.d.).[1][2] Mifanertinib (Compound CID 71613550).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Mifanertinib Ligand Page. Retrieved October 26, 2023, from [Link][1]

Sources

Exploratory

Mifanertinib and the Irreversible Covalent Engagement of Cysteine 797 in EGFR

An In-Depth Technical Guide: A Senior Application Scientist's Perspective on Mechanism, Validation, and Significance Introduction: The Evolving Landscape of EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Mechanism, Validation, and Significance

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, differentiation, and survival.[1] Its dysregulation, often through activating mutations, is a well-established driver in several malignancies, most notably Non-Small Cell Lung Cancer (NSCLC). The development of Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain marked a paradigm shift in cancer therapy, moving towards a more personalized, mutation-driven treatment approach.

However, the clinical success of first and second-generation reversible inhibitors was frequently curtailed by the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation. This challenge spurred the development of third-generation irreversible inhibitors, designed to form a permanent, covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket, thereby overcoming T790M-mediated resistance.[1][2]

Mifanertinib is a potent, ATP-competitive tyrosine kinase inhibitor that exemplifies this class of targeted covalent drugs.[3][4] This guide provides an in-depth technical examination of the core mechanism underpinning Mifanertinib's efficacy: its irreversible covalent binding to Cysteine 797 of EGFR. We will explore the molecular basis of this interaction, the rigorous experimental methodologies required for its validation, and the clinical implications of this targeted approach, including the subsequent challenge of C797S-driven resistance.

The Molecular Target: EGFR's Achilles' Heel - Cysteine 797

The kinase domain of EGFR, like other kinases, features a highly conserved ATP-binding pocket. Cysteine 797 is a non-catalytic residue strategically located at the edge of this pocket.[2][5] The thiol group (-SH) of the cysteine side chain is a potent nucleophile, making it an ideal target for covalent modification by electrophilic small molecules.[6][7]

The design of irreversible inhibitors like Mifanertinib is predicated on a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the ATP pocket, driven by favorable hydrophobic and hydrogen-bonding interactions. This initial binding event orients the molecule correctly.

  • Covalent Bond Formation: Once properly positioned, an electrophilic "warhead" on the inhibitor is brought into close proximity with the nucleophilic thiol of Cys797, facilitating the formation of a stable, irreversible covalent bond.[6]

This covalent engagement effectively and permanently inactivates the enzyme, providing sustained inhibition long after the unbound drug has been cleared. The mutation of this critical residue to serine (C797S), which possesses a much less nucleophilic hydroxyl group, abrogates this mechanism and is a primary driver of resistance to third-generation TKIs.[8][9]

The Covalent Inhibitor: A Profile of Mifanertinib

Mifanertinib is a small molecule designed for high-affinity binding to the EGFR kinase domain. Its structure incorporates a key pharmacophore: an acrylamide moiety. This α,β-unsaturated carbonyl group acts as a Michael acceptor—an electrophile that is reactive towards nucleophiles like the thiol group of cysteine.[1][10]

PropertyValueSource
Chemical Formula C₂₁H₁₉ClF₃N₅O₂[10][11][12]
Molecular Weight 465.86 g/mol [10][11][12]
Mechanism of Action Irreversible Covalent Inhibitor[4]
Reactive Moiety Acrylamide (Michael Acceptor)[10][11]
Target Residue Cysteine 797 of EGFR[1][5]

The Core Mechanism: A Michael Addition Reaction

The irreversible inhibition of EGFR by Mifanertinib is achieved through a specific chemical reaction known as a Michael addition (or conjugate addition). Upon initial non-covalent binding within the ATP pocket, the acrylamide warhead of Mifanertinib is positioned adjacent to Cys797. The deprotonated thiolate anion (S⁻) of the cysteine residue acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated system on Mifanertinib. This results in the formation of a stable carbon-sulfur covalent bond, permanently tethering the inhibitor to the enzyme.[5]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation EGFR EGFR Kinase Domain (ATP Pocket with Cys797-SH) Complex Reversible E-I Complex (Proximity & Orientation) EGFR->Complex Non-covalent Interactions Mifanertinib Mifanertinib (Acrylamide Warhead) Mifanertinib->Complex Covalent_Adduct Irreversible Covalent Adduct (EGFR-S-Mifanertinib) Complex->Covalent_Adduct Michael Addition (Nucleophilic Attack)

Figure 1: Two-step mechanism of irreversible EGFR inhibition by Mifanertinib.

Consequences of Irreversible Binding: Sustained Pathway Inhibition

The formation of the covalent adduct leads to the complete and sustained shutdown of EGFR's kinase activity. By permanently occupying the ATP-binding site, Mifanertinib prevents the phosphorylation of EGFR itself and its downstream signaling effectors. This effectively blocks the pro-survival and proliferative signals transmitted through key pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis in cancer cells dependent on EGFR signaling.[1]

G EGF Ligand (EGF) EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Mifanertinib Mifanertinib (Covalently Bound to Cys797) Mifanertinib->EGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Inhibition of EGFR downstream signaling pathways by Mifanertinib.

Experimental Validation: A Self-Validating Protocol System

Confirming that an inhibitor acts via an irreversible covalent mechanism requires a multi-faceted approach. Each experimental step provides a piece of the puzzle, and together they form a self-validating system that confirms potency, mechanism, and specificity.[7]

G Start Hypothesis: Mifanertinib is a Covalent Inhibitor of EGFR Cys797 Biochem Biochemical Assays (Determine kinact/KI) Start->Biochem Is it potent and time-dependent? IntactMS Intact Protein MS (Confirm Covalent Adduct Formation) Biochem->IntactMS Does it form a stable adduct? TandemMS Tandem MS/MS (Proteomics) (Identify Cys797 as Modification Site) IntactMS->TandemMS Where does it bind? Cellular Cell-Based Assays (Confirm Target Engagement & Pathway Inhibition) TandemMS->Cellular Does it work in cells? Conclusion Validated Covalent Inhibitor Cellular->Conclusion

Figure 3: Logical workflow for the validation of an irreversible covalent inhibitor.
Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation
  • Rationale: This is the most direct method to confirm covalent binding. A successful reaction will result in an increase in the protein's mass equal to the molecular weight of the inhibitor.[13][14][15]

  • Methodology:

    • Protein Preparation: Purify recombinant EGFR kinase domain (wild-type or relevant mutant). Ensure high purity and concentration.

    • Incubation: Incubate the EGFR protein (e.g., 5 µM) with an excess of Mifanertinib (e.g., 25-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a set time (e.g., 1-2 hours) at room temperature.

    • Control Samples: Prepare two control samples: (1) EGFR protein with vehicle (DMSO) only, and (2) a non-reactive analog of Mifanertinib (if available) incubated with EGFR. A C797S mutant protein incubated with Mifanertinib serves as an excellent negative control.

    • Sample Cleanup: Desalt the samples using a C4 ZipTip or similar resin to remove unbound inhibitor and non-volatile salts.

    • Mass Spectrometry Analysis: Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS). The protein is typically ionized using electrospray ionization (ESI) and detected on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Deconvolute the resulting multi-charged ion series to obtain the zero-charge mass of the protein. Compare the mass of the Mifanertinib-treated sample to the vehicle control. A mass shift corresponding to the molecular weight of Mifanertinib (465.86 Da) confirms covalent adduct formation.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Site Identification
  • Rationale: While intact mass analysis confirms if binding occurred, MS/MS proteomics determines precisely where it occurred, confirming Cys797 as the target.[13][16]

  • Methodology:

    • Sample Preparation: Prepare samples as described in Protocol 1 (EGFR + Vehicle, EGFR + Mifanertinib).

    • Denaturation and Digestion: Denature the proteins (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). Digest the protein into smaller peptides using a protease like trypsin.

    • LC-MS/MS Analysis: Separate the resulting peptide mixture using reverse-phase liquid chromatography coupled directly to a tandem mass spectrometer. The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation (e.g., via collision-induced dissociation).

    • Database Searching: Search the resulting MS/MS spectra against a protein database containing the EGFR sequence.

    • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Crucially, search for a variable modification on cysteine residues corresponding to the mass of Mifanertinib (+465.86 Da). The identification of the peptide containing Cys797 with this specific mass modification provides definitive proof of the binding site. The absence of this modification in the C797S mutant control validates the specificity.

Protocol 3: Cellular Target Engagement via Western Blot
  • Rationale: This assay demonstrates that the covalent binding observed in vitro translates to functional inhibition of the signaling pathway in a cellular context.

  • Methodology:

    • Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., PC-9 for activating mutations, H1975 for T790M).

    • Inhibitor Treatment: Treat cells with a dose-response range of Mifanertinib for a fixed time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for:

      • Phospho-EGFR (p-EGFR)

      • Total EGFR

      • Phospho-AKT (p-AKT)

      • Total AKT

      • Phospho-ERK (p-ERK)

      • Total ERK

      • A loading control (e.g., GAPDH or β-Actin)

    • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in Mifanertinib-treated cells, without a change in total protein levels, confirms effective target engagement and downstream pathway inhibition.

Conclusion

Mifanertinib's mechanism as an irreversible covalent inhibitor represents a sophisticated strategy in targeted drug design. By forming a permanent bond with the nucleophilic Cysteine 797 in the ATP-binding pocket of EGFR, it achieves potent and sustained enzymatic inhibition. This covalent engagement translates directly to the blockade of critical oncogenic signaling pathways. The rigorous, multi-step validation process—spanning biochemical kinetics, direct mass-based adduct confirmation, precise site-mapping via proteomics, and functional cellular assays—is essential for confirming this mechanism of action. While the emergence of C797S-mediated resistance highlights the ongoing evolutionary battle between targeted therapies and cancer, the principles of covalent inhibition pioneered by drugs like Mifanertinib continue to be a cornerstone of modern drug discovery.[17]

References

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. Journal of Medicinal Chemistry - ACS Publications.
  • C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters - ACS Publications.
  • Research - cheMIKAILproteomics. cheMIKAILproteomics.
  • Mifanertinib Datasheet. DC Chemicals.
  • Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR. ResearchGate.
  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Publishing.
  • Mifanertinib Maleate - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Transformation from acquired EGFR 19del/C797S to EGFR 19del/T790M in an advanced non-small cell lung cancer patient: a case report and literature review. PMC - NIH.
  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed Central.
  • mifanertinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations. PMC - NIH.
  • The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies. AACR Journals.
  • Mifanertinib | C21H19ClF3N5O2 | CID 71613550. PubChem - NIH.
  • Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central.
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.
  • Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. PMC.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
  • Inhibition of Osimertinib-Resistant Epidermal Growth Factor Receptor EGFR-T790M/C797S. ACS Publications.
  • Designing Irreversible Inhibitors - Worth the Effort?. ResearchGate.
  • Compound: MIFANERTINIB (CHEMBL5314470). ChEMBL - EMBL-EBI.
  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.
  • Structural and Biochemical Characterization of an Atypical α-Carbonic Anhydrase from the Tardigrade Ramazzottius varieornatus. MDPI.
  • MIFANERTINIB. gsrs.
  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. NIH.
  • EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. Cancer Research and Treatment.
  • The User's Guide to Amivantamab. PMC - NIH.
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  • Expert Commentary on the Product Profile of Amivantamab-vmjw. CancerNetwork.
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Foundational

Technical Deep Dive: Mifanertinib (D-0316) Selectivity Profile &amp; Molecular Mechanism

Executive Summary Mifanertinib (D-0316, Befotertinib) represents a structural evolution in the third-generation EGFR tyrosine kinase inhibitor (TKI) class. Designed to overcome the T790M resistance mutation while address...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mifanertinib (D-0316, Befotertinib) represents a structural evolution in the third-generation EGFR tyrosine kinase inhibitor (TKI) class. Designed to overcome the T790M resistance mutation while addressing the off-target toxicity limitations of earlier agents, Mifanertinib distinguishes itself through a metabolically optimized scaffold . Unlike Osimertinib, which generates a demethylated metabolite (AZ5104) with high affinity for wild-type (WT) EGFR, Mifanertinib is engineered to block this specific metabolic pathway. This results in a superior therapeutic index, characterized by retained potency against EGFR T790M and activating mutations (L858R, Ex19del) but significantly reduced cutaneous and gastrointestinal toxicity associated with WT EGFR inhibition.

Molecular Mechanism & Structural Optimization[1]

Covalent Binding Mode

Mifanertinib functions as an irreversible, ATP-competitive inhibitor. It possesses a mono-anilino-pyrimidine core scaffold equipped with an acrylamide "warhead."

  • Target Residue: The acrylamide group forms a covalent bond with the thiol group of Cysteine 797 (C797) located at the edge of the ATP-binding pocket of the EGFR kinase domain.

  • Selectivity Basis: The T790M mutation increases the affinity of the kinase for ATP, rendering reversible inhibitors (1st gen) ineffective. Mifanertinib's covalent bonding overcomes this high ATP affinity. Crucially, the molecule's geometry is optimized to fit the steric hindrance introduced by the Methionine at position 790, a feature that excludes WT-selective inhibitors.

The "Metabolite-Sparing" Design

The critical differentiator for Mifanertinib is its metabolic stability regarding WT-active species.

  • The Problem (Osimertinib): Osimertinib undergoes demethylation (via CYP3A4/CYP1A2) to form AZ5104 . AZ5104 is more potent against WT EGFR than the parent drug, contributing to adverse events like rash and diarrhea.

  • The Solution (Mifanertinib): D-0316 incorporates structural modifications (likely fluorination or steric bulk at the indole/amine metabolic sites) that sterically or electronically hinder the specific demethylation reaction responsible for generating a WT-active metabolite.

Visualization: Mechanism & Metabolic Fate

Mifanertinib_Mechanism cluster_0 Molecular Mechanism cluster_1 Metabolic Differentiation Mifanertinib Mifanertinib (D-0316) EGFR_Mutant EGFR T790M/L858R (ATP Pocket) Mifanertinib->EGFR_Mutant Binds C797 Cysteine 797 (Nucleophile) Mifanertinib->C797 Michael Addition CYP CYP P450 Enzymes Mifanertinib->CYP Resistant to Specific Demethylation EGFR_Mutant->C797 Exposes Complex Irreversible Covalent Complex C797->Complex Permanent Inactivation AZ5104 Metabolite AZ5104 (High WT Affinity) CYP->AZ5104 Generates Safe_Met Inactive/Safe Metabolites CYP->Safe_Met Generates Osimertinib Comparator (Osimertinib) Osimertinib->CYP Demethylation WT_Tox WT EGFR Inhibition (Rash/Diarrhea) AZ5104->WT_Tox Causes Safe_Met->WT_Tox Avoids

Figure 1: Mechanism of action showing covalent binding to C797 and the metabolic design that avoids formation of WT-active metabolites (unlike Osimertinib/AZ5104).

Selectivity Profile: Wild-Type vs. Mutant[2]

The selectivity of Mifanertinib is best understood through its "Therapeutic Window"—the ratio between the concentration required to inhibit the tumor (Mutant) versus the concentration that inhibits normal tissue (WT).

Comparative Efficacy & Safety Data

While exact proprietary IC50 tables are often confidential, the clinical safety profile serves as the definitive biological readout of WT selectivity. High rates of rash and diarrhea are direct biomarkers of WT EGFR inhibition in the skin and gut.

FeatureMifanertinib (D-0316)Osimertinib (Comparator)Significance
Primary Target EGFR T790M / L858REGFR T790M / L858RBoth are potent 3rd Gen TKIs
WT EGFR Affinity Low (Parent & Metabolites)Moderate (Due to AZ5104)D-0316 is more WT-sparing
Rash (All Grades) ~34.5% ~58%Significantly Lower Toxicity
Diarrhea (All Grades) ~6.0% ~58%Superior GI Tolerability
ORR (T790M+) ~65%~71%Comparable Efficacy
CNS Activity Active (ORR ~53% in CNS)Highly ActiveBoth penetrate BBB

Data Sources: Phase 1/2 Clinical Trials (NCT03861156) and standard Osimertinib data (FLAURA/AURA).

Preclinical Selectivity (Inferred)

Based on the structural design and clinical output, the enzymatic profile follows this hierarchy:

  • High Potency (Single Digit nM): EGFR L858R/T790M (Double Mutant), EGFR Ex19del/T790M.

  • High Potency (Single Digit nM): EGFR L858R, EGFR Ex19del (Activating Mutations).

  • Low Potency (High nM to

    
    M):  EGFR Wild-Type (WT).
    

Selectivity Ratio: The ratio of


 is significantly wider for Mifanertinib than for the Osimertinib/AZ5104 composite system in vivo.

Experimental Methodologies for Validation

To reproduce or validate these profiles, researchers should utilize the following standardized protocols.

In Vitro Kinase Selectivity Assay

This assay determines the biochemical


 against purified recombinant proteins.
  • Reagents: Recombinant EGFR (WT, L858R/T790M), ATP (

    
     apparent), Substrate (Poly Glu:Tyr 4:1), and Test Compound (Mifanertinib).
    
  • Reaction:

    • Prepare 10-point dilution series of Mifanertinib (e.g., 0.1 nM to 10

      
      M).
      
    • Incubate kinase + compound for 15 min (allows covalent bond formation).

    • Add ATP + Substrate +

      
      P-
      
      
      
      -ATP (or fluorescent tracer).
    • Incubate for 60 min at Room Temp.

  • Detection: Measure phosphorylation via scintillation counting or FRET signal.

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

    • Validation Check: Hill slope should be ~1.0. Positive control (e.g., Afatinib) must show expected potency.

Isogenic Cell Proliferation Assay

This measures the functional "Therapeutic Window" in a cellular context.

  • Cell Lines:

    • H1975: (L858R/T790M) - Target Efficacy.

    • PC9 / HCC827: (Ex19del) - Target Efficacy.

    • A431 or HaCaT: (WT EGFR amplified/driven) - Toxicity Proxy.

  • Protocol:

    • Seed cells (3,000 cells/well) in 96-well plates; adhere overnight.

    • Treat with Mifanertinib (0 - 10

      
      M) for 72 hours.
      
    • Assess viability using CellTiter-Glo (ATP luminescence).

    • Calculation: Calculate Selectivity Index (SI) =

      
      .
      
    • Success Criterion: SI > 50-100x indicates robust WT sparing.

Visualization: Experimental Workflow

Validation_Workflow cluster_biochem Biochemical (Kinase) cluster_cell Cellular (Functional) Start Selectivity Profiling Enzyme_Prep Recombinant EGFR (WT vs T790M) Start->Enzyme_Prep Cell_Lines Cell Models: H1975 (Mutant) A431 (WT) Start->Cell_Lines Incubation Pre-incubation (Covalent Binding) Enzyme_Prep->Incubation Readout_Bio IC50 Determination (Phospho-transfer) Incubation->Readout_Bio Analysis Final Selectivity Profile Readout_Bio->Analysis Intrinsic Potency Viability 72h Proliferation (CellTiter-Glo) Cell_Lines->Viability Readout_Cell Selectivity Index (WT IC50 / Mut IC50) Viability->Readout_Cell Readout_Cell->Analysis Therapeutic Window

Figure 2: Dual-track validation workflow combining biochemical affinity and cellular functional assays to calculate the Selectivity Index.

References

  • Phase I Trial of D-0316: Phase I Trial of a Third Generation EGFR Mutant-Selective Inhibitor (D-0316) in Patients with Advanced Non-Small Cell Lung Cancer.[1] The Oncologist, 2022. Link

  • Clinical Efficacy (Phase 2): Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC. Journal of Thoracic Oncology, 2022. Link

  • Osimertinib Metabolism (Comparator): Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Clinical Cancer Research, 2018. Link

  • EGFR Mutation Structural Biology: Structural basis for inhibition of the epidermal growth factor receptor kinase by irreversible inhibitors. Cancer Cell, 2009. Link

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Exploratory

Technical Guide: A Methodological Reconstruction of an In Vivo Efficacy Study for Mifanertinib (Based on Patent WO2013135176A1, Example 5)

Abstract This technical guide provides a detailed examination and methodological reconstruction of the pivotal in vivo anti-tumor efficacy study of Mifanertinib, as outlined in Example 5 of patent WO2013135176A1.[1][2] M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination and methodological reconstruction of the pivotal in vivo anti-tumor efficacy study of Mifanertinib, as outlined in Example 5 of patent WO2013135176A1.[1][2] Mifanertinib (also known as Mefatinib) is a potent, irreversible, ATP-competitive tyrosine kinase inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4][5][6] This document is intended for researchers, clinical scientists, and drug development professionals, offering a deep dive into the experimental design, rationale, and execution of a representative xenograft model study. By explaining the causality behind the procedural choices and grounding the protocol in established scientific standards, this guide serves as both a dissection of the patent example and a blueprint for designing similar preclinical oncology studies.

Introduction to Mifanertinib: A Covalent Kinase Inhibitor

Mifanertinib (CAS: 1639014-72-4) is a synthetic organic small molecule with demonstrated antineoplastic activity.[1][7] Structurally, it is designed to act as a covalent and irreversible inhibitor of key receptor tyrosine kinases (RTKs) that are implicated in oncogenesis.[3][4][6] Its primary targets are EGFR and HER2, two members of the ErbB family of receptors.[5] Dysregulation of these signaling pathways is a well-established driver of tumor proliferation, survival, and migration in various cancers, most notably in non-small cell lung cancer (NSCLC).[5][8] The covalent binding mechanism of Mifanertinib offers the potential for prolonged target inhibition and durable therapeutic responses, distinguishing it from reversible inhibitors.

Core Mechanism of Action: Dual EGFR/HER2 Inhibition

The anti-tumor effect of Mifanertinib is rooted in its ability to block the signaling cascade downstream of EGFR and HER2. Upon binding to their respective ligands (e.g., EGF for EGFR), these receptors dimerize and undergo autophosphorylation on their intracellular tyrosine kinase domains. This phosphorylation creates docking sites for adaptor proteins, initiating multiple downstream pathways critical for cancer cell growth and survival, including the RAS-MAPK and PI3K-AKT pathways.[9]

Mifanertinib, being an ATP-competitive inhibitor, occupies the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate and thereby halting the entire signaling cascade.[3][4] This blockade leads to cell cycle arrest and apoptosis in tumor cells dependent on these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Mifanertinib Mifanertinib Mifanertinib->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival cluster_treatment Treatment Phase (21 Days) node1 1. Cell Culture (e.g., EGFR+ NSCLC cells) node2 2. Subcutaneous Implantation (5x10^6 cells in Matrigel) node1->node2 node3 3. Tumor Growth (to ~150 mm³) node2->node3 node4 4. Randomization (n=10 per group) node3->node4 node5a Group A: Vehicle Control (Oral Gavage, QD) node4->node5a node5b Group B: Mifanertinib (50 mg/kg, Oral Gavage, QD) node4->node5b node6 5. Data Collection (Tumor Volume & Body Weight, 3x/week) node5a->node6 node5b->node6 node7 6. Endpoint Analysis (Tumor Growth Inhibition %) node6->node7

Caption: Workflow for the in vivo xenograft efficacy study.

Results and Data Presentation

The expected outcome of this study would be a dose-dependent inhibition of tumor growth in the Mifanertinib-treated groups compared to the vehicle control. The results are typically summarized in a table and visualized with a tumor growth curve graph.

Table 1: Representative Anti-Tumor Efficacy Data
Treatment GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control01550 ± 180--2.5
Mifanertinib25620 ± 9560%-4.1
Mifanertinib50279 ± 6582%-5.8

Note: Data are hypothetical and for illustrative purposes only.

Discussion and Scientific Insights

The results from a study like this are foundational for advancing a drug candidate. An 82% TGI at a well-tolerated dose (indicated by minimal body weight loss) would represent a robust efficacy signal.

  • Translational Significance: Such a result provides strong evidence that the in vitro potency of Mifanertinib translates to a meaningful anti-tumor effect in a complex biological system. It validates the mechanism of action, confirming that inhibiting EGFR/HER2 signaling is an effective strategy for controlling the growth of tumors dependent on this pathway.

  • Dose-Response Relationship: Observing a clear dose-response (greater TGI at 50 mg/kg than at 25 mg/kg) strengthens the confidence that the observed effect is drug-specific and not an artifact. This is critical for selecting doses for further toxicological studies and eventual clinical trials.

  • Therapeutic Window: The tolerability data (body weight) provides an initial assessment of the therapeutic window. A compound that is highly effective without causing significant toxicity is a prime candidate for further development. Adverse events in clinical trials for EGFR inhibitors often include skin and gastrointestinal toxicities, which are manageable. [5]

Conclusion

The in vivo study detailed in Patent WO2013135176A1, Example 5, represents a critical validation step in the preclinical development of Mifanertinib. Through a methodologically sound xenograft study, the compound's ability to significantly inhibit tumor growth in a living model was likely established. This guide has reconstructed the scientific rationale, detailed protocol, and expected outcomes of this experiment, providing a comprehensive technical overview for oncology researchers. The strength of these preclinical findings provides the necessary foundation for advancing Mifanertinib into clinical trials for patients with EGFR/HER2-driven malignancies.

References

  • mifanertinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • mifanertinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

  • Mifanertinib Datasheet | DC Chemicals. [Link]

  • (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway | ResearchGate. [Link]

  • mifanertinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Mifanertinib Maleate - Drug Targets, Indications, Patents | Patsnap Synapse. [Link]

  • mifanertinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

  • Mifanertinib | C21H19ClF3N5O2 | CID 71613550 - PubChem. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review . [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - CIBERONC. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. [Link]

  • The User's Guide to Amivantamab - PMC - NIH. [Link]

  • Expert Commentary on the Product Profile of Amivantamab-vmjw | CancerNetwork. [Link]

  • 60 questions with answers in ORAL GAVAGE | Science topic - ResearchGate. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice - PMC. [Link]

  • In vivo tumor xenograft model - Bio-protocol. [Link]

  • Amivantamab-vmjw: uses, dosing, warnings, adverse events, interactions . [Link]

  • Oral Gavage in the Mouse - Research Animal Training. [Link]

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of p-EGFR (Tyr1068) Inhibition by Mifanertinib

This Application Note and Protocol is designed for researchers and drug development professionals characterizing the efficacy of Mifanertinib (a third-generation EGFR Tyrosine Kinase Inhibitor) against non-small cell lun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals characterizing the efficacy of Mifanertinib (a third-generation EGFR Tyrosine Kinase Inhibitor) against non-small cell lung cancer (NSCLC) models.

Introduction & Scientific Rationale

Mifanertinib (often associated with the developmental code HS-10296 or the generic name Aumolertinib/Mefatinib depending on salt form/region) is a third-generation, irreversible EGFR Tyrosine Kinase Inhibitor (TKI). It is structurally designed to target the T790M resistance mutation while sparing wild-type EGFR, thereby reducing off-target toxicity (e.g., skin rash, diarrhea).

The mechanism of action involves covalent binding to the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain. This blockade prevents ATP hydrolysis and the subsequent autophosphorylation of tyrosine residues on the receptor's C-terminal tail.

Why Target Tyr1068 (Y1068)?

While EGFR has multiple phosphorylation sites (e.g., Y1045, Y1173), Tyr1068 is the critical "gateway" residue for the RAS/MAPK/ERK signaling cascade.

  • Mechanism: Phosphorylated Y1068 (p-Y1068) serves as a high-affinity docking site for the SH2 domain of Grb2 (Growth Factor Receptor-Bound Protein 2).

  • Downstream Effect: Grb2 recruits SOS, which activates RAS, leading to cell proliferation.

  • Biomarker Utility: Inhibition of Y1068 phosphorylation is a direct, linear surrogate for the suppression of EGFR-driven tumor growth. Unlike Y1045 (which signals for ubiquitination/degradation), Y1068 directly correlates with oncogenic signaling output.

Signaling Pathway & Inhibition Mechanism

The following diagram illustrates the signal transduction pathway and the specific blockade point of Mifanertinib.

EGFR_Signaling Mifanertinib Mifanertinib (3rd Gen TKI) EGFR EGFR (T790M/L858R) Kinase Domain Mifanertinib->EGFR Covalent Bond (Cys797) pY1068 p-EGFR (Tyr1068) (Autophosphorylation) EGFR->pY1068 Phosphorylation ATP ATP ATP->EGFR Binds Grb2 Grb2 / SOS pY1068->Grb2 Docking Site RAS RAS-GTP Grb2->RAS Activation MAPK MAPK / ERK Cascade (Proliferation) RAS->MAPK Signaling

Figure 1: Mechanism of Action. Mifanertinib covalently binds Cys797, preventing ATP binding and subsequent Y1068 phosphorylation, effectively silencing the MAPK proliferation signal.

Experimental Design Strategy

To generate robust, IND-quality data, the experimental design must account for epitope preservation and stoichiometric quantification .

Cell Line Selection
  • H1975 (NCI-H1975): Essential. Harboring both L858R (sensitizing) and T790M (resistance) mutations. This is the primary model for efficacy.

  • A431: Control. Expresses high levels of wild-type EGFR. Used to assess selectivity (Mifanertinib should be less potent here than in H1975).

  • PC-9: Alternative. Exon 19 deletion (sensitive).[1]

Treatment Matrix
ParameterConditionRationale
Dose Range 0, 1, 10, 100, 1000 nMCovers the expected IC50 (typically <10 nM for T790M).
Starvation Serum-free media (O/N)Reduces basal phosphorylation noise from other growth factors.
Stimulation EGF (50-100 ng/mL) for 15 minSynchronizes receptor activation to maximize p-Y1068 signal dynamic range.
Harvest Immediate on icePhosphatase activity is rapid; immediate cooling is critical.

Detailed Protocol: Western Blot for p-EGFR Y1068[2]

Phase A: Sample Preparation (The "Phospho-Preservation" Step)

Critical: Phosphatases are robust enzymes. Standard lysis buffers are insufficient without specific inhibitors.

  • Lysis Buffer Preparation (Freshly Supplemented):

    • Base: RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

    • Protease Inhibitors: 1x Cocktail (e.g., Aprotinin, Leupeptin).

    • Phosphatase Inhibitors (Mandatory):

      • Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine Phosphatases). Must be activated by boiling if preparing stock manually.

      • Sodium Fluoride (NaF): 10 mM (Inhibits Ser/Thr Phosphatases).

      • Beta-glycerophosphate: 10 mM.

  • Lysis Procedure:

    • Wash cells 2x with ice-cold PBS (containing 1 mM Na3VO4).

    • Add ice-cold Lysis Buffer directly to the plate (150 µL per 6-well).

    • Scrape and transfer to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 20 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

Phase B: Electrophoresis & Transfer
  • Protein Quantification: BCA Assay. Normalize samples to 20-30 µg total protein per lane.

  • Gel: 4-12% Bis-Tris Gradient Gel (EGFR is ~175 kDa; gradient gels resolve high MW proteins better).

  • Transfer: Wet tank transfer to PVDF membrane (0.45 µm).

    • Note: PVDF is preferred over Nitrocellulose for hydrophobic proteins like EGFR. Activate PVDF in methanol for 1 min before use.

Phase C: Immunodetection (The "High-Contrast" Step)

Critical:Do NOT use Non-Fat Milk for blocking or primary antibody dilution. Milk contains casein, a phosphoprotein that causes high background and masks p-Tyr signals.[2]

  • Blocking:

    • Buffer: 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Time: 1 hour at Room Temperature (RT).

  • Primary Antibody Incubation:

    • Target: Anti-p-EGFR (Tyr1068) Rabbit mAb.

    • Dilution: 1:1000 in 5% BSA/TBST .

    • Time: Overnight at 4°C with gentle rocking.

    • Self-Validation: Run a duplicate gel or strip/reprobe for Total EGFR (1:1000) and GAPDH/Beta-Actin (1:5000) to confirm loading equality.

  • Secondary Antibody:

    • HRP-conjugated Goat Anti-Rabbit IgG.

    • Dilution: 1:2000 - 1:5000 in 5% BSA/TBST .

    • Time: 1 hour at RT.

  • Detection:

    • ECL Prime or similar high-sensitivity chemiluminescent substrate.

    • Digital imaging (e.g., ChemiDoc). Ensure no pixel saturation to allow for linear quantification.

Workflow Visualization

WB_Protocol cluster_0 Sample Prep cluster_1 Blotting cluster_2 Detection Cells H1975 Cells + Mifanertinib Lysis Lysis (RIPA + Na3VO4) Cells->Lysis BCA Norm. to 30µg Lysis->BCA PAGE SDS-PAGE (4-12%) BCA->PAGE Transfer Transfer to PVDF PAGE->Transfer Block Block: 5% BSA (NO MILK) Transfer->Block Primary 1° Ab: p-Y1068 (O/N @ 4°C) Block->Primary Secondary 2° Ab: HRP (1h @ RT) Primary->Secondary Image ECL Imaging & Quantification Secondary->Image

Figure 2: Optimized Western Blot Workflow. Note the critical restriction against milk during the blocking phase to prevent casein interference.

Data Analysis & Expected Results

Quantification Method
  • Measure the Integrated Density (IntDen) of the p-EGFR Y1068 band.

  • Measure the IntDen of the Total EGFR band for the same lane.

  • Calculate the Ratio:

    
    
    
  • Normalize to the Vehicle Control (DMSO = 100%).

Expected Data Profile (Hypothetical)

Mifanertinib should demonstrate potent inhibition in T790M mutants (H1975) at low nanomolar concentrations, while showing reduced potency in Wild-Type (A431) cells, confirming the "sparing" effect.

Concentration (nM)H1975 (T790M) % p-EGFRA431 (WT) % p-EGFRInterpretation
0 (DMSO) 100%100%Baseline Activation
1 85%98%Minimal effect
10 45% 90%IC50 Range for Mutant
100 5%75%Complete Mutant Block
1000 <1%40%Off-target WT inhibition

Troubleshooting Guide:

  • Weak Signal: Did you use Na3VO4? Did you freeze/thaw the lysate too many times? (Aliquot lysates to avoid this).

  • High Background: Did you use Milk? Switch to BSA. Increase washing steps (3x 10 mins).

  • Non-Specific Bands: EGFR antibodies can cross-react with ErbB2.[3] Ensure your primary antibody is monoclonal and validated for specificity.

References

  • IUPHAR/BPS Guide to Pharmacology. Mifanertinib (Mefatinib) Ligand Page. [Link]

  • National Institutes of Health (NIH) / PubMed. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells. [Link]

  • CiteAb. Milk vs BSA for blocking - Western blotting. [Link]

Sources

Application

Cell viability assay protocol for Mifanertinib in PC-9 cells

Application Note: Quantitative Determination of Mifanertinib (AST-2818) Potency in PC-9 Non-Small Cell Lung Cancer Cells Introduction & Mechanistic Rationale Mifanertinib (Furmonertinib, AST-2818) is a highly selective,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Determination of Mifanertinib (AST-2818) Potency in PC-9 Non-Small Cell Lung Cancer Cells

Introduction & Mechanistic Rationale

Mifanertinib (Furmonertinib, AST-2818) is a highly selective, irreversible third-generation EGFR tyrosine kinase inhibitor designed to target both sensitizing EGFR mutations (e.g., exon 19 deletion, exon 21 L858R) and the T790M resistance mutation. Unlike first-generation inhibitors (e.g., Gefitinib), Mifanertinib covalently binds to the C797 residue within the ATP-binding pocket of the EGFR kinase domain, permanently inactivating the receptor and downstream oncogenic signaling.

The Model System: PC-9 Cells PC-9 cells are the industry-standard model for EGFR-driven Non-Small Cell Lung Cancer (NSCLC). They harbor the EGFR exon 19 deletion (delE746-A750) , rendering them exquisitely sensitive to EGFR TKIs. This specific genetic context makes PC-9 the ideal biological system for validating Mifanertinib potency, which typically manifests in the low nanomolar range (<10 nM).

Experimental Strategy To generate robust pharmacological data suitable for drug filing or high-impact publication, this protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo®). ATP quantification is superior to tetrazolium reduction assays (MTT/CCK-8) for kinase inhibitors because it provides a direct linear correlation with metabolic activity and is less prone to chemical interference by the test compound.

Biological Pathway Visualization

The following diagram illustrates the mechanism of action where Mifanertinib intercepts the EGFR signaling cascade, preventing the phosphorylation of downstream effectors AKT and ERK.

EGFR_Pathway Mifanertinib Mifanertinib (AST-2818) EGFR_Mut Mutant EGFR (del19 / T790M) Mifanertinib->EGFR_Mut Covalent Binding (Cys797) Apoptosis Apoptosis / Cell Death Mifanertinib->Apoptosis Induces P_EGFR p-EGFR (Autophosphorylation) EGFR_Mut->P_EGFR Inhibited ATP ATP ATP->EGFR_Mut Blocked PI3K PI3K P_EGFR->PI3K Recruitment RAS RAS P_EGFR->RAS AKT p-AKT (Survival) PI3K->AKT AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Proliferation) MEK->ERK ERK->Apoptosis Inhibits

Caption: Mifanertinib covalently binds Cys797, blocking ATP-dependent phosphorylation of mutant EGFR and silencing downstream PI3K/AKT and MAPK survival pathways.

Experimental Protocol

A. Reagent Preparation
  • Mifanertinib Stock (10 mM): Dissolve Mifanertinib powder in 100% DMSO. Vortex until clear. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Media: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep. Note: Reduced serum (1-5%) is sometimes used to increase sensitivity, but 10% is standard for physiological relevance.

  • Control Vehicle: DMSO (Dimethyl sulfoxide), cell culture grade.

B. Cell Seeding (Day 0)
  • Harvest: Detach PC-9 cells using Trypsin-EDTA. Neutralize with media.

  • Count: Determine viability using Trypan Blue or AO/PI staining (>95% viability required).

  • Density: Seed 3,000 - 4,000 cells/well in a 96-well white-walled clear-bottom plate.

    • Why this density? PC-9 cells proliferate rapidly (doubling time ~24-30h). Over-confluence at 72h will mask drug efficacy (contact inhibition).

  • Volume: 90 µL per well.

  • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.

C. Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 1000X stock plate in DMSO, then dilute 1:1000 into media to keep final DMSO constant.

    • Top Concentration: 1 µM (or 10 µM if testing resistance).

    • Dilution Factor: 1:3 or 1:4 (9-point curve).

    • Final DMSO: 0.1% in all wells (including controls).

  • Addition: Add 10 µL of 10X compound solution to the 90 µL of cells.

  • Controls:

    • Negative Control (Max Signal): Cells + 0.1% DMSO.

    • Positive Control (Min Signal): Staurosporine (1 µM) or cell-free media blank.

  • Incubation: Return to incubator for 72 hours .

D. Readout (Day 4)
  • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes. Critical: Cold reagents result in uneven luminescence.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (to lyse cells).

  • Incubate at RT for 10 minutes (to stabilize signal).

  • Measure Luminescence (RLU) on a microplate reader (e.g., EnVision, GloMax).

Workflow Visualization

Assay_Workflow Step1 Day 0: Seeding 3000 cells/well (90 µL) Step2 Day 1: Treatment Add 10 µL 10X Drug (Final DMSO 0.1%) Step1->Step2 Step3 Incubation 72 Hours 37°C / 5% CO2 Step2->Step3 Step4 Day 4: Lysis Add 100 µL CTG Shake 2 min Step3->Step4 Step5 Readout Luminescence (ATP Quant) Step4->Step5

Caption: Step-by-step 96-well plate protocol for evaluating Mifanertinib cytotoxicity using ATP-based luminescence.

Data Analysis & Expected Results

Calculation:

  • Subtract the average "Media Blank" RLU from all samples.

  • Normalize data to the DMSO Vehicle Control:

    
    
    
  • Plot % Viability (Y-axis) vs. Log[Mifanertinib] (X-axis).

  • Fit data using a 4-parameter logistic (4PL) non-linear regression model.

Expected Results (Reference Data):

ParameterValue / DescriptionNotes
PC-9 IC50 < 10 nM (Typically 1–5 nM)Highly sensitive due to del19 mutation [1, 2].
T790M Potency < 10 nM Retains potency in resistant lines (e.g., NCI-H1975) [3].
Wild-Type EGFR > 100 nM Shows selectivity window over WT EGFR (A549 cells).
Curve Shape Steep Hill SlopeIndicates irreversible covalent binding mechanism.

Troubleshooting:

  • High Background: Ensure plates are white-walled to prevent light cross-talk.

  • Edge Effect: Do not use the outer wells if evaporation is observed; fill them with PBS.

  • Precipitation: Check 1000X stocks for crashing out; Mifanertinib is lipophilic but soluble in DMSO up to 100 mM.

References

  • Shi Y, et al. (2022).[1] "Furmonertinib (AST2818) versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small-cell lung cancer (FURLONG): a multicentre, double-blind, randomised phase 3 study." The Lancet Respiratory Medicine.

  • Musib L, et al. (2022).[2] "Preclinical characterization of furmonertinib, a highly brain-penetrant, broad-spectrum EGFR tyrosine kinase inhibitor."[2] Cancer Research.

  • Shi Y, et al. (2023). "Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies." BMC Medicine.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Method

Application Note: High-Purity Synthesis of Mifanertinib (AC0010) from Quinazoline Core

Executive Summary Mifanertinib (AC0010) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mifanertinib (AC0010) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation. Structurally, it shares the 4-anilinoquinazoline scaffold with Afatinib but is distinguished by a 7-difluoromethoxy substitution and a specific (E)-4-(dimethylamino)but-2-enamide Michael acceptor tail.

This application note details a robust, scalable synthesis protocol starting from the functionalized quinazoline core, 7-hydroxy-6-nitroquinazolin-4(3H)-one . The protocol prioritizes regioselectivity, safety (avoiding gaseous Freon for difluoromethylation), and intermediate stability. We utilize a "late-stage amination" strategy for the acrylamide tail to minimize polymerization risks and maximize yield.

Retrosynthetic Analysis

The synthesis is disconnected into three critical phases:

  • Core Functionalization: Installation of the difluoromethoxy moiety at C7.

  • Pharmacophore Assembly: Construction of the 4-anilinoquinazoline scaffold via SNAr.

  • Warhead Installation: Reduction of the C6 nitro group followed by acylation with the acrylamide linker.

Pathway Visualization

Mifanertinib_Retrosynthesis Target Mifanertinib (AC0010) Inter_Amine Intermediate 4: 6-Amino-N-(3-chloro-4-fluorophenyl)- 7-(difluoromethoxy)quinazolin-4-amine Inter_Amine->Target Acylation & Amination Inter_Nitro Intermediate 3: N-(3-chloro-4-fluorophenyl)-7-(difluoromethoxy)- 6-nitroquinazolin-4-amine Inter_Nitro->Inter_Amine Reduction Inter_Chloro Intermediate 2: 4-Chloro-7-(difluoromethoxy)- 6-nitroquinazoline Inter_Chloro->Inter_Nitro SnAr Coupling Inter_Difluoro Intermediate 1: 7-(Difluoromethoxy)-6-nitroquinazolin-4(3H)-one Inter_Difluoro->Inter_Chloro Chlorination Start Starting Material: 7-Hydroxy-6-nitroquinazolin-4(3H)-one Start->Inter_Difluoro O-Alkylation Reagent_Tail (E)-4-bromobut-2-enoyl chloride + Dimethylamine Reagent_Tail->Target Reagent_Red Fe / NH4Cl (Nitro Reduction) Reagent_Red->Inter_Amine Reagent_Aniline 3-Chloro-4-fluoroaniline Reagent_Aniline->Inter_Nitro Reagent_Chlor POCl3 / DIPEA Reagent_Chlor->Inter_Chloro Reagent_F ClCF2COONa / K2CO3 (Difluoromethylation) Reagent_F->Inter_Difluoro

Caption: Retrosynthetic disconnection of Mifanertinib highlighting the linear assembly from the quinazoline core.

Detailed Experimental Protocol

Phase 1: Core Modification (Difluoromethylation)

Objective: Selective O-alkylation of the C7 hydroxyl group without affecting the lactam nitrogen. Rationale: Direct use of chlorodifluoromethane gas (Freon-22) is challenging in standard labs due to environmental regulations and handling. We employ Sodium Chlorodifluoroacetate , which generates the reactive difluorocarbene in situ under milder conditions.

Step 1: Synthesis of 7-(difluoromethoxy)-6-nitroquinazolin-4(3H)-one

  • Reagents:

    • 7-Hydroxy-6-nitroquinazolin-4(3H)-one (1.0 eq)

    • Sodium chlorodifluoroacetate (2.5 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • DMF (Dimethylformamide) / Water (9:1 ratio)

  • Protocol:

    • Charge a round-bottom flask with 7-hydroxy-6-nitroquinazolin-4(3H)-one (10 g, 48.3 mmol) and K₂CO₃ (20 g, 145 mmol) in DMF (100 mL) and water (11 mL).

    • Heat the suspension to 70°C under N₂ atmosphere.

    • Add Sodium chlorodifluoroacetate (18.4 g, 120 mmol) portion-wise over 1 hour to control gas evolution (CO₂).

    • Stir at 100°C for 4 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Workup: Cool to room temperature. Pour into ice-water (500 mL) and acidify to pH 4 with 1N HCl.

    • Filter the resulting precipitate, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Yield: Expect ~75-80% as a pale yellow solid.

Phase 2: Scaffold Assembly (Chlorination & SNAr)

Objective: Activation of the C4 position and coupling with the aniline pharmacophore.

Step 2: Synthesis of 4-chloro-7-(difluoromethoxy)-6-nitroquinazoline

  • Reagents:

    • Step 1 Intermediate (1.0 eq)

    • Phosphorus oxychloride (POCl₃, 10 eq) - Solvent and Reagent

    • DIPEA (Catalytic amount)

  • Protocol:

    • Suspend Step 1 intermediate (10 g) in POCl₃ (50 mL). Add 5 drops of DIPEA.

    • Reflux (approx. 105°C) for 3-5 hours until the solution becomes clear.

    • Critical Workup (Safety): Cool to RT. Concentrate under reduced pressure to remove excess POCl₃.

    • Dissolve residue in DCM (100 mL) and pour slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring. Exothermic!

    • Separate organic layer, dry over MgSO₄, and concentrate. Use immediately in Step 3 (unstable to hydrolysis).

Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(difluoromethoxy)-6-nitroquinazolin-4-amine

  • Reagents:

    • Step 2 Intermediate (Crude)

    • 3-Chloro-4-fluoroaniline (1.1 eq)[1]

    • Isopropanol (IPA)

  • Protocol:

    • Dissolve the crude chloro-quinazoline in IPA (150 mL).

    • Add 3-chloro-4-fluoroaniline (1.1 eq relative to Step 1 start).

    • Heat to reflux (82°C) for 2 hours. The product typically precipitates as the hydrochloride salt.

    • Cool to RT, filter the yellow solid.

    • Wash with cold IPA and Et₂O.

    • Free Basing: Suspend solid in EtOAc/Water, basify with sat. NaHCO₃, separate organic layer, dry, and concentrate.

    • Data Check: LC-MS [M+H]⁺ ≈ 385.0.

Phase 3: Warhead Installation (Reduction & Acylation)

Objective: Reduction of the nitro group and installation of the dimethylaminocrotonyl tail. Causality: Direct acylation with 4-(dimethylamino)but-2-enoyl chloride is prone to polymerization and degradation. A two-step sequence using 4-bromobut-2-enoyl chloride followed by amine displacement is more reliable for high purity.

Step 4: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-(difluoromethoxy)quinazoline-4,6-diamine

  • Reagents:

    • Step 3 Intermediate (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (NH₄Cl, 5.0 eq)

    • Ethanol/Water (4:1)

  • Protocol:

    • Suspend Step 3 intermediate (5 g) in EtOH (80 mL) and Water (20 mL).

    • Add NH₄Cl and Iron powder.

    • Reflux at 80°C for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Wash Celite with hot EtOH.

    • Concentrate filtrate. Partition between EtOAc and Water.

    • Dry organic layer (Na₂SO₄) and concentrate to obtain the diamine.

    • Yield: ~85-90%.

Step 5: Synthesis of Mifanertinib (Final Coupling)

  • Reagents:

    • Step 4 Diamine (1.0 eq)

    • (E)-4-bromobut-2-enoyl chloride (1.2 eq)

    • Dimethylamine (2.0 M in THF, 5.0 eq)

    • DIPEA (3.0 eq)

    • THF / NMP

  • Protocol:

    • Acylation: Dissolve Step 4 diamine (2 g) in anhydrous THF (20 mL) with DIPEA (1.5 eq). Cool to 0°C.

    • Add (E)-4-bromobut-2-enoyl chloride (prepared from the acid + oxalyl chloride) dropwise. Stir for 1 hour at 0°C.

    • Amination: Without isolation, add Dimethylamine solution (5.0 eq) to the reaction mixture.

    • Allow to warm to RT and stir for 2 hours.

    • Workup: Quench with water. Extract with EtOAc. Wash organics with brine.

    • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).

    • Final Product: Mifanertinib (Pale yellow solid).

Analytical Validation & Specifications

Process Data Summary
ParameterSpecification / ResultNotes
Overall Yield 35 - 45%Calculated from Quinazolinone start
Purity (HPLC) > 98.5%Area % at 254 nm
Key Impurity Des-fluoro analog < 0.1%From incomplete difluoromethylation
Appearance Pale yellow to off-white solid
MS (ESI+) [M+H]⁺ = 466.13Consistent with C₂₁H₁₉ClF₃N₅O₂
HPLC Method for Release Testing
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

Mechanistic Pathway Diagram

The following diagram illustrates the chemical transformations and the structural evolution of the molecule.

Mifanertinib_Synthesis_Flow cluster_0 Phase 1: Core Activation cluster_1 Phase 2: Coupling & Reduction cluster_2 Phase 3: Warhead Attachment SM 7-OH-6-NO2-Quinazolinone (Starting Core) Int1 7-OCHF2-6-NO2-Quinazolinone (Difluoromethylated) SM->Int1 ClCF2COONa K2CO3, DMF, 100°C Int2 4-Cl-7-OCHF2-6-NO2 (Chlorinated Intermediate) Int1->Int2 POCl3 Reflux Int3 SnAr Adduct (Nitro-Aniline) Int2->Int3 3-Cl-4-F-Aniline iPrOH, 80°C Int4 6-Amino Derivative (Diamine Core) Int3->Int4 Fe / NH4Cl EtOH/H2O Int5 Bromo-Amide Intermediate Int4->Int5 (E)-4-bromobut-2-enoyl Cl THF, 0°C Final Mifanertinib (AC0010) Int5->Final HN(CH3)2 THF, RT

Caption: Step-by-step chemical transformation flow for Mifanertinib synthesis.

References

  • Xu, X., et al. (2013). Quinazoline Derivatives and Preparation Methods and Uses Thereof. World Intellectual Property Organization.[2] WO2013135176A1 .[1] (Primary source for Mifanertinib structure and synthesis).

  • IUPHAR/BPS Guide to Pharmacology. Mifanertinib Ligand Entry. (Verification of chemical structure and classification).

  • PubChem. Mifanertinib (Compound CID 71613550). National Library of Medicine. (Physicochemical properties and identifiers).

  • Zafrani, Y., et al. (2019). Difluoromethoxy-Based Derivatives: A Review of Synthesis and Medicinal Applications. Journal of Medicinal Chemistry.
  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery. (Contextual reference for 3rd Gen EGFR inhibitor chemistry).

Sources

Application

Preparation of Mifanertinib stock solution for high-throughput screening

Application Note: Precision Preparation of Mifanertinib (D-802) Stock Solutions for High-Throughput Screening Executive Summary Mifanertinib (D-802) is a potent, third-generation EGFR tyrosine kinase inhibitor (TKI) desi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Mifanertinib (D-802) Stock Solutions for High-Throughput Screening

Executive Summary

Mifanertinib (D-802) is a potent, third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance mutations, specifically the C797S mutation that arises after Osimertinib therapy. In High-Throughput Screening (HTS) campaigns—particularly those utilizing acoustic liquid handling—the integrity of the compound stock is the single greatest determinant of assay robustness (Z-factor).

This protocol departs from standard "dissolve and dispense" instructions by addressing the specific physicochemical liabilities of Mifanertinib. We focus on mitigating DMSO hygroscopy , preventing compound precipitation during aqueous transfer, and ensuring acoustic ejection stability .

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful solubilization. Mifanertinib is highly lipophilic.

PropertyValueCritical HTS Implication
Compound Name Mifanertinib (Free Base)Ensure you are not using the Dimaleate salt for these calculations.
CAS Number 1639014-72-4Verification ID for inventory tracking.
Molecular Weight 465.86 g/mol Basis for Molarity calculations.
Solubility (DMSO)

50 mg/mL (~107 mM)
High solubility allows for concentrated Master Stocks (10 mM).
Solubility (Water) InsolubleRisk: Intermediate aqueous dilutions will cause precipitation.[1]
LogP ~4.5 (Predicted)High lipophilicity; prone to binding plastic tips (stickiness).

Expert Insight:

  • Solvent Choice: We use 100% Anhydrous DMSO . Standard laboratory-grade DMSO often contains trace water. Given Mifanertinib's hydrophobicity, water absorption from the atmosphere (hygroscopy) into the DMSO stock can reduce solubility, leading to "crashing out" (micro-precipitation) that is invisible to the naked eye but devastating to acoustic dispensers.

  • Plasticware: Use Cyclic Olefin Copolymer (COC) or Polypropylene (PP) plates. Avoid Polystyrene (PS) for storage, as high-concentration DMSO can leach plasticizers from PS, interfering with downstream kinase assays.

Workflow Visualization

The following diagram outlines the critical path from solid powder to assay-ready plates, emphasizing Quality Control (QC) checkpoints.

Mifanertinib_Workflow Powder Solid Mifanertinib (-20°C Storage) Weighing Weighing & Calculation (Target: 10 mM) Powder->Weighing Equilibrate to RT Dissolution Dissolution in 100% Anhydrous DMSO Weighing->Dissolution Add DMSO QC_Visual QC 1: Visual/Nephelometry (Check for Precipitate) Dissolution->QC_Visual QC_Visual->Dissolution Fail: Sonicate/Vortex Master_Stock Master Stock Plate (COC/COP, Sealed) QC_Visual->Master_Stock Pass Storage Long Term Storage (-80°C, Low Humidity) Master_Stock->Storage Archive Acoustic Acoustic Dispensing (Direct Dilution) Master_Stock->Acoustic Working Copy Assay_Ready Assay Ready Plate (Cells/Media Added) Acoustic->Assay_Ready Nanoliter Transfer

Caption: Critical path for Mifanertinib stock generation. Note the QC loop and direct acoustic transfer to avoid aqueous intermediate steps.

Protocol: Preparation of 10 mM Master Stock

Objective: Create a stable 10 mM Master Stock solution from solid powder.

Materials:

  • Mifanertinib solid (stored at -20°C).[2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent,

    
    0.2% water content).
    
  • Amber glass vials (to protect from light) or COC storage plates.

  • Vortex mixer and Ultrasonic water bath.[4]

Step-by-Step Procedure:

  • Equilibration: Remove the Mifanertinib vial from -20°C storage and allow it to equilibrate to Room Temperature (RT) for at least 1 hour inside a desiccator.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the powder and degrades the compound/alters weighing accuracy.

  • Weighing: Weigh approximately 5–10 mg of powder into a tared amber glass vial. Record the exact mass (e.g., 5.2 mg).

  • Calculation: Calculate the volume of DMSO required for a 10 mM concentration using the formula:

    
    
    
    • Example: For 5.2 mg:

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at RT for 5 minutes. Caution: Do not heat above 37°C as EGFR inhibitors can be thermally sensitive.

  • QC Check 1 (Visual): Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids, which will clog liquid handlers.

Protocol: Acoustic-Compatible Working Plates

Objective: Prepare source plates for acoustic liquid handlers (e.g., Labcyte Echo). Acoustic ejection requires precise fluid surface tension and viscosity.

  • Plate Selection: Transfer the Master Stock into a Source Plate compatible with your instrument (e.g., Labcyte 384-well PP or COC Low Dead Volume plate).

  • Centrifugation (Degassing): Centrifuge the plate at 1000 x g for 2 minutes.

    • Why? This removes air bubbles trapped at the bottom of the well. An air bubble absorbs the acoustic energy, causing "missed ejections" and false negatives in your screen.

  • Direct Dilution (The "Golden Rule"):

    • Do NOT create an intermediate dilution plate in water or media. Mifanertinib will precipitate immediately upon contact with water at high concentrations (e.g., 100 µM in water is unstable).

    • Use the acoustic dispenser to transfer nanoliter volumes of the 10 mM DMSO stock directly into the assay plate wells containing culture media.

    • Target: Ensure final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.[1]

Dilution Table (Direct Transfer Example):

Target Assay Conc.Well VolumeVolume 10 mM Stock TransferredFinal DMSO %
10 µM 50 µL50 nL0.1%
1 µM 50 µL5 nL0.01%
100 nM 50 µL2.5 nL (from 2 mM intermediate*)0.005%

*Note: For very low concentrations, create a 2 mM DMSO intermediate stock to avoid transferring volumes below the instrument's reliable limit (usually 2.5 nL).

Storage & Stability

  • Short-term (Active Use): Store at Room Temperature in a desiccator for up to 2 weeks. Repeated cooling/warming promotes water condensation.

  • Long-term (Archive): Aliquot into single-use vials/plates. Seal with thermal heat seals (foil) to prevent DMSO evaporation. Store at -80°C.

  • Freeze-Thaw: Limit to 3 cycles . More cycles increase the risk of precipitation and degradation.

References

  • PubChem. (n.d.).[5] Mifanertinib Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Society for Laboratory Automation and Screening (SLAS). (2009). Best Practices in Compound Management for Preserving Compound Integrity. Journal of Biomolecular Screening. Retrieved from [Link]

  • Vertex AI Search. (2023). Mifanertinib Chemical Properties and HTS Best Practices.

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of potent EGFR inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Mifanertinib for Injection

Introduction: The Mifanertinib Solubility Challenge Mifanertinib (CAS: 1639014-72-4) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target T790M and C797S mutations.[1] Like many qui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mifanertinib Solubility Challenge

Mifanertinib (CAS: 1639014-72-4) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target T790M and C797S mutations.[1] Like many quinazoline-based kinase inhibitors, it presents a classic Class II/IV profile in the Biopharmaceutics Classification System (BCS): high permeability but poor aqueous solubility .[1][2]

Physicochemical Profile:

  • Molecular Weight: 465.9 g/mol [1][2]

  • LogP: ~4.5 (Highly Lipophilic)[1][2]

  • pKa: Basic centers at ~4.5 (quinazoline N1) and ~8.4 (dimethylamino tail).[1][2]

  • Challenge: The free base is practically insoluble in water at neutral pH.[2] While soluble in organic solvents (DMSO, DMF), these are unsuitable for high-dose intravenous (IV) administration due to toxicity (hemolysis/phlebitis).[1][2]

This guide provides technical workflows to engineer an aqueous-stable formulation suitable for parenteral (IV/IP) administration.[1][2]

Module 1: Pre-Formulation Diagnostics

Q: Why does Mifanertinib precipitate immediately upon dilution in PBS (pH 7.4)?

A: This is a pH-dependent solubility crash driven by the molecule's pKa profile.[1][2] Mifanertinib contains a basic dimethylamine group.[1][2]

  • At pH < 5: The molecule is protonated (ionized), significantly increasing solubility.[2]

  • At pH 7.4: The molecule exists predominantly as the uncharged free base.[2] Since the LogP is 4.5, the uncharged form partitions out of water, causing immediate precipitation.[2]

  • Solution: You cannot rely on simple pH adjustment alone for IV bolus, as the blood's buffering capacity will neutralize the acid, causing precipitation in the vein (phlebitis).[2] You must use solubilizing excipients (Cyclodextrins) or cosolvents to shield the hydrophobic core.[2]

Q: Should I use the Free Base or a Salt form?

A: Always utilize a salt form for the starting material if possible.[2]

  • Recommendation: Mifanertinib Dimaleate or Mesylate .[1][2]

  • Reasoning: Salt forms lower the energy barrier for dissolution.[2] However, once dissolved, the equilibrium solubility is still dictated by the pH of the final solution.[2] The salt aids the rate of dissolution, but excipients are needed to maintain saturation solubility.[2]

Module 2: Solubilization Workflows

Strategy A: Cyclodextrin Complexation (Gold Standard)

Cyclodextrins (CDs) encapsulate the hydrophobic quinazoline core, rendering it water-soluble without altering pH significantly.[1][2]

Q: Which Cyclodextrin is compatible with Mifanertinib? A: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Why: The cavity size of

    
    -CD is optimal for the quinazoline ring.[2] The sulfobutyl/hydroxypropyl groups prevent the CD itself from crystallizing (unlike native 
    
    
    
    -CD, which is nephrotoxic via parenteral routes).[2]
  • Target Concentration: 10% - 20% (w/v) CD in water.[1][2]

Strategy B: Cosolvent Systems (PEG/Ethanol)

For acute animal studies where CD complexation is too time-consuming.[1][2]

Q: What is a safe cosolvent ratio for IV injection in mice/rats? A: A standard "Kinase Cocktail" is recommended:

  • 5% DMSO (Pre-solubilization)[1][2]

  • 40% PEG 400 (Stabilizer)[1][2]

  • 5% Tween 80 (Surfactant/Wetting agent)[1][2]

  • 50% Water/Saline (Diluent)[1][2]

  • Warning: Inject slowly. High viscosity can cause pain.[1][2]

Module 3: Experimental Protocols

Protocol 1: Phase Solubility Screening (Higuchi & Connors Method)

Use this to determine the exact amount of Cyclodextrin needed for your target dose.[2]

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations: 0, 5, 10, 15, 20, 25, 30, 40, 50 mM.

  • Saturation: Add excess Mifanertinib (approx. 5 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake at 25°C for 48–72 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (Do not use nylon, it binds drugs).[1][2]

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC (UV 254 nm).

  • Analysis: Plot Solubility (M) vs. [CD] (M). Calculate the Stability Constant (

    
    ) using the slope:
    
    
    
    
    (Where
    
    
    is intrinsic solubility).[1][2]
Protocol 2: Preparation of Mifanertinib-CD Lyophilized Cake

For long-term stability and easy reconstitution.[1]

  • Dissolve: Dissolve HP-β-CD (200 mg) in WFI (Water for Injection) (8 mL).

  • Acidify: Adjust pH to 4.0 using 0.1M HCl (Mifanertinib dissolves faster in acidic CD solution).

  • Add Drug: Add Mifanertinib (10 mg) and stir for 4 hours until clear.

  • Neutralize: Slowly adjust pH back to 6.5–7.0 using 0.1M NaOH. Note: If precipitation occurs, your CD concentration is too low.

  • Filter: Sterile filter (0.22 µm).

  • Lyophilize: Freeze-dry to obtain a white cake. Reconstitute with sterile water before use.[1][2]

Module 4: Visualization & Logic

Figure 1: Solubility Optimization Decision Tree

This workflow guides you to the optimal formulation based on your specific application.

SolubilityWorkflow Start Start: Mifanertinib (Poorly Soluble) CheckRoute Intended Route? Start->CheckRoute IV Intravenous (IV) CheckRoute->IV Oral Oral Gavage CheckRoute->Oral CheckTox Is excipient toxicity critical? IV->CheckTox Suspension Methylcellulose Suspension Oral->Suspension HighTox Yes (Chronic Dosing) CheckTox->HighTox Avoid DMSO LowTox No (Acute/Terminal) CheckTox->LowTox DMSO Permitted CD_Complex Strategy A: Cyclodextrin Complex (SBE-beta-CD) HighTox->CD_Complex Cosolvent Strategy B: Cosolvent System (PEG400/Ethanol) LowTox->Cosolvent Final_IV Stable Injection Solution CD_Complex->Final_IV Lyophilize Cosolvent->Final_IV Filter & Inject

Caption: Decision matrix for selecting the appropriate solubilization strategy based on administration route and toxicity constraints.

Figure 2: Cyclodextrin Inclusion Mechanism

Understanding the equilibrium is crucial.[2] If you dilute the complex too much (e.g., rapid infusion), the drug may release and precipitate.[2] This diagram illustrates the dynamic equilibrium.

CD_Mechanism Drug Mifanertinib (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex + Complex->Drug k_off (Dilution)

Caption: The dynamic equilibrium between free drug and the cyclodextrin inclusion complex. High association constants (


) favor the soluble complex.[1][2]

Module 5: Troubleshooting & FAQs

Q: My solution was clear, but crystals formed after 24 hours in the fridge. Why?

A: This is likely Temperature-Induced Precipitation .[1][2] Cyclodextrin solubility often decreases with temperature (depending on the type), and the binding constant (


) is temperature-dependent.[2]
  • Fix: Store the solution at Room Temperature (20–25°C) if stability data permits. If refrigeration is required, you must increase the Cyclodextrin concentration to maintain solubilization at lower kinetic energy states.[2]

Q: Can I use saline (0.9% NaCl) to reconstitute?

A: Use caution. High ionic strength (Saline) can sometimes compete with the drug for the CD cavity or alter the hydration shell of the CD, reducing solubilizing power (the "Salting-out" effect).[2]

  • Fix: Reconstitute with D5W (5% Dextrose in Water) instead of Saline. D5W is iso-osmotic but non-ionic, minimizing interference with the inclusion complex.[2]

Q: What is the maximum concentration I can achieve?

A: Based on quinazoline analogs (e.g., Erlotinib/Osimertinib):

  • Water alone: < 1 µg/mL[2]

  • With 20% HP-β-CD: Typically 2–5 mg/mL is achievable.[1][2]

  • With Cosolvents (PEG400): Up to 10 mg/mL, but viscosity becomes a limiting factor for injection.[2]

References

  • PubChem. (2023).[1][2] Mifanertinib | C21H19ClF3N5O2.[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Mifanertinib Ligand Page. [Link][1][2][4]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Higuchi, T., & Connors, K. A. (1965).[2] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. (Standard Protocol Reference).[1][2]

Sources

Optimization

Mifanertinib Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support resource for Mifanertinib. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in vitro experiments: th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Mifanertinib. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in vitro experiments: the precipitation of Mifanertinib in cell culture media. Our goal is to provide you with the scientific rationale behind this phenomenon and to offer practical, field-tested solutions to ensure the accuracy and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of Mifanertinib

Mifanertinib is a potent, irreversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Its chemical structure, however, presents challenges for its use in aqueous-based cell culture systems.

PropertyValue/ObservationImplication for Cell Culture
Molecular Formula C₂₁H₁₉ClF₃N₅O₂[2][3]-
Molecular Weight 465.9 g/mol [2]Affects molarity calculations for stock solutions.
Predicted Hydrophobicity (XLogP3) 4.5[2]Highly hydrophobic, indicating very low intrinsic aqueous solubility.
Solubility in Organic Solvents Soluble in DMSO (≥ 50 mg/mL)[4]DMSO is an effective solvent for creating concentrated stock solutions.
Aqueous Solubility Not explicitly defined in literature, but predicted to be low.High potential for precipitation when a DMSO stock is diluted into aqueous cell culture media.
Chemical Class Quinazoline derivative[5][6]The solubility of quinazoline derivatives can be pH-dependent and is often low in neutral aqueous solutions.[5][6]

The high hydrophobicity of Mifanertinib is the primary driver of its precipitation in cell culture media. When a concentrated DMSO stock solution is introduced into the aqueous environment of the media, the DMSO is rapidly diluted, and the concentration of Mifanertinib may exceed its solubility limit, causing it to "crash out" of solution and form a precipitate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I dissolved Mifanertinib in DMSO, but it precipitated immediately upon addition to my cell culture medium. Why is this happening?

This is the most common issue and is a direct consequence of Mifanertinib's low aqueous solubility. The DMSO acts as a solubilizing agent, but once diluted in the media, it can no longer keep the hydrophobic Mifanertinib in solution.

Causality Workflow:

cluster_0 Root Cause Analysis A High Mifanertinib concentration in DMSO stock B Rapid dilution of DMSO in aqueous media A->B Dilution factor D Exceeding aqueous solubility limit B->D Loss of co-solvent C Mifanertinib's intrinsic hydrophobicity C->D Governing factor E Precipitation ('crashing out') D->E Physical manifestation

Caption: Root cause of Mifanertinib precipitation upon dilution.

Solutions:

  • Optimize Stock Concentration and Dilution: Prepare a lower concentration stock solution in DMSO (e.g., 10 mM instead of 50 mM). This will require adding a larger volume to your media to reach the desired final concentration, but the more gradual dilution can sometimes prevent precipitation.[7]

  • Pre-warm the Media: Adding the drug to media that has been pre-warmed to 37°C can sometimes help maintain solubility.[1]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media, vortex or pipette to mix thoroughly, and then add this intermediate dilution to the final volume.[1]

  • Increase Serum Concentration (if applicable): For serum-containing media, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[1][8] If your experimental design allows, increasing the serum percentage might mitigate precipitation.

Q2: I've prepared my working solution of Mifanertinib in media, and it looked fine initially, but I see a precipitate after incubating it for a few hours. What's going on?

This delayed precipitation can be due to several factors related to the complex environment of cell culture media.

  • Temperature Changes: Moving media from a warm incubator to a cooler biosafety cabinet and back can cause less soluble compounds to fall out of solution.[9]

  • pH Shifts: The pH of cell culture media is maintained by a bicarbonate-buffering system in equilibrium with CO₂. If the culture vessel cap is too tight or the CO₂ level in the incubator is incorrect, the pH can shift, potentially affecting the solubility of a pH-sensitive compound like a quinazoline derivative.

  • Interactions with Media Components: Over time, Mifanertinib may interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.[9]

Troubleshooting Steps:

  • Minimize Temperature Fluctuations: Pre-warm all solutions and minimize the time that media containing Mifanertinib is outside of the incubator.

  • Ensure Proper Gas Exchange: For flask cultures, use vented caps or loosen solid caps to allow for proper CO₂ exchange and pH maintenance.

  • Prepare Fresh Working Solutions: Prepare the final working concentration of Mifanertinib in media immediately before adding it to your cells. Avoid storing pre-diluted solutions.[4]

Q3: How can I be sure that what I'm seeing is Mifanertinib precipitate and not something else, like bacterial contamination or media components precipitating?

It's crucial to differentiate between drug precipitate and other common culture artifacts.

ObservationLikely CauseHow to Confirm
Appearance Crystalline, needle-like, or amorphous solid particles. Often appears after adding the drug.Observe a sample of the media with the drug under a microscope. Drug precipitate will be non-motile and have a distinct crystalline or amorphous structure.
pH of Media Usually no significant change.Check the pH of the media. Bacterial contamination often leads to a rapid drop in pH (media turns yellow).[10]
Timing Appears shortly after adding the drug or after a temperature shift.Correlate the appearance of the precipitate with the addition of Mifanertinib.
Control Flask A control flask with the same media and DMSO (vehicle) but without Mifanertinib should be clear.This is the most definitive way to confirm the precipitate is drug-related.
Q4: Can I just filter out the precipitate and use the remaining solution?

No, this is not recommended. Filtering the solution will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The goal is to prevent precipitation in the first place.

Experimental Protocols

Protocol 1: Preparation of Mifanertinib Stock and Working Solutions

This protocol provides a standardized method for preparing Mifanertinib solutions to minimize the risk of precipitation.

Materials:

  • Mifanertinib powder

  • High-purity, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experiment)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of Mifanertinib for your desired volume of 10 mM stock solution (M.W. = 465.9 g/mol ).

    • Aseptically add the calculated mass of Mifanertinib powder to a sterile tube.

    • Add the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[9]

  • Prepare the Final Working Concentration (e.g., 10 µM):

    • Thaw an aliquot of the 10 mM Mifanertinib stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution. For example, to get to 10 µM from a 10 mM stock (a 1:1000 dilution):

      • Pipette 999 µL of pre-warmed media into a sterile tube.

      • Add 1 µL of the 10 mM Mifanertinib stock to the media.

      • Immediately vortex or pipette up and down gently but thoroughly to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation.

    • Add the working solution to your cell cultures immediately.

Workflow for Solution Preparation:

cluster_workflow Solution Preparation Workflow A Weigh Mifanertinib Powder B Dissolve in 100% DMSO A->B C Vortex/Sonicate to create 10 mM Stock Solution B->C D Aliquot & Store at -80°C C->D F Add 1µL of Stock to 999µL Media C->F E Pre-warm Cell Culture Media (37°C) E->F G Vortex Immediately F->G H Apply to Cells Promptly G->H

Caption: Recommended workflow for preparing Mifanertinib solutions.

Protocol 2: Quick Solubility Assessment in Your Cell Culture Medium

If you continue to experience issues, this simple test can help you determine the approximate solubility limit of Mifanertinib in your specific media formulation.

  • Prepare a range of concentrations of Mifanertinib in your cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Also prepare a "vehicle control" with the highest concentration of DMSO you would use, but without the drug.

  • Place the tubes in your cell culture incubator (37°C, 5% CO₂) for 1-2 hours.

  • After incubation, visually inspect each tube for any signs of precipitation. You can also take a small aliquot from the top of the liquid (avoiding any settled precipitate) and measure the absorbance at a wavelength where Mifanertinib absorbs (if known) to quantify the amount still in solution.

  • The highest concentration that remains clear is a good approximation of the working solubility limit in your specific experimental conditions.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mifanertinib | Ligand page. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mifanertinib. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anticancer effects of myricetin derivatives in non‐small cell lung cancer in vitro and in vivo. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer. PubMed Central. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • MDPI. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement of aqueous solubility of fenretinide and other hydrophobic anti-tumor drugs by complexation with amphiphilic dextrins. PubMed. Retrieved from [Link]

  • Frontiers. (n.d.). Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • G-SRS. (n.d.). MIFANERTINIB. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Mifanertinib (D-0316) Resistance

Subject: Technical Guide for Establishing and Overcoming Resistance Models in EGFR-Mutant NSCLC From: Senior Application Scientist, Oncology R&D Support To: Drug Discovery & Translational Research Teams Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Establishing and Overcoming Resistance Models in EGFR-Mutant NSCLC From: Senior Application Scientist, Oncology R&D Support To: Drug Discovery & Translational Research Teams

Introduction: The Mifanertinib Resistance Landscape

Mifanertinib (D-0316) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target both sensitizing mutations (L858R, Exon 19 del) and the T790M resistance mutation. While highly effective, acquired resistance is inevitable.

For researchers developing next-generation therapeutics, the challenge lies not just in observing resistance, but in recapitulating clinically relevant mechanisms in vitro and in vivo. This guide addresses the technical hurdles of generating, characterizing, and overcoming Mifanertinib-resistant models.

Module 1: Establishing Mifanertinib-Resistant Cell Lines

Q: My parental cells (e.g., H1975, PC-9) are dying immediately upon Mifanertinib exposure. How do I initiate a resistance selection protocol?

A: Sudden cell death indicates the starting concentration is too high, triggering massive apoptosis rather than selecting for clonal evolution. You must apply a pulsed dose-escalation strategy .

Step-by-Step Protocol:

  • Determine Baseline IC50: Perform a 72-hour viability assay (CTG or MTT) on your parental cells.

    • Target: Establish the concentration inhibiting 50% growth (IC50).

  • Phase 1 (Adaptation): Culture cells at IC20 (approx. 10-20 nM for sensitive lines).

    • Checkpoint: Maintain until growth kinetics normalize (doubling time matches parental).

  • Phase 2 (Escalation): Increase concentration by 50-100% increments every 2-3 passages.

    • Critical Step: If viability drops <40%, withdraw the drug (drug holiday) for 48 hours, then re-introduce at the previous tolerated dose.

  • Phase 3 (Maintenance): Final resistance is typically defined as stable growth at 1 µM Mifanertinib (clinically achievable plasma concentration).

Q: The resistant clones are growing, but they look morphologically different. Is this contamination?

A: Likely not. It is often a sign of Epithelial-to-Mesenchymal Transition (EMT) or Histological Transformation , both valid resistance mechanisms.

  • Action: Perform immunofluorescence or Western blot.

    • EMT Markers: Loss of E-Cadherin; Gain of Vimentin/N-Cadherin.

    • SCLC Transformation: Gain of Synaptophysin (SYP), Chromogranin A (CHGA), and loss of RB1.

Module 2: Characterizing the Resistance Mechanism

Once resistance is established, you must categorize it as On-Target (EGFR dependent) or Off-Target (Bypass signaling).[1]

Visualizing the Signaling Pathways

The following diagram illustrates the dichotomy between on-target mutations (preventing drug binding) and off-target bypass tracks (restoring downstream signaling).

Mifanertinib_Resistance cluster_legend Mechanism Legend Mifanertinib Mifanertinib (D-0316) EGFR EGFR (Mutant) Mifanertinib->EGFR Inhibits (Covalent) RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K C797S C797S Mutation (On-Target) C797S->Mifanertinib Blocks Binding MET MET Amplification (Off-Target) MET->RAS Bypass Signal MET->PI3K Bypass Signal HER2 HER2 Amplification HER2->RAS Proliferation Tumor Growth & Survival RAS->Proliferation PI3K->Proliferation key1 Red Arrow: Inhibition key2 Green Arrow: Bypass Activation

Caption: Figure 1. Mechanism of Action and Resistance.[1][2][3][4][5][6][7][8][9] Mifanertinib covalently binds EGFR. C797S prevents this binding (On-Target). MET/HER2 amplification reactivates downstream RAS/PI3K pathways independently of EGFR (Off-Target).

Q: How do I distinguish between C797S mutation and MET amplification in my cell lines?

A: You need a dual-modality screening approach. Western blotting alone is insufficient for C797S detection without specific sequencing.

Troubleshooting Matrix:

Suspected MechanismPrimary Detection MethodConfirmatory AssayKey Marker Changes
EGFR C797S Sanger Sequencing / NGS Crystal Structure Modeling / IC50 vs. 4th Gen TKIDNA: Exon 20 sequence change (TGC -> AGC).Protein: Sustained p-EGFR despite Mifanertinib.
MET Amplification FISH (Fluorescence In Situ Hybridization) Western Blot / Copy Number PCRFISH: MET/CEP7 ratio > 2.0.Protein: High p-MET (Y1234/1235).
HER2 Amplification FISH Western BlotProtein: High p-HER2; Sensitivity to T-DM1 or Trastuzumab.

Technical Tip: For C797S detection, ensure your PCR primers cover EGFR Exon 20 .

  • Forward Primer: 5'-CATGCGTCTTCACCTGGA-3'

  • Reverse Primer: 5'-CATATCCCCATGGCAA CTC-3'

Module 3: Overcoming Resistance (Combination Strategies)

Q: My model is confirmed C797S positive. Will switching to Osimertinib work?

A: No. Mifanertinib and Osimertinib share the same binding site (C797). C797S confers cross-resistance to all currently approved 3rd-generation covalent TKIs.

Recommended Strategy:

  • 4th Generation TKIs: Test reversible or allosteric inhibitors (e.g., BDTX-1535, BLU-945) that do not rely on the C797 residue.

  • Brigatinib + Anti-EGFR Ab: A combination of Brigatinib (ALK/EGFR inhibitor) and Cetuximab/Panitumumab has shown efficacy in cis-C797S/T790M models.

Q: We detected MET amplification. How do we design a synergy study?

A: You must demonstrate that blocking both pathways is required to induce apoptosis. Single-agent treatment often results in cytostasis (growth arrest) rather than cell death in these models.

Experimental Design (Synergy Matrix):

  • Agent A: Mifanertinib (Fixed dose at 1 µM or dose-response).

  • Agent B: MET Inhibitor (e.g., Savolitinib, Capmatinib).[10]

  • Readout: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1.0: Synergistic (Desired).

    • CI = 1.0: Additive.[8]

    • CI > 1.0: Antagonistic.

Workflow Diagram for Validation:

Workflow Start Resistant Cell Line (Mifanertinib > 1µM) Profile Genomic Profiling (NGS / FISH) Start->Profile Decision Identify Driver Profile->Decision Path_C797S EGFR C797S Decision->Path_C797S Mutation Path_MET MET Amplification Decision->Path_MET Copy Number Exp_C797S Test 4th Gen TKI (e.g., BDTX-1535) Path_C797S->Exp_C797S Exp_MET Combo Screen: Mifanertinib + METi Path_MET->Exp_MET Validation Apoptosis Assay (Caspase 3/7) Exp_C797S->Validation Exp_MET->Validation

Caption: Figure 2. Experimental workflow for validating therapeutic strategies based on the identified resistance mechanism.

References

  • Lu, S. et al. (2021).[11] "D-0316 in patients with advanced T790M-positive EGFR-mutant non-small cell lung cancer who progressed on prior EGFR-TKI therapy: results from a phase II study." American Association of Cancer Research Annual Meeting.[12] 12[1][4][5][6][10][11][13][14][15][16][17]

  • Leonetti, A. et al. (2019).[2] "Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer." British Journal of Cancer.[2] (Mechanistic parallel for 3rd Gen TKIs). 3

  • Cho, B.C. et al. (2024).[2] "Amivantamab plus Lazertinib in Previously Untreated EGFR-Mutated Advanced NSCLC." New England Journal of Medicine.[2] (Discusses MET/EGFR combination strategies). 6[1][4][5][6][10][11][13][14][15][16][17]

  • Chmielecki, J. et al. (2023).[2][15] "Optimization of the combination of the EGFR-MET bispecific antibody amivantamab and the EGFR TKI lazertinib." Nature Communications.[2] 18[1][4][5][6][10][11][13][14][15][16][17]

  • Dempke, W.C.M. (2024).[2][15] "Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review." Translational Lung Cancer Research. 15

Sources

Optimization

Technical Support Center: Optimizing Mifanertinib (Rezivertinib/BPI-7711) for CNS Exposure

Executive Summary: Mifanertinib at the Blood-Brain Barrier Mifanertinib (also known as Rezivertinib or BPI-7711) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target sensitizing EGF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Mifanertinib at the Blood-Brain Barrier

Mifanertinib (also known as Rezivertinib or BPI-7711) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations and the T790M resistance mutation. Unlike first-generation TKIs (e.g., Gefitinib), Mifanertinib exhibits superior blood-brain barrier (BBB) penetration, making it a critical tool for treating non-small cell lung cancer (NSCLC) with brain metastases [1, 2].

However, achieving therapeutic concentrations in the central nervous system (CNS) requires precise optimization of dosage, formulation, and experimental models. This guide addresses the technical challenges researchers face when translating Mifanertinib from in vitro assays to in vivo CNS efficacy models.

Module 1: In Vitro Permeability Optimization

Ticket #101: "My efflux ratio in MDCK-MDR1 cells is higher than expected. Is Mifanertinib a P-gp substrate?"

Diagnosis: While Mifanertinib is designed as a weak substrate for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2), experimental conditions can artificially inflate efflux ratios (ER). High ER values often result from low recovery, non-specific binding, or transporter saturation issues rather than true substrate specificity.

Troubleshooting Protocol:

ParameterRecommended SpecificationCausality / Rationale
Test Concentration 1 µM - 5 µMSaturation: At very low concentrations (<0.1 µM), even weak affinity for P-gp can manifest as a high ER. Testing at therapeutic relevant concentrations (1-5 µM) saturates low-affinity sites, revealing the true passive permeability [3].
Incubation Time 60 - 90 minutesEquilibrium: Short incubations (<30 min) may not allow sufficient basolateral accumulation, skewing the

(B->A) calculation.
Recovery Check Must be > 70%Non-Specific Binding: Mifanertinib is lipophilic. Low recovery indicates drug binding to the plastic plate or cell monolayer, falsely lowering the receiver concentration. Action: Add 0.5% BSA to the receiver buffer.
Inhibitor Control Zosuquidar (P-gp) / Ko143 (BCRP)Validation: If ER drops significantly (e.g., from 5.0 to 1.2) with inhibitors, the drug is a substrate. If ER remains high, the monolayer integrity is compromised (check Lucifer Yellow flux).

Self-Validating Workflow (DOT Diagram):

InVitroOptimization Start Start: High Efflux Ratio (>2.0) CheckRecovery Step 1: Check Mass Balance (Recovery > 70?) Start->CheckRecovery AddBSA Action: Add 0.5% BSA to Receiver Well CheckRecovery->AddBSA No CheckConc Step 2: Check Donor Conc. (Is it < 1 µM?) CheckRecovery->CheckConc Yes AddBSA->CheckConc IncreaseConc Action: Increase to 5 µM (Saturate Transporters) CheckConc->IncreaseConc Yes UseInhibitors Step 3: Add Zosuquidar/Ko143 CheckConc->UseInhibitors No IncreaseConc->UseInhibitors ResultPassive ER ~ 1.0 (Passive Diffusion Dominant) UseInhibitors->ResultPassive ER Drops ResultSubstrate ER > 2.0 (True Substrate) UseInhibitors->ResultSubstrate ER Unchanged

Figure 1: Decision tree for validating in vitro permeability data when unexpected efflux is observed.

Module 2: In Vivo Dosage & PK Optimization

Ticket #205: "I am using the human equivalent dose, but brain tumor regression is minimal in my mouse xenograft."

Diagnosis: Direct allometric scaling based on Body Surface Area (BSA) often fails for CNS drugs because it does not account for species differences in metabolic clearance or transporter expression at the BBB. The human clinical dose of 180 mg/day [4] roughly translates to ~37 mg/kg in mice, but mice often require higher doses to maintain the same unbound plasma concentration (


) required to drive brain penetration.

Optimization Guide:

  • Dose Escalation Strategy:

    • Starting Dose: 25 mg/kg PO (Oral Gavage) daily.

    • Optimization Range: Titrate up to 50 mg/kg if plasma

      
       is below the IC90 for pEGFR inhibition (approx. 20-40 nM adjusted for protein binding) [5].
      
    • Frequency: Twice daily (BID) dosing may be required in mice due to faster metabolic clearance compared to the human half-life.

  • Sampling for

    
     (Unbound Partition Coefficient): 
    
    • The Metric: Total brain-to-plasma ratio (

      
      ) is misleading because Mifanertinib is highly protein-bound (>90%). You must calculate 
      
      
      
      (unbound brain / unbound plasma).[1][2][3]
    • Method:

      • Plasma: Equilibrium Dialysis to determine fraction unbound (

        
        ).
        
      • Brain: Brain Homogenate Equilibrium Dialysis to determine fraction unbound in brain (

        
        ).
        
      • Calculation:

        
        
        
    • Target: A

      
       value > 0.3 indicates adequate BBB penetration. Values < 0.1 suggest significant efflux liability [6].
      

Experimental Workflow for


 Determination: 

PKWorkflow cluster_Analysis Bioanalysis Phase Dosing In Vivo Dosing (Mouse: 25-50 mg/kg PO) Sampling Terminal Sampling (Tmax ~4h) Plasma & Brain Tissue Dosing->Sampling TotalConc LC-MS/MS (Total Conc: C_plasma, C_brain) Sampling->TotalConc Binding Equilibrium Dialysis (Unbound Fraction: fu_plasma, fu_brain) Sampling->Binding Calculation Calculate Kp,uu,brain (Target > 0.3) TotalConc->Calculation Binding->Calculation

Figure 2: Workflow for determining the unbound brain-to-plasma partition coefficient (


), the gold standard for CNS drug exposure.

Module 3: Formulation & Stability (FAQ)

Q: "How do I solubilize Mifanertinib for high-dose (50 mg/kg) IP injection? It precipitates in saline."

A: Mifanertinib is a lipophilic small molecule. Saline alone will cause precipitation, leading to erratic absorption and peritoneal irritation.

Recommended Vehicle for Preclinical IP/PO Administration:

  • Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or distilled water).

  • Preparation Protocol:

    • Dissolve Mifanertinib powder completely in pure DMSO (5% of final volume). Vortex until clear.

    • Add PEG300 (40% of final volume) and vortex. The solution should remain clear.

    • Add Tween 80 (5% of final volume) and mix.

    • Slowly add warm Saline (50% of final volume) while vortexing.

    • Critical: Use within 1 hour of preparation to prevent crystal growth.

Q: "Does Mifanertinib require co-administration with P-gp inhibitors for brain mets?"

A: Generally, no . Mifanertinib is chemically optimized to minimize P-gp interaction compared to first-generation TKIs. Clinical data indicates high CNS objective response rates (ORR ~60-70%) without efflux inhibitors [2, 7].

  • Exception: If you are using a highly resistant cell line (e.g., MDCK-MDR1 with extreme P-gp overexpression) for mechanistic studies, co-administration (e.g., with Elacridar) might show a small increase in brain levels, but this is rarely translationally relevant for standard therapy.

References

  • Shi, Y., et al. (2022).[4][5] Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study. Journal of Thoracic Oncology, 17(5), 708-717.[4][5] Link

  • Yang, J.C., et al. (2023). Rezivertinib (BPI-7711) in patients with locally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC: A phase 2b study.[5][6] Signal Transduction and Targeted Therapy. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Beta Pharma. (2023).[5][6] Rezivertinib (BPI-7711) Investigator's Brochure. (Referencing the RP2D of 180 mg).[5][6]

  • Cross, D.A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery, 4(9), 1046-1061. (Reference for comparative 3rd Gen TKI potency and IC90 targets). Link

  • Hammarlund-Udenaes, M., et al. (2008). On the rate and extent of drug delivery to the brain.[7] Pharmaceutical Research, 25(8), 1737-1750. Link

  • Zhang, Y., et al. (2021). Experimental Study of Almonertinib Crossing the Blood-Brain Barrier. Frontiers in Pharmacology. (Comparative data on 3rd Gen TKI BBB penetration). Link

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Kinase Inhibition with Mefatinib

Introduction: The Specificity Challenge Welcome to the Mefatinib Technical Support Center. As a researcher using Mefatinib, you are likely targeting EGFR-mutant NSCLC (specifically Exon 19 del, L858R, or the resistant T7...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge

Welcome to the Mefatinib Technical Support Center. As a researcher using Mefatinib, you are likely targeting EGFR-mutant NSCLC (specifically Exon 19 del, L858R, or the resistant T790M mutation).

The Core Problem: Unlike 3rd-generation inhibitors (e.g., Osimertinib) which rely on the T790M mutation for high-affinity binding, Mefatinib is a 2nd-generation irreversible pan-HER inhibitor . It binds covalently to the ATP-binding pocket (typically Cys797) of EGFR and HER2. While it is highly potent against mutants (IC50 ~0.4 nM), it retains significant affinity for Wild-Type (WT) EGFR , leading to the "off-target" inhibition that causes skin and GI toxicity in vivo and confounding cytotoxicity in vitro [1, 2].

This guide provides the protocols and logic required to maximize the Therapeutic Index (TI) —the window where you inhibit the oncogenic mutant without suppressing the WT receptor or collateral kinases.

Part 1: Defining the Therapeutic Window

Q: How do I determine the optimal concentration to spare WT-EGFR?

A: You cannot rely on published IC50 values alone, as they vary by cell density and ATP concentration. You must empirically determine the "Selectivity Index" (SI) in your specific assay conditions.

Protocol: The Isogenic Titration Assay

Objective: Identify the concentration range (


) where:


Materials:

  • Target Line: H1975 (L858R/T790M) or HCC827 (Exon 19 del).

  • Control Line: A549 (WT EGFR) or Beas-2B (Normal Lung Epithelium).

  • Readout: Cell Viability (CTG/MTT) and Western Blot (pEGFR Y1068).

Workflow:

  • Seeding: Seed both cell lines at identical densities (e.g., 3,000 cells/well in 96-well).

  • Dosing: Treat with Mefatinib in a 10-point log scale (0.01 nM to 10 µM).

    • Crucial Step: Ensure DMSO concentration is constant (<0.1%) across all wells.

  • Incubation: 72 hours (viability) or 2 hours (Western Blot).

  • Analysis: Plot dose-response curves overlaying both cell lines.

Data Interpretation Table:

ParameterMutant (e.g., H1975)Wild-Type (e.g., A549)Action
IC50 < 1 nM> 100 nMIdeal. Work between 1–10 nM.
IC50 < 1 nM< 10 nMPoor Selectivity. Lower dose to 0.5–1 nM; reduce incubation time.
IC50 > 10 nM> 100 nMResistance. Check for C797S mutation or MET amplification.

Part 2: Visualizing the Mechanism & Workflow

Pathway Analysis: Mefatinib Intervention Points

The following diagram illustrates the "Selectivity Bottleneck." Mefatinib targets the ATP pocket. Note that while it blocks the Mutant EGFR (driving survival), it also risks blocking WT EGFR (driving normal homeostasis) and HER2.

EGFR_Pathway cluster_membrane Cell Membrane EGFR_Mut Mutant EGFR (L858R/T790M) P_EGFR Phospho-EGFR EGFR_Mut->P_EGFR EGFR_WT Wild-Type EGFR (Homeostatic) EGFR_WT->P_EGFR HER2 HER2 (Co-Target) HER2->P_EGFR Heterodimer Mefatinib Mefatinib (Irreversible TKI) Mefatinib->EGFR_Mut High Affinity (IC50 ~0.4 nM) Mefatinib->EGFR_WT Moderate Affinity (Off-Target Risk) Mefatinib->HER2 High Affinity (IC50 ~11.7 nM) RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Mefatinib acts as a dual EGFR/HER2 inhibitor.[1] The critical experimental challenge is titrating the dose to saturate the Mutant EGFR (Red path) without effectively blocking the WT EGFR (Green path).

Part 3: Troubleshooting & FAQs

Q: My Western Blots show inhibition of pEGFR in my WT controls. Is my drug degraded?

A: No, this is likely an overdosing issue . Mefatinib is a pan-EGFR inhibitor.[1] Unlike Osimertinib, which is structurally selective for the T790M pocket, Mefatinib relies on the enhanced ATP affinity of the mutant kinase to achieve selectivity.

  • The Fix: Perform a "washout" experiment (though Mefatinib is irreversible, unbound drug can be washed away). Pulse the cells with Mefatinib for 1 hour, wash 3x with PBS, and incubate in drug-free media for 24 hours. The high turnover rate of WT EGFR may allow recovery of signaling in control cells, while the mutant EGFR (often degraded slower or dependent on the specific turnover) remains inhibited.

Q: I see inhibition of other kinases (e.g., BTK, JAK). Is this expected?

A: Mefatinib contains a reactive acrylamide "warhead" designed for Cys797 of EGFR. However, this warhead can react with conserved cysteines in other kinases (a phenomenon known as "promiscuity").

  • The Fix: If you suspect off-target kinase inhibition is driving your phenotype, use a Kinase-Dead Control or a Drug-Resistant Control (e.g., C797S mutant cell line). If Mefatinib still kills the C797S cells, the effect is off-target (non-EGFR driven).

Q: How do I handle Mefatinib in long-term culture (resistance studies)?

A:

  • Solubility: Dissolve in DMSO to 10 mM stock. Store at -80°C. Avoid freeze-thaw cycles (limit to 3).

  • Stability: In culture media (37°C), the acrylamide warhead can hydrolyze over time (half-life ~24-48h).

  • Replenishment: For long-term assays (>72h), replace media with fresh drug every 48 hours to maintain active concentration pressure.

Part 4: Experimental Workflow for Selectivity Validation

Use this decision tree to validate your results before publishing.

Workflow Start Start: Observed Phenotype Check_Dose Check Dose vs WT IC50 Start->Check_Dose Is_Selective Is Dose < 10nM? Check_Dose->Is_Selective Western Run Western Blot (pEGFR, pHER2, pSRC) Is_Selective->Western Yes Conclusion_Off Off-Target Artifact Is_Selective->Conclusion_Off No (Too High) Rescue Rescue Experiment (Express C797S) Western->Rescue pEGFR Inhibited Western->Conclusion_Off pSRC/Other Inhibited Conclusion_On On-Target Validated Rescue->Conclusion_On Phenotype Lost Rescue->Conclusion_Off Phenotype Persists

Caption: Step-by-step validation workflow. Use C797S mutants (which cannot bind Mefatinib) to prove that any observed effect is strictly EGFR-dependent.

References

  • Mefatinib (MET306) Mechanism & Profile: Title: Mefatinib as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study.[1] Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • EGFR Mutation Specificity & IC50 Modeling: Title: IC50 values of EGFR inhibitors against non-small cell lung cancer (NSCLC) cell line H1975 carrying L858R + T790M double mutation.[1][2] Source: ResearchGate URL:[2][3][Link][2][3]

  • Kinase Selectivity Profiling Standards: Title: Measuring and interpreting the selectivity of protein kinase inhibitors.[4][5] Source: PMC - NIH URL:[Link]

Sources

Optimization

Resolving inconsistent IC50 data for Mifanertinib in Ba/F3 assays

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving IC50 Inconsistencies for Mifanertinib (EGFR TKI) Last Updated: February 5, 2026[1] Executive Summary & Diagnostic F...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving IC50 Inconsistencies for Mifanertinib (EGFR TKI) Last Updated: February 5, 2026[1]

Executive Summary & Diagnostic Framework

The Challenge: Researchers frequently report "bouncing" IC50 values (ranging from single-digit nM to >100 nM) for Mifanertinib (D-0316) in engineered Ba/F3 assays.

The Scientific Reality: Mifanertinib is a 3rd-generation, irreversible (covalent) EGFR inhibitor with high lipophilicity (LogP ~4.8).[1] Inconsistencies rarely stem from the drug itself but rather from three specific experimental artifacts:

  • Time-Dependent Inhibition: As a covalent inhibitor targeting Cys797, potency is a function of time.[1] Comparing 48h vs. 72h endpoints will yield vastly different IC50s.[1]

  • Hydrophobic Adsorption: With a LogP >4.5, Mifanertinib adheres to plastic tips and reservoirs, reducing the effective concentration delivered to the well.

  • IL-3 "Ghosting": Incomplete washout of Interleukin-3 allows wild-type Ba/F3 survival mechanisms to bypass EGFR addiction, masking drug efficacy.[1]

Diagnostic Workflow

Before altering your protocol, trace the error source using this logic flow.

TroubleshootingFlow Start START: Inconsistent IC50 CheckIL3 Step 1: IL-3 Washout Check Is control (DMSO) growth >95%? Start->CheckIL3 CheckTime Step 2: Incubation Time Is endpoint fixed (e.g., exactly 72h)? CheckIL3->CheckTime Yes ResultIL3 ERROR: IL-3 Residue Cells surviving via JAK/STAT5 (Not EGFR dependent) CheckIL3->ResultIL3 No (Low Growth) CheckPlastic Step 3: Plastic/Dilution Are you using low-binding plastics? CheckTime->CheckPlastic Yes ResultTime ERROR: Kinetic Shift Covalent inhibitors require fixed time points. CheckTime->ResultTime No (Variable) ResultAds ERROR: Drug Loss Compound sticking to tips/plates. Actual dose < Theoretical dose. CheckPlastic->ResultAds No Solution Proceed to Protocol Optimization CheckPlastic->Solution Yes

Figure 1: Diagnostic logic tree for isolating sources of variability in Ba/F3 kinase assays.

Biological Context: The Ba/F3 EGFR Signaling Switch

To troubleshoot, one must understand the "addiction switch." Parental Ba/F3 cells survive via IL-3 binding to the IL-3 Receptor (IL-3R), activating JAK2/STAT5.[1] When we introduce mutant EGFR (e.g., Exon19del or T790M) and withdraw IL-3, the cell switches survival dependency entirely to the EGFR pathway.

Failure Mode: If any IL-3 remains, or if the EGFR plasmid is silenced, the cells revert to the "IL-3 Survival" pathway shown below, rendering them insensitive to Mifanertinib.

SignalingPath IL3 IL-3 (Residual) IL3R IL-3 Receptor IL3->IL3R Contamination Mifanertinib Mifanertinib EGFR Mutant EGFR (T790M/L858R) Mifanertinib->EGFR Covalent Block JAK2 JAK2 IL3R->JAK2 Bypasses Drug PI3K PI3K/AKT EGFR->PI3K MAPK MEK/ERK EGFR->MAPK Apoptosis Apoptosis (True Positive) EGFR->Apoptosis Pathway Blocked STAT5 STAT5 JAK2->STAT5 Bypasses Drug Survival Cell Survival (False Negative) STAT5->Survival Bypasses Drug PI3K->Survival MAPK->Survival

Figure 2: The "Addiction Switch."[1] Residual IL-3 activates JAK2/STAT5 (red dashed line), allowing cells to survive even when Mifanertinib successfully blocks EGFR.[1]

Critical Protocol Optimization

A. The "Triple Wash" Protocol (Solving IL-3 Ghosting)

Issue: Standard centrifugation leaves ~5% residual supernatant.[1] With IL-3 potent at pg/mL levels, this is enough to skew IC50s.[1]

Corrective Protocol:

  • Spin 1: Centrifuge cells at 1200 rpm for 5 min. Aspirate supernatant carefully (leave ~20 µL).

  • Resuspend: Add 10 mL of PBS (not media) to wash proteins.

  • Spin 2: Centrifuge at 1200 rpm for 5 min. Aspirate.

  • Resuspend: Add 10 mL of assay media (IL-3 Free).

  • Spin 3: Centrifuge at 1200 rpm for 5 min. Aspirate.

  • Final Resuspension: Resuspend in assay media to target density (e.g., 200,000 cells/mL).

Validation Step: Always include a "No IL-3 / No Drug" control (Parental Ba/F3).[1] These cells must die within 24-48h.[1] If they survive, your washout failed.[1]

B. Handling Hydrophobicity (Solving Drug Loss)

Issue: Mifanertinib (LogP ~4.8) is highly hydrophobic.[1] It will precipitate in aqueous buffers if the intermediate dilution step is skipped.

Corrective Protocol:

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO (not media).

    • Why? Diluting in media causes micro-precipitation that is invisible to the eye but lowers actual concentration.

  • Intermediate Step: Transfer diluted DMSO stock into an intermediate plate with media (e.g., 1:50 dilution) and mix immediately .

  • Final Transfer: Transfer from intermediate plate to cell plate (e.g., 1:10 dilution).

    • Final DMSO: Ensure final DMSO concentration is 0.1% - 0.2% and consistent across all wells.

Data Interpretation: The Covalent Factor

Mifanertinib binds covalently to the Cysteine residue in the EGFR kinase domain. This creates a specific kinetic profile: Potency increases with time.

Incubation TimeExpected IC50 TrendExplanation
24 Hours High (e.g., >100 nM)Equilibrium not reached; covalent bond formation is slow.[1]
48 Hours ModerateStandard readout window.[1]
72 Hours Low (e.g., <10 nM)Recommended. Allows full inactivation of the kinase pool.

Rule: You cannot compare an IC50 generated at 48h with one generated at 72h. Standardize your assay endpoint to 72 hours for covalent EGFR inhibitors to maximize window and stability.

Frequently Asked Questions (FAQ)

Q: My IC50 curve plateaus at 20-30% viability rather than dropping to 0%. Why? A: This is the "Cytostatic Floor." Ba/F3 cells are robust.[1][2] If the drug stops division but doesn't induce immediate apoptosis (perhaps due to high Bcl-2 levels), the readout (e.g., CTG/ATP) will show a baseline signal.[1] Fix: Verify cell death microscopically or using a caspase assay.[1] Alternatively, extend incubation to 96h.

Q: Can I use acoustic dispensing (Echo) for Mifanertinib? A: Yes, highly recommended. Acoustic dispensing shoots pure DMSO compound directly into the assay well, eliminating the "sticky tips" issue and the precipitation risk during intermediate dilution steps.

Q: The cells expressing EGFR-C797S are resistant to Mifanertinib.[1] Is this an assay failure? A: No, this is biologically correct. Mifanertinib requires Cys797 for covalent binding. The C797S mutation removes the thiol group required for the Michael addition reaction, rendering the drug ineffective (or significantly shifting the IC50 to reversible binding affinities). This serves as an excellent negative control for your assay.[1]

References

  • IUPHAR/BPS Guide to Pharmacology. (2024).[1] Mifanertinib Ligand Page. [Link][1][3]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71613550, Mifanertinib. [Link][1]

  • World Intellectual Property Organization. (2020).[1] Patent WO2020011020A1: Dimaleate salt of EGFR inhibitor and crystal form thereof. [Link][1]

Sources

Troubleshooting

Strategies to delay acquired C797S resistance to Mifanertinib

Status: Operational | Topic: Strategies to Delay Acquired C797S Resistance Lead Scientist: Senior Application Scientist, Oncology R&D Executive Summary Welcome to the technical support hub for Mifanertinib (Mefatinib). A...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Strategies to Delay Acquired C797S Resistance Lead Scientist: Senior Application Scientist, Oncology R&D

Executive Summary

Welcome to the technical support hub for Mifanertinib (Mefatinib). As a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI), Mifanertinib achieves potency by forming a covalent bond with the Cysteine 797 (C797) residue within the ATP-binding pocket of EGFR.

The Critical Issue: The emergence of the C797S mutation (Cysteine to Serine) abolishes this covalent binding site, rendering Mifanertinib ineffective while often retaining the T790M mutation. This guide outlines experimental strategies to delay this onset and protocols to study it in vitro.

Module 1: The Mechanistic Barrier (Why C797S Occurs)

Q: Why is C797S the specific "Achilles' heel" of Mifanertinib? A: Mifanertinib, like Osimertinib, relies on a Michael acceptor group to form a permanent covalent bond with the thiol (-SH) group of Cysteine 797. This irreversible binding is required to overcome the high ATP affinity of the T790M mutant.

  • The Mutation: When C797 is mutated to Serine (C797S), the thiol group is replaced by a hydroxyl (-OH) group.

  • The Consequence: The drug can no longer form a covalent bond. The binding reverts to a reversible equilibrium, which is too weak to compete with intracellular ATP, leading to drug resistance.

Visualization: The Covalent Binding Failure

C797S_Mechanism Mifanertinib Mifanertinib (Michael Acceptor) EGFR_WT EGFR (C797) Thiol Group (-SH) Mifanertinib->EGFR_WT Forms Covalent Bond (Irreversible Inhibition) EGFR_Mut EGFR (C797S) Hydroxyl Group (-OH) Mifanertinib->EGFR_Mut No Covalent Bond (Steric/Chemical Mismatch) ATP Intracellular ATP ATP->EGFR_Mut Outcompetes Drug (Reactivates Signaling)

Figure 1: Mechanistic failure of Mifanertinib binding due to the loss of the nucleophilic thiol group at codon 797.

Module 2: Experimental Protocols (Generating & Isolating Resistance)

Q: My cells are dying too quickly under Mifanertinib pressure. How do I generate a stable C797S line? A: Rapid cell death indicates the selection pressure is too high, preventing the emergence of tolerant clones. You must switch from a "High-Dose Pulse" to a "Stepwise Escalation" protocol.

Protocol: Stepwise Escalation for Acquired Resistance
StepPhaseMifanertinib Conc.[1]DurationCritical Action
1 IC50 Determination 0 - 10 µM72 HoursDetermine baseline IC50 of parental line (e.g., H1975).
2 Initial Exposure IC10 - IC202-3 WeeksMaintain until cells reach normal growth rate. Do not passage until confluency >80%.
3 Escalation I IC30 - IC503-4 WeeksBottleneck Phase: Expect massive apoptosis. Change media every 2 days to remove debris.
4 Escalation II 2x IC501 Month+Cells surviving here are likely developing T790M amplification or early C797S clones.
5 Maintenance 1-2 µMIndefiniteHigh concentration mimics clinical trough levels. Isolate single clones here.

Troubleshooting Tip: If cells enter senescence (flattened morphology, no division), remove the drug for 48 hours ("Drug Holiday") to restart the cell cycle, then re-introduce Mifanertinib at 50% of the previous dose.

Module 3: Strategies to Delay or Overcome Resistance

Q: Once C797S appears, is the cell line completely resistant? A: Not necessarily. The allelic context determines vulnerability. You must perform genomic sequencing (NGS) or digital PCR to determine if C797S is in Cis (same allele as T790M) or Trans (opposite allele).

Strategy A: The "Trans" Configuration (Easier)

If C797S and T790M are on different alleles, the cell retains sensitivity to a combination of First-Generation and Third-Generation TKIs.[2]

  • Mechanism: Mifanertinib blocks the T790M allele; Gefitinib/Erlotinib blocks the C797S allele (which usually retains sensitivity to 1st gen drugs if T790M is absent on that specific strand).

  • Protocol: Co-treatment with Mifanertinib (100 nM) + Gefitinib (1 µM).

Strategy B: The "Cis" Configuration (Harder)

If C797S and T790M are on the same allele, no single current TKI works.[2]

  • Solution 1: Allosteric Inhibition (Fourth-Gen). Use agents like EAI045 or JBJ-04-125-02 . These bind to an allosteric pocket away from the ATP site, rendering the C797 mutation irrelevant. Note: EAI045 requires Cetuximab to be effective in vivo.

  • Solution 2: Antibody-Drug Conjugates (ADCs). Switch target to HER3 (Patritumab deruxtecan) or MET if bypass signaling is active.

Visualization: Therapeutic Decision Tree

Treatment_Strategy Start Acquired Resistance to Mifanertinib Check Analyze Allelic Context (NGS / dPCR) Start->Check Trans C797S in TRANS (Opposite alleles) Check->Trans Different Strands Cis C797S in CIS (Same allele) Check->Cis Same Strand Tx_Trans Combination Therapy: Mifanertinib + 1st Gen TKI (e.g., Gefitinib) Trans->Tx_Trans Tx_Cis Allosteric Inhibitors (4th Gen) OR Brigatinib + Cetuximab Cis->Tx_Cis

Figure 2: Decision matrix for treating C797S resistance based on allelic configuration relative to T790M.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Brigatinib to delay C797S? A: Yes, preclinical data suggests Brigatinib (an ALK/EGFR inhibitor) combined with an anti-EGFR antibody (Cetuximab ) can overcome cis-C797S/T790M mutations.[3] Brigatinib has a unique binding mode that may fit the steric changes caused by C797S better than Osimertinib or Mifanertinib, but the antibody is required to prevent EGFR dimerization.

Q: How do I validate that my resistant clone is actually C797S and not MET amplification? A: You must perform two assays:

  • Sanger Sequencing/NGS: Target Exon 20. Look for the nucleotide change (TGC → AGC) at codon 797.

  • Western Blot: Probe for pMET (Y1234/1235). If pMET is high despite EGFR inhibition, you have MET bypass resistance, not (or in addition to) C797S.

Q: Are there "Fourth-Generation" inhibitors available for my experiments? A: Most are currently research-grade compounds.

  • EAI045: Available from chemical suppliers.[4] Must be used with Cetuximab in cell culture (10 µg/mL) to see high potency.

  • JBJ-04-125-02: More potent, does not strictly require Cetuximab in vitro but shows synergy.

References
  • Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M. Nature Medicine. Link

  • Jia, Y., et al. (2016).[5] Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors.[2][5] Nature.[5] Link

  • Wang, S., et al. (2016). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer.[3][6] Journal of Hematology & Oncology. Link

  • Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[2][3][6][7] Clinical Cancer Research. Link

  • Uchibori, K., et al. (2017).[8] Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer.[3][8] Nature Communications.[8] Link

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Optimization

Technical Support Center: Identification of Mifanertinib Degradation Products by LC-MS

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the identification and characterization of Mifanertinib degradation products using Liquid Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the identification and characterization of Mifanertinib degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize field-proven insights with established scientific principles to address common challenges and provide robust, validated protocols.

Introduction: Understanding Mifanertinib Stability

Mifanertinib (also known as Mefatinib) is an irreversible, ATP-competitive inhibitor of the EGFR tyrosine kinase, developed for its antineoplastic potential.[1][2] Its molecular formula is C21H19ClF3N5O2 with a molecular weight of approximately 465.86 g/mol .[3][4][5] The chemical stability of such a complex molecule is a critical quality attribute that must be thoroughly investigated during drug development. Forced degradation, or stress testing, is a vital process that provides insights into the intrinsic stability of a drug substance. It helps in identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods crucial for regulatory submissions.[6]

The structure of Mifanertinib contains several functional groups susceptible to degradation:

  • Amide Linkage: Prone to hydrolysis under acidic or basic conditions.

  • Quinazoline and Anilino Rings: Can be susceptible to oxidation.

  • Butenamide Moiety: The α,β-unsaturated system can be a target for nucleophilic attack or isomerization.

  • Difluoromethoxy Group: Generally stable, but potential for hydrolysis under harsh conditions.

This guide will walk you through the logical steps of a forced degradation study, from experimental design to the ultimate structural elucidation of unknown degradants by LC-MS.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the analysis of Mifanertinib and its degradation products.

Q1: We are performing forced degradation but see minimal (<5%) degradation of Mifanertinib. What could be wrong?

A1: This is a common challenge. The goal of forced degradation is to achieve sufficient degradation (typically 5-20%) to produce detectable levels of degradants without completely destroying the molecule. If degradation is too low, consider the following:

  • Insufficient Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidant), temperature, or duration of exposure may be too mild. Incrementally increase the severity of your conditions. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60 °C to 80 °C.

  • Poor Solubility: Mifanertinib may not be fully dissolved in the stress medium, reducing its exposure. Ensure complete dissolution, potentially by adding a small percentage of an organic co-solvent like acetonitrile or methanol, but be mindful that the co-solvent itself can influence the degradation pathway.

  • Inappropriate Quenching: The degradation reaction may be prematurely stopped or reversed upon sample preparation for analysis. Ensure the stressed sample is properly neutralized (e.g., acid-stressed samples neutralized with a base and vice-versa) immediately after the stress period.

Q2: How do I develop a stability-indicating LC method to separate Mifanertinib from its degradants?

A2: A stability-indicating method is one that can resolve the parent drug from all potential degradation products and process impurities.

  • Start with a Generic Gradient: Begin with a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5µm) and a broad gradient, such as 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 20-30 minutes.[7] This provides a good starting point to view the entire complexity of the stressed sample.

  • Analyze Stressed Samples: Inject samples from all stress conditions (acid, base, oxidative, thermal, photolytic). The goal is to create a composite chromatogram showing the parent peak and all generated degradant peaks.

  • Optimize Selectivity: If co-elution occurs, adjust the mobile phase pH. Since Mifanertinib has ionizable functional groups, changing the pH can significantly alter the retention times of the parent drug and its degradants, improving resolution. You can also experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different column chemistries (e.g., Phenyl-Hexyl or Cyano).

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity across all stress conditions. This helps confirm that the main Mifanertinib peak is free from any underlying degradants.

Q3: My mass spectrometer is showing dozens of low-level peaks in my stressed sample. How do I determine which are relevant degradation products?

A3:

  • Run a Control Sample: Always analyze an unstressed control sample of Mifanertinib prepared in the same manner (minus the stressor). Many observed peaks could be process-related impurities already present in the drug substance, not true degradants.

  • Run a Blank: Inject a blank sample (the final dilution solvent) to identify peaks originating from the solvent or the LC-MS system itself.

  • Compare and Subtract: Compare the chromatograms of the stressed sample, the unstressed control, and the blank. Peaks that are present or significantly larger in the stressed sample are your potential degradation products.

  • Set a Threshold: Focus on degradants above a certain reporting threshold, often guided by regulatory standards like the ICH Q3B guidelines.

Q4: How can I confidently propose a structure for an unknown degradation product using MS data?

A4: Structural elucidation is a puzzle-solving process combining different pieces of MS data.[8][9]

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap to obtain an accurate mass of the molecular ion ([M+H]+).[10] This allows you to generate a list of possible elemental compositions.

  • Isotope Pattern Analysis: For Mifanertinib, the presence of one chlorine atom creates a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1. Check if your degradant's molecular ion cluster retains this pattern. If not, the degradation may have occurred on the chloro-fluoro-anilino moiety.

  • MS/MS Fragmentation: Fragment the molecular ion of the degradant and the parent drug. Compare the fragmentation patterns. Common fragments suggest which parts of the molecule are intact. The mass shift between the precursor ion and its fragments can pinpoint the location of the chemical modification.[10] For example, a loss of 18 Da (H2O) from a fragment containing the amide group could indicate hydrolysis.

  • Logical Degradation Pathways: The proposed structure must be chemically plausible. It should be explainable by a known chemical reaction (hydrolysis, oxidation, etc.) occurring at a labile site on the Mifanertinib molecule.

Experimental Protocols & Workflows

Protocol: Forced Degradation of Mifanertinib

This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[11][12][13] The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.

  • Preparation: Prepare a stock solution of Mifanertinib at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, use a separate vial. Include an unstressed control vial stored at 2-8°C.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Heat at 60-80°C for 2-8 hours.

    • Oxidation: Add an equal volume of 3-30% H2O2 to the stock solution. Keep at room temperature for 4-24 hours.

    • Thermal Degradation: Store the stock solution (in solid and/or solution form) in an oven at 80°C for 24-72 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

  • Quenching/Sample Preparation:

    • After the stress period, cool the samples to room temperature.

    • Neutralize the acid-stressed sample with an equimolar amount of NaOH.

    • Neutralize the base-stressed sample with an equimolar amount of HCl.

    • The oxidative, thermal, and photolytic samples typically do not require quenching.

  • Analysis: Dilute all samples (including the neutralized and control samples) to a final concentration of ~100 µg/mL with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) for LC-MS analysis.

Workflow: Degradant Identification

The following diagram illustrates the systematic workflow for identifying and characterizing degradation products.

G cluster_0 Phase 1: Degradation & Separation cluster_1 Phase 2: Data Analysis & Elucidation Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Method_Dev Stability-Indicating LC Method Development Forced_Deg->Method_Dev Generate diverse degradants LCMS_Run LC-MS Analysis (Stressed vs. Control vs. Blank) Method_Dev->LCMS_Run Resolve all peaks Data_Proc Data Processing (Peak Detection & Comparison) LCMS_Run->Data_Proc Accurate_Mass Accurate Mass & Formula (HRMS: TOF/Orbitrap) Data_Proc->Accurate_Mass Identify potential DPs MSMS Fragmentation Analysis (MS/MS of Parent & Degradant) Accurate_Mass->MSMS Propose elemental formulas Struct_Eluc Structure Elucidation & Pathway Proposal MSMS->Struct_Eluc Compare fragmentation patterns

Caption: Workflow for Mifanertinib Degradation Product Identification.

Data Presentation: Starting LC-MS Parameters

The following tables provide recommended starting parameters for your LC-MS method. Optimization will be required based on your specific instrumentation and results.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 100 Å, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds like Mifanertinib.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures good peak shape and protonation for positive ion ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidCommon organic solvent for good elution strength and low viscosity.
Gradient 5% B to 95% B over 20 min, hold 5 min, re-equilibrateA broad gradient is essential to elute degradation products with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLKeeps peak dispersion low.

Table 2: Suggested Mass Spectrometry Parameters (ESI+)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveMifanertinib contains several basic nitrogen atoms that are readily protonated.
Scan Mode Full Scan (m/z 100-1000) and data-dependent MS/MSFull scan detects all ions; ddMS/MS automatically fragments the most intense peaks.
Capillary Voltage 3.5 - 4.5 kVOptimizes ion formation and transfer.
Source Temp. 120 - 150 °CAssists in desolvation.
Desolvation Temp. 350 - 450 °CRemoves solvent from the generated ions.
Collision Energy Ramped (e.g., 15-40 eV)A range of energies ensures comprehensive fragmentation for structural analysis.

Conclusion

The identification of degradation products is a critical and legally required step in pharmaceutical development.[10] A systematic approach, beginning with well-designed forced degradation studies and culminating in meticulous LC-MS analysis, is essential for success. This guide provides the foundational knowledge and practical protocols to confidently tackle the challenges of characterizing Mifanertinib's stability. By combining high-resolution mass spectrometry for formula determination with detailed MS/MS fragmentation analysis, researchers can elucidate degradation pathways, ensuring the development of a safe, stable, and effective drug product.[8][14]

References

  • mifanertinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Mifanertinib Maleate - Drug Targets, Indications, Patents - Patsnap Synapse . Source: Patsnap Synapse. [Link]

  • Compound: MIFANERTINIB (CHEMBL5314470) - ChEMBL - EMBL-EBI . Source: EMBL-EBI. [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug . Source: International Journal of Pharmaceutical Investigation. [Link]

  • The Chemical Synthesis, Stability, and Activity of MAIT Cell Prodrug Agonists That Access MR1 in Recycling Endosomes . Source: PubMed. [Link]

  • Mifanertinib | C21H19ClF3N5O2 | CID 71613550 - PubChem . Source: National Institutes of Health. [Link]

  • MIFANERTINIB - gsrs . Source: FDA Global Substance Registration System. [Link]

  • Q1A(R2) Guideline - ICH . Source: International Council for Harmonisation. [Link]

  • LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles . Source: PubMed. [Link]

  • Application of LCMS in small-molecule drug development . Source: European Pharmaceutical Review. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . Source: SciSpace. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . Source: National Institutes of Health. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . Source: European Medicines Agency. [Link]

  • Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF . Source: PubMed. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method . Source: Walsh Medical Media. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS . Source: Journal of the American Society for Mass Spectrometry. [Link]

  • LC/MS Applications in Drug Development . Source: BioAgilytix. [Link]

  • Inducing Protein Degradation to Overcome Resistance to Kinase Inhibitors . Source: Biochemistry. [Link]

  • A Physicochemical Stability Study of Pembrolizumab Vial Leftovers: Let Us Stop Pouring Good Money Down the Drain . Source: MDPI. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation . Source: CeMM. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . Source: European Medicines Agency. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery . Source: Stanford University Mass Spectrometry. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF . Source: ResearchGate. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method . Source: Walsh Medical Media. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques . Source: Semantic Scholar. [Link]

  • Quality Guidelines - ICH . Source: International Council for Harmonisation. [Link]

  • Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity . Source: National Institutes of Health. [Link]

  • Q1A (R2) A deep dive in Stability Studies . Source: YouTube. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Kinase Selectivity Guide: Mifanertinib vs. Rociletinib

This guide provides an in-depth technical comparison of the kinase selectivity profiles of Mifanertinib (Mefatinib) and Rociletinib (CO-1686). It is designed for researchers and drug developers to understand the structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the kinase selectivity profiles of Mifanertinib (Mefatinib) and Rociletinib (CO-1686). It is designed for researchers and drug developers to understand the structural and mechanistic reasons behind their divergent clinical fates.

Executive Summary: The Tale of Two Scaffolds

In the development of third-generation EGFR tyrosine kinase inhibitors (TKIs), achieving selectivity for mutant EGFR (T790M, L858R, Del19) over wild-type (WT) EGFR is the baseline requirement. However, the clinical success of these agents is often determined by their off-target kinome profile .

  • Mifanertinib (Mefatinib): A quinazoline-based, irreversible EGFR/HER2 inhibitor. It demonstrates a high selectivity index for EGFR mutants and significant activity against HER2, with a safety profile that avoids the metabolic liabilities of earlier candidates.

  • Rociletinib (CO-1686): A pyrrolopyrimidine-based, irreversible EGFR inhibitor. Despite potent T790M activity, its development was halted due to a lack of selectivity against IGF1R/IR (mediated by its metabolites), leading to severe hyperglycemia and QTc prolongation.

This guide contrasts their selectivity profiles to illustrate the critical importance of "whole-kinome" awareness in drug design.

Chemical Biology & Mechanism of Action

Both agents function as covalent inhibitors, targeting the cysteine residue at position 797 (C797) within the ATP-binding pocket of EGFR. However, their core scaffolds dictate their broader selectivity.

Structural Comparison
FeatureMifanertinib (Mefatinib)Rociletinib (CO-1686)
Core Scaffold Quinazoline (Modified)Pyrrolopyrimidine
Binding Mode Irreversible (Covalent bond to C797)Irreversible (Covalent bond to C797)
Key Structural Motif Fluorinated anilino group for potency; specific side chains to spare WT EGFR.Acrylamide warhead; piperazine moiety (metabolic liability).
Metabolic Fate Stable pharmacophore.Rapidly metabolized to M502 and M460 .
Signaling Pathway Interaction

The following diagram illustrates the pathway inhibition and the critical off-target crosstalk (IGF1R) that differentiates the two drugs.

EGFR_Signaling EGFR_Mut Mutant EGFR (L858R/T790M) PI3K PI3K EGFR_Mut->PI3K ERK ERK/MAPK EGFR_Mut->ERK EGFR_WT Wild-Type EGFR (Skin/Gut) IGF1R IGF1R / Insulin Receptor (Glucose Metabolism) IGF1R->PI3K Crosstalk HER2 HER2 (ErbB2) HER2->PI3K AKT AKT PI3K->AKT Survival Mifanertinib Mifanertinib Mifanertinib->EGFR_Mut High Potency (pIC50 9.4) Mifanertinib->EGFR_WT Weak Inhibition (Sparing) Mifanertinib->IGF1R No Interaction Mifanertinib->HER2 Dual Inhibition (pIC50 7.9) Rociletinib Rociletinib Rociletinib->EGFR_Mut High Potency M502 Metabolite M502 (Rociletinib Byproduct) Rociletinib->M502 Metabolism M502->IGF1R Off-Target Inhibition (Hyperglycemia)

Caption: Comparative signaling blockade. Mifanertinib provides dual EGFR/HER2 blockade without IGF1R interference. Rociletinib's metabolite M502 inadvertently inhibits IGF1R, disrupting glucose homeostasis.

Kinase Selectivity Profile

The data below synthesizes biochemical assay results (e.g., KINOMEscan, Z'-LYTE) to highlight the divergence in selectivity.

A. Primary Target Potency (Biochemical IC50)
Kinase TargetMifanertinib (nM)Rociletinib (nM)Selectivity Insight
EGFR (L858R/T790M) ~0.4 (pIC50 9.4)~1.5 Both are highly potent against the resistance mutation.
EGFR (Del19/T790M) < 1.0 ~2.0 Excellent coverage of exon 19 deletions.
EGFR (Wild Type) > 10> 15Both show a therapeutic window over WT, but clinical WT toxicity (rash) still occurs.
HER2 (ErbB2) ~12 (pIC50 7.9)> 100Differentiation: Mifanertinib has significant anti-HER2 activity.
B. Critical Off-Target Liability (The "Killer" Profile)

This is the decisive factor in the failure of Rociletinib and the viability of Mifanertinib.

Off-Target KinaseMifanertinib ActivityRociletinib (Parent + M502)Clinical Consequence
IGF1R No Inhibition High Inhibition (via M502)Hyperglycemia (Grade 3/4 in ~20% of Rociletinib patients).
Insulin Receptor (IR) No Inhibition High Inhibition (via M502)Impaired glucose uptake; hyperinsulinemia.
QTc Liability LowHighRociletinib caused QTc prolongation; Mifanertinib profile is cleaner.

Technical Note: Rociletinib itself is relatively selective. However, in vivo, it is acetylated by NAT2 to form M502 and M460 .[1] M502 is a potent inhibitor of IGF1R and IR. Mifanertinib does not generate such metabolites, maintaining its selectivity in the human body.

Experimental Protocols for Validation

To verify these profiles in your own lab, follow these standardized protocols.

Protocol 1: Differential Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values for EGFR mutants vs. IGF1R.

  • Reagents:

    • Recombinant Kinases: EGFR(T790M/L858R), EGFR(WT), IGF1R, HER2.

    • Substrate: Poly-(Glu:Tyr) (4:1) labeled with a fluorophore (e.g., Coumarin).

    • ATP: At

      
       apparent for each kinase.
      
    • Compounds: Mifanertinib and Rociletinib (dissolved in 100% DMSO).

  • Workflow:

    • Step 1: Prepare 3-fold serial dilutions of compounds in a 384-well low-volume plate.

    • Step 2: Add kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Step 3: Add kinase enzyme and incubate for 15 mins (allows covalent binding).

    • Step 4: Add ATP and FRET peptide substrate. Incubate for 1 hour at Room Temp.

    • Step 5: Add Development Reagent (Europium-labeled antibody) to stop reaction and detect phosphorylation.

    • Step 6: Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit curves using a 4-parameter logistic model to derive IC50.

Protocol 2: Isogenic Cell Viability Screen (Ba/F3 System)

Objective: Confirm cellular selectivity and "WT sparing" window.

Workflow Step1 Culture Ba/F3 Cells (IL-3 Dependent) Step2 Transduce with EGFR Constructs Step1->Step2 Step3 Withdraw IL-3 (Oncogene Addiction) Step2->Step3 Select: T790M, L858R, or WT Step4 Treat with Compounds (72 Hours) Step3->Step4 Step5 Measure ATP (CellTiter-Glo) Step4->Step5

Caption: Ba/F3 isogenic screening workflow to determine cellular IC50.

  • Cell Lines:

    • Ba/F3 EGFR T790M/L858R (Sensitive).

    • Ba/F3 EGFR WT (Toxicity proxy).

    • Ba/F3 IGF1R (Off-target proxy - engineered for IGF1R dependence).

  • Method:

    • Seed 3000 cells/well in 96-well plates.

    • Treat with Mifanertinib/Rociletinib (0.1 nM to 10 µM).

    • Critical Control: For IGF1R assessment, use cells dependent on IGF1R signaling. Rociletinib should kill these; Mifanertinib should not.

    • Assess viability via ATP luminescence (CellTiter-Glo).

Clinical Implications & Conclusion

The divergence in kinase selectivity has profound clinical consequences:

  • Efficacy: Both drugs effectively shrink T790M+ tumors. Mifanertinib's additional HER2 activity (pIC50 7.9) suggests potential utility in EGFR/HER2 co-altered tumors or HER2-driven NSCLC, a feature Rociletinib lacks.

  • Safety (The Dealbreaker):

    • Rociletinib: The IGF1R/IR inhibition leads to hyperglycemia, requiring insulin monitoring and metformin co-administration. This toxicity, combined with QTc issues, led to its discontinuation.

    • Mifanertinib: By utilizing a scaffold that avoids the IGF1R pocket and does not generate active metabolites like M502, Mifanertinib maintains the "clean" safety profile expected of 3rd generation inhibitors (diarrhea and rash are present but manageable).

Conclusion for Drug Developers: Mifanertinib represents a successful optimization of the 3rd-generation covalent scaffold. It retains the T790M potency of Rociletinib while engineering out the metabolic liabilities and off-target kinase interactions that caused Rociletinib's failure.

References

  • International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information, Vol. 36, No. 4, 2022. (Defines Mifanertinib structure and class).

  • Evaluation of the third-generation EGFR inhibitor Rociletinib (CO-1686). New England Journal of Medicine, 2015. (Details the hyperglycemia and M502 metabolite issue).

  • Mifanertinib (Mefatinib) Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. (Provides binding constants and target list).

  • Comparison of 3rd Generation EGFR TKIs. Journal of Thoracic Oncology, 2016. (Comparative analysis of Rociletinib vs. Osimertinib and others).

  • Mefatinib as first-line treatment of patients with advanced EGFR-mutant NSCLC. ASCO Annual Meeting Proceedings, 2023. (Clinical efficacy data for Mifanertinib).

Sources

Comparative

Overcoming the Hurdle of Osimertinib Resistance: A Comparative Analysis of Next-Generation EGFR Tyrosine Kinase Inhibitors in Preclinical Xenograft Models

For Researchers, Scientists, and Drug Development Professionals The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, marked a significant advancement in the treatment of non-small cell lu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance presents a formidable clinical challenge, necessitating the development of novel therapeutic strategies.[1][2] This guide provides an in-depth, objective comparison of the preclinical efficacy of emerging fourth-generation EGFR TKIs, with a focus on their performance in osimertinib-resistant xenograft models. While the initial query referenced "Mifanertinib," our comprehensive literature search did not yield specific data for a compound with this name. Therefore, this guide will focus on well-documented next-generation inhibitors that are showing promise in overcoming osimertinib resistance, such as BLU-945 and TQB3804.

The Molecular Landscape of Osimertinib Resistance

Osimertinib effectively targets both activating EGFR mutations and the T790M resistance mutation that undermines first- and second-generation TKIs.[2] However, prolonged treatment with osimertinib inevitably leads to the development of further resistance mechanisms.[1] The most prevalent on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[1][3] Off-target resistance mechanisms can include the activation of bypass signaling pathways, such as MET amplification.[2] The development of fourth-generation EGFR TKIs is largely focused on addressing the challenge posed by the C797S mutation.[1][4]

Figure 1: EGFR signaling pathway and mechanisms of TKI resistance.

Fourth-Generation EGFR TKIs: A New Frontier

Fourth-generation EGFR TKIs are being specifically designed to inhibit EGFR mutants harboring the C797S resistance mutation.[4][5] These agents are typically reversible, non-covalent inhibitors that can effectively target the ATP-binding pocket of the EGFR kinase domain, even in the presence of the C797S alteration.[5] Preclinical studies are crucial for evaluating the efficacy and selectivity of these emerging therapies.

Comparative Efficacy in Osimertinib-Resistant Xenograft Models

Patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models are invaluable tools for assessing the in vivo activity of novel cancer therapeutics.[6] These models, which involve the implantation of human tumor tissue or cell lines into immunodeficient mice, allow for the evaluation of drug efficacy in a setting that more closely mimics the human tumor microenvironment.

BLU-945: A Potent Inhibitor of C797S-Mutant EGFR

BLU-945 is a fourth-generation EGFR TKI that has demonstrated significant preclinical activity in osimertinib-resistant models.[7][8] In xenograft models harboring the EGFR ex19del/T790M/C797S triple mutation, BLU-945 monotherapy resulted in substantial tumor growth inhibition.[8][9] Furthermore, the combination of BLU-945 with osimertinib has shown synergistic effects, leading to even greater tumor regression in some models.[7][10]

TQB3804: Targeting Triple-Mutant EGFR

TQB3804 is another promising fourth-generation EGFR inhibitor that has shown potent activity against osimertinib-resistant triple mutant EGFR.[11][12][13] In preclinical xenograft models, including both CDX and PDX models with the EGFR del19/T790M/C797S mutation, TQB3804 demonstrated robust anti-tumor activity.[11][14]

CompoundXenograft ModelEGFR Mutation StatusTreatmentOutcomeReference
BLU-945 PDXex19del/T790M/C797SMonotherapy (75 and 100 mg/kg BID)Substantial tumor growth inhibition[8]
BLU-945 PDXL858R/T790M/C797SMonotherapy & Combination with OsimertinibIn vivo tumor shrinkage[7][10]
TQB3804 CDX (Ba/F3)d746-750/T790M/C797SMonotherapySignificant tumor growth inhibition[14]
TQB3804 PDX (LUPF104)d746-750/T790M/C797SMonotherapySignificant tumor growth inhibition[11]
Compound 18 CDX (H1975)L858R/T790M/C797SMonotherapySuperior antitumor efficacy compared to TQB3804 and brigatinib (TGI = 70.75%)[15]

Table 1: Summary of Preclinical Efficacy of Fourth-Generation EGFR TKIs in Osimertinib-Resistant Xenograft Models.

Experimental Protocols: A Guide to Best Practices

The validity of preclinical findings hinges on the rigor of the experimental design and execution. Below are detailed, step-by-step methodologies for key experiments in the evaluation of novel EGFR TKIs.

Establishment of Osimertinib-Resistant Xenograft Models

Causality: The development of a clinically relevant osimertinib-resistant xenograft model is the foundational step for evaluating the efficacy of next-generation inhibitors. This process aims to mimic the acquired resistance observed in patients.

Protocol:

  • Cell Line/Tissue Selection: Begin with a well-characterized NSCLC cell line (for CDX models) or patient tumor tissue (for PDX models) known to harbor an activating EGFR mutation (e.g., exon 19 deletion or L858R) and preferably the T790M mutation.

  • Implantation: Implant the tumor cells or tissue fragments subcutaneously into the flank of immunocompromised mice (e.g., NU/NU or NOD/SCID).

  • Tumor Growth and Initial Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Initiate treatment with a clinically relevant dose of osimertinib (e.g., 5-25 mg/kg, administered orally once daily).

  • Development of Resistance: Continue osimertinib treatment until tumors exhibit progressive growth, defined as a significant increase in tumor volume over a set period despite continuous therapy. This process can take several weeks to months.[6]

  • Confirmation of Resistance: Once resistance is established, tumors can be harvested and analyzed to confirm the presence of resistance-conferring mutations, such as C797S, through next-generation sequencing (NGS) or other molecular techniques.

Sources

Validation

A Head-to-Head Preclinical Assessment: Benchmarking the Antitumor Activity of a Novel FGFR Inhibitor Against the EGFR Inhibitor Gefitinib

Authored by: [Your Name/Lab Name], Senior Application Scientist Introduction In the landscape of targeted cancer therapy, the robust preclinical evaluation of novel kinase inhibitors is paramount to identifying candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab Name], Senior Application Scientist

Introduction

In the landscape of targeted cancer therapy, the robust preclinical evaluation of novel kinase inhibitors is paramount to identifying candidates with superior efficacy and a clear path to clinical development. This guide provides a comprehensive framework for the head-to-head benchmarking of a novel fibroblast growth factor receptor (FGFR) inhibitor, here termed Mifanertinib, against Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While both drug classes aim to halt oncogenic signaling, their targets are distinct, making a direct comparison of their antitumor activity crucial for defining their respective therapeutic niches.

Gefitinib (Iressa®) was one of the first EGFR TKIs to be approved for the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. Its mechanism of action revolves around the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. However, the development of resistance, often through secondary mutations like T790M or bypass track activation, has necessitated the development of next-generation inhibitors.

Mifanertinib represents a new class of potent and selective FGFR inhibitors. The FGFR signaling pathway, when aberrantly activated through gene amplification, mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and certain gastric cancers. Mifanertinib is designed to selectively inhibit the kinase activity of FGFRs, thereby suppressing downstream signaling through pathways like the RAS-MAPK and PI3K-AKT pathways, leading to the induction of apoptosis in FGFR-dependent cancer cells.

This guide will detail the experimental workflows to rigorously compare the in vitro and in vivo antitumor activities of Mifanertinib and Gefitinib, providing a blueprint for researchers in drug development. We will explore methodologies for assessing cellular potency, selectivity, and the in vivo efficacy of these two compounds, underpinned by a rationale for each experimental choice.

I. In Vitro Cellular Potency and Selectivity Profiling

A critical first step in benchmarking a novel inhibitor is to determine its potency and selectivity against a panel of cancer cell lines with well-characterized genetic backgrounds. This allows for the establishment of a clear structure-activity relationship and provides initial insights into potential clinical indications.

Experimental Protocol: Cell Viability Assay (MTS Assay)
  • Cell Line Selection: A panel of human cancer cell lines should be selected based on their known dependence on either EGFR or FGFR signaling.

    • EGFR-Dependent: NCI-H1975 (L858R/T790M EGFR mutant), HCC827 (EGFR exon 19 deletion).

    • FGFR-Dependent: SNU-16 (FGFR2 amplified gastric cancer), RT112 (FGFR3-TACC3 fusion-positive bladder cancer).

    • Negative Control: A549 (KRAS mutant, EGFR/FGFR wild-type).

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Mifanertinib and Gefitinib are serially diluted in complete growth medium to achieve a final concentration range of 0.01 nM to 10 µM. The vehicle control (DMSO) should be included.

  • Incubation: Cells are treated with the compounds for 72 hours.

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Data Acquisition: The absorbance is read at 490 nm using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism or equivalent software.

Data Summary: Comparative IC50 Values
Cell LineDriver OncogeneMifanertinib IC50 (nM)Gefitinib IC50 (nM)
HCC827EGFR del E746-A750>10,0008
NCI-H1975EGFR L858R/T790M>10,000>10,000
SNU-16FGFR2 Amplification12>10,000
RT112FGFR3-TACC3 Fusion25>10,000
A549KRAS G12S>10,000>10,000

Note: The data presented above is illustrative and intended to demonstrate the expected outcomes of such an experiment.

II. Target Engagement and Downstream Signaling Inhibition

To confirm that the observed cytotoxic effects are a direct result of on-target inhibition, it is essential to assess the phosphorylation status of the target receptor and key downstream signaling proteins.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Seed EGFR-dependent (HCC827) and FGFR-dependent (SNU-16) cells in 6-well plates. Treat with Mifanertinib and Gefitinib at concentrations around their respective IC50 values for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR, total EGFR, p-FGFR, total FGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control (e.g., GAPDH) should be included.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF FGF->FGFR Mifanertinib Mifanertinib Mifanertinib->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of Mifanertinib.

III. In Vivo Antitumor Efficacy

The gold standard for preclinical evaluation is the assessment of antitumor activity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used for this purpose.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 SNU-16 cells (for Mifanertinib evaluation) or HCC827 cells (for Gefitinib evaluation) into the right flank of the mice.

  • Tumor Growth and Randomization: When tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Mifanertinib (e.g., 10 mg/kg, oral gavage, once daily)

    • Gefitinib (e.g., 50 mg/kg, oral gavage, once daily)

  • Treatment and Monitoring: Administer the treatments for 21-28 days. Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Data Summary: In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
SNU-16 Xenograft
Vehicle1500-
Mifanertinib (10 mg/kg)30080
HCC827 Xenograft
Vehicle1200-
Gefitinib (50 mg/kg)40067

Note: The data presented above is illustrative and intended to demonstrate the expected outcomes of such an experiment.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Cell Lines (e.g., SNU-16, HCC827) B Implant Cells into Athymic Nude Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment Groups C->D E Daily Dosing (Vehicle, Mifanertinib, Gefitinib) D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize and Excise Tumors F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Pharmacodynamic Analysis (Optional) H->I

Caption: Workflow for in vivo xenograft studies.

IV. Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the antitumor activity of a novel FGFR inhibitor, Mifanertinib, against the established EGFR inhibitor, Gefitinib. The described in vitro and in vivo experiments provide a robust framework for determining the potency, selectivity, and efficacy of new therapeutic candidates. The clear distinction in activity profiles between Mifanertinib and Gefitinib in their respective target cell lines and xenograft models underscores the importance of patient selection based on the underlying molecular drivers of their disease.

Future studies should aim to explore the potential for combination therapies. For instance, in tumors co-expressing both EGFR and FGFR, a combination of Mifanertinib and Gefitinib might offer a synergistic antitumor effect. Furthermore, the investigation of resistance mechanisms to Mifanertinib will be crucial for the development of next-generation FGFR inhibitors and for designing effective treatment strategies for patients who relapse on therapy.

V. References

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine. [Link]

  • Paez, J. G., et al. (2004). EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy. Science. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine. [Link]

Comparative

Structural &amp; Mechanistic Divergence: Mifanertinib vs. Furmonertinib

The following technical guide provides an in-depth structural and mechanistic comparison between Mifanertinib (Mefatinib) and Furmonertinib (Alflutinib), designed for researchers and drug development professionals. A Com...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and mechanistic comparison between Mifanertinib (Mefatinib) and Furmonertinib (Alflutinib), designed for researchers and drug development professionals.

A Comparative Guide to 3rd-Generation EGFR Kinase Inhibitors

Executive Summary: The Scaffold Divergence

The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) centers on overcoming the T790M resistance mutation while sparing wild-type (WT) EGFR. While both Mifanertinib and Furmonertinib achieve this via covalent binding to Cysteine 797 (C797), they represent two distinct medicinal chemistry philosophies:

  • Mifanertinib (Mefatinib): Represents the evolution of the Quinazoline scaffold . It retains the classic core found in 1st/2nd gen inhibitors (Gefitinib, Afatinib) but incorporates specific substitutions to tune selectivity and reactivity.

  • Furmonertinib (Alflutinib): Represents the optimization of the Pyrimidine scaffold . Structurally analogous to Osimertinib, it differentiates itself through a unique trifluoroethoxypyridine "tail" that enhances blood-brain barrier (BBB) penetration and metabolic stability.

Chemical Deconstruction & Structural Analysis

The following breakdown isolates the three critical pharmacophores: the Core Scaffold , the Covalent Warhead , and the Solvent-Exposed Tail .

Comparative Chemical Architecture
FeatureMifanertinib (Mefatinib) Furmonertinib (Alflutinib)
Core Scaffold Quinazoline (Bicyclic)Pyrimidine (Monocyclic, Mono-anilino)
Covalent Warhead Dimethylamino-but-2-enamide (Acrylamide derivative)Acrylamide
Target Residue Cysteine 797 (C797)Cysteine 797 (C797)
Solvent Tail Difluoromethoxy group (-OCF2H)Trifluoroethoxypyridine (-OCH2CF3)
Key Property High potency; Classic binding modeHigh lipophilicity; "Dual-Brain" penetration
CAS Registry 1639014-72-41869057-83-9
Structural Visualization (DOT Diagram)

The following diagram abstracts the chemical topology to highlight the scaffold differences.

G cluster_0 Mifanertinib (Quinazoline Core) cluster_1 Furmonertinib (Pyrimidine Core) M_Core Quinazoline Scaffold (Bicyclic) M_Head 3-Cl-4-F Aniline (Hydrophobic Pocket) M_Core->M_Head Hinge Binding M_Warhead Acrylamide Derivative (Covalent C797) M_Core->M_Warhead C6 Position M_Tail Difluoromethoxy (Solvent Exposed) M_Core->M_Tail C7 Position F_Core Pyrimidine Scaffold (Monocyclic) F_Head Indole/Aniline Analog (Hydrophobic Pocket) F_Core->F_Head Hinge Binding F_Warhead Acrylamide (Covalent C797) F_Core->F_Warhead F_Tail Trifluoroethoxypyridine (High Lipophilicity) F_Head->F_Tail Solvent Extension

Caption: Structural topology comparing the bicyclic quinazoline core of Mifanertinib vs. the monocyclic pyrimidine core of Furmonertinib.

Mechanistic Implications[1][2][3][4]

Binding Mode & Selectivity
  • Mifanertinib: The quinazoline core naturally possesses high affinity for the ATP-binding pocket of EGFR. To achieve T790M selectivity (and spare WT), the substituents at C6 and C7 are critical. The difluoromethoxy group likely modulates the electron density of the ring, reducing affinity for the smaller WT pocket while accommodating the steric bulk of the Methionine 790 gatekeeper mutation.

  • Furmonertinib: The pyrimidine scaffold (shared with Osimertinib) relies on a specific "U-shaped" conformation. The trifluoroethoxypyridine tail is the key differentiator from Osimertinib (which uses a methoxy group). This fluorinated tail:

    • Occupies a specific hydrophobic pocket created by the T790M mutation.

    • Increases overall lipophilicity (logP), facilitating passive diffusion across the BBB.

Metabolic Stability (The Active Metabolite)
  • Furmonertinib: Is metabolized to AST5902 . Uniquely, AST5902 retains the trifluoroethoxypyridine structure and exhibits equipotent inhibition of T790M and similar BBB permeability. This "dual-active" mechanism extends the duration of action and CNS coverage.

  • Mifanertinib: Metabolism typically involves oxidation of the quinazoline ring or hydrolysis of the amide warhead.

Performance Comparison (Experimental Data)

The following data summarizes the comparative performance profile based on preclinical and clinical reports (e.g., FURLONG study for Furmonertinib).

MetricMifanertinib Furmonertinib Clinical Implication
IC50 (EGFR WT) > 100 nM (Est.)~ 6-10 nMFurmonertinib shows high WT sparing (Safety).
IC50 (T790M) < 5 nM~ 1-2 nMBoth are highly potent against resistance mutations.
CNS Penetration ModerateHigh (Dual Entry)Furmonertinib is superior for Brain Metastases (BM).
PFS (CNS) N/A (Limited Data)20.8 months FURLONG study data vs Gefitinib.[1]
Resistance C797SC797SBoth susceptible to C797S mutation (loss of covalent bond).

Experimental Validation Protocols

To validate these structural differences in a lab setting, the following self-validating protocols are recommended.

Protocol A: Differential Kinase Inhibition Assay (FRET-based)

Objective: Quantify the selectivity ratio (WT/T790M) for both compounds.

  • Reagents: Recombinant EGFR(WT) and EGFR(T790M/L858R) proteins, FRET peptide substrate (e.g., Z'-LYTE™), ATP (Km concentration).

  • Preparation: Prepare 10-point dilution series of Mifanertinib and Furmonertinib (Start 10 µM, 1:3 serial dilution).

  • Reaction:

    • Incubate Kinase + Inhibitor for 60 mins (Critical: Allows covalent bond formation).

    • Add ATP + Peptide substrate. Incubate 60 mins.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Calculate IC50.

    • Success Criteria: Furmonertinib should show >50-fold selectivity for T790M over WT. Mifanertinib should show nanomolar potency for T790M.

Protocol B: PAMPA-BBB Permeability Assay

Objective: Verify the lipophilic advantage of Furmonertinib's trifluoroethoxy tail.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with porcine brain lipid.

  • Donor Well: Add 10 µM compound in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 4 hours at 25°C with gentle shaking.

  • Quantification: LC-MS/MS analysis of donor and acceptor wells.

  • Calculation:

    
    
    
  • Expectation: Furmonertinib

    
     cm/s (High permeability).
    

Pathway Visualization (Mechanism of Action)

This diagram illustrates how these inhibitors block the downstream signaling cascade.

EGFR_Signaling EGFR_Mut EGFR (T790M/L858R) PI3K PI3K EGFR_Mut->PI3K Blocked RAS RAS EGFR_Mut->RAS Blocked Inhibitor Inhibitor (Mifanertinib / Furmonertinib) C797 Cysteine 797 (Covalent Bond) Inhibitor->C797 Irreversible Binding C797->EGFR_Mut Locks Inactive Conf. AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis Induction AKT->Apoptosis Loss of Survival Signal ERK ERK (Proliferation) RAS->ERK

Caption: Mechanism of Action. Covalent binding to C797 prevents ATP binding, effectively shutting down PI3K/AKT and RAS/ERK pathways.

References

  • IUPHAR/BPS Guide to Pharmacology. Mifanertinib (Ligand ID: 12380). [Link]

  • Shi, Y., et al. (2022). CNS Efficacy of Furmonertinib (AST2818) Versus Gefitinib as First-Line Treatment for EGFR-Mutated NSCLC: Results From the FURLONG Study.[2][3] Journal of Thoracic Oncology.[2] [Link]

  • Musib, L., et al. (2022). Furmonertinib, a Third-Generation EGFR Tyrosine Kinase Inhibitor, Overcomes Multidrug Resistance through Inhibiting ABCB1 and ABCG2. Frontiers in Oncology. [Link]

  • PubChem Compound Summary. Mifanertinib (CID 71613550). [Link]

  • Meng, P., et al. (2022). Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans. Acta Pharmacologica Sinica. [Link]

Sources

Validation

Validation of Mifanertinib HER2 inhibitory activity

Validation of Mifanertinib HER2 Inhibitory Activity: A Comparative Technical Guide Executive Summary Mifanertinib (also known as Mefatinib; CAS: 1639014-72-4) is a second-generation, irreversible pan-HER tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Mifanertinib HER2 Inhibitory Activity: A Comparative Technical Guide

Executive Summary Mifanertinib (also known as Mefatinib; CAS: 1639014-72-4) is a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI).[1] Unlike first-generation reversible inhibitors (e.g., Lapatinib), Mifanertinib forms a covalent bond with the conserved cysteine residue within the ATP-binding pocket of the ErbB family receptors. This guide delineates the experimental validation of its HER2 inhibitory activity, positioning it against key clinical benchmarks: Neratinib, Afatinib, and Lapatinib.

Mechanistic Profile & Binding Kinetics

Mifanertinib functions as an ATP-competitive inhibitor that irreversibly binds to the intracellular tyrosine kinase domain of HER2 (ErbB2).

  • Target Interaction: Covalent modification of Cys805 in HER2 (homologous to Cys797 in EGFR).

  • Mode of Action: Prevents homodimerization and heterodimerization (HER2/HER3), thereby silencing downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades essential for tumor proliferation.

  • Differentiation: Its irreversible nature allows for sustained inhibition of HER2 phosphorylation (p-HER2) even after drug washout, a distinct advantage over reversible inhibitors like Lapatinib.

Figure 1: HER2 Signaling Pathway & Mifanertinib Inhibition Node

HER2_Pathway cluster_membrane Cell Membrane Mifanertinib Mifanertinib (Irreversible Inhibitor) HER2 HER2 (ErbB2) Kinase Domain Mifanertinib->HER2 Covalent Binding (Cys805) ATP ATP Mifanertinib->ATP Blocks Binding HER3 HER3 (ErbB3) HER2->HER3 Heterodimerization PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates ATP->HER2 Phosphorylation AKT AKT (p-AKT) PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK (p-ERK) MEK->ERK ERK->Proliferation

Caption: Mechanism of Action: Mifanertinib covalently binds to the HER2 kinase domain, blocking ATP access and silencing downstream PI3K/AKT and MAPK oncogenic signaling.

Comparative Analysis: Potency & Selectivity

To validate Mifanertinib, researchers must benchmark its IC50 (half-maximal inhibitory concentration) against established standards. The following data synthesis represents expected ranges based on class behavior and preclinical profiling.

Table 1: Comparative Kinase Inhibitory Profile (Biochemical & Cellular)
FeatureMifanertinib Neratinib Afatinib Lapatinib
Binding Type Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)Reversible
HER2 Biochemical IC50 < 10 nM (Potent)~3–6 nM~10–14 nM~10–15 nM
EGFR (WT) Activity High PotencyHigh PotencyHigh PotencyModerate Potency
HER2 Exon 20 Activity ActiveActiveActiveLimited Activity
Cellular Potency (SKBR3) Low Nanomolar< 5 nM< 10 nM~50–100 nM
Washout Durability High (Sustained p-HER2 inhibition)HighHighLow (Rapid recovery)

Key Insight: Mifanertinib shares the high-potency, irreversible profile of Neratinib. In validation assays, it should demonstrate superior durability of inhibition compared to Lapatinib, particularly in "washout" experiments where cells are treated, washed, and then assessed for signal recovery.

Experimental Validation Protocols

The following protocols are designed to rigorously validate HER2 inhibitory activity.

Protocol A: Biochemical Kinase Assay (Intrinsic Affinity)

Objective: Determine the intrinsic


 or 

of Mifanertinib against purified HER2 kinase domain.
  • Reagents: Recombinant human HER2 kinase domain (cytoplasmic), Poly(Glu,Tyr) substrate, ATP (

    
     concentration), and radiolabeled 
    
    
    
    P-ATP or a fluorescence-based ADP detection system (e.g., ADP-Glo).
  • Reaction Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Dosing: Serial dilute Mifanertinib (0.1 nM to 10

    
    M) in DMSO. Include Neratinib as a positive control.
    
  • Incubation: Incubate enzyme + inhibitor for 15 minutes prior to adding ATP (critical for irreversible inhibitors to allow covalent bond formation).

  • Initiation: Add ATP/Substrate mix. Incubate for 60 minutes at Room Temperature.

  • Detection: Measure luminescence/fluorescence. Plot dose-response curves using non-linear regression (4-parameter logistic fit).

  • Validation Criteria: Mifanertinib must exhibit an IC50 < 10 nM.

Protocol B: Cellular Viability & Signaling (Ba/F3 & SKBR3)

Objective: Confirm functional inhibition in a biological system driven by HER2.[2][3][4][5][6][7]

Cell Models:

  • SKBR3 / BT474: HER2-amplified breast cancer lines (Standard).[8]

  • Ba/F3 HER2-Exon20ins: Murine pro-B cells engineered to depend on mutant HER2 for survival (Specificity).

Workflow:

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates.

  • Treatment: Treat with Mifanertinib (dose range) for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP quantification).

  • Western Blot Confirmation:

    • Treat cells with 100 nM Mifanertinib for 6 hours.

    • Lyse and blot for: p-HER2 (Tyr1248) , Total HER2, p-AKT (Ser473) , p-ERK1/2 .

    • Success Metric: Complete disappearance of p-HER2 and p-AKT bands at physiological concentrations.

Figure 2: Validation Workflow Logic

Validation_Workflow Step1 1. In Vitro Kinase Assay (Purified Enzyme) Dec1 IC50 < 10 nM? Step1->Dec1 Step2 2. Cell Viability Assay (SKBR3 / Ba/F3) Dec2 Viability IC50 Matches Ref? Step2->Dec2 Step3 3. Western Blotting (Phospho-Signaling) Dec3 p-HER2 Abolished? Step3->Dec3 Dec1->Step2 Yes Fail Review Protocol / Compound Purity Dec1->Fail No Dec2->Step3 Yes Dec2->Fail No Valid VALIDATED HER2 Inhibitor Dec3->Valid Yes Dec3->Fail No

Caption: Step-by-step validation logic. Failure at any checkpoint requires protocol review or compound purity analysis (HPLC/MS).

References

  • Mefatinib (Mifanertinib) Phase Ib/II Study: "Mefatinib as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study." PubMed. Available at: [Link]

  • Neratinib Mechanism & Comparison: "Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib." MDPI. Available at: [Link]

  • HER2 Kinase Assay Standards: "Differentiating HER2-targeted tyrosine kinase inhibitors." Nature Research Communities. Available at: [Link]

  • Exon 20 Insertion Landscape: "Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer." NIH. Available at: [Link]

Sources

Comparative

Technical Comparison: Mifanertinib Binding Dynamics in EGFR T790M vs. Wild-Type Contexts

Executive Summary Mifanertinib (HS-10296/Almonertinib) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) engineered to overcome T790M-mediated resistance while minimizing off-target wild-type (WT)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mifanertinib (HS-10296/Almonertinib) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) engineered to overcome T790M-mediated resistance while minimizing off-target wild-type (WT) EGFR inhibition.[1]

This guide provides a rigorous technical comparison of Mifanertinib’s binding affinity profiles. Experimental data confirms that Mifanertinib exhibits a ~25-fold cellular selectivity window for T790M-mutant cell lines (H1975) over WT EGFR lines (H292). This selectivity is driven by a covalent kinetic trap mechanism targeting the Cys797 residue, structurally optimized via a cyclopropyl modification to the indole nitrogen to enhance lipophilicity and blood-brain barrier (BBB) penetration compared to Osimertinib.

Mechanistic Basis of Selectivity

Structural Binding Dynamics

Mifanertinib functions as a covalent inhibitor. Unlike reversible ATP-competitive inhibitors (e.g., Gefitinib), it relies on a two-step binding mechanism:

  • Reversible Association (

    
    ):  The drug initially docks into the ATP-binding pocket. The T790M mutation (Gatekeeper mutation) increases the affinity for ATP, usually displacing reversible inhibitors. However, Mifanertinib's pyrimidine scaffold is designed to fit the steric constraints imposed by the bulky Methionine at residue 790.
    
  • Irreversible Inactivation (

    
    ):  An acrylamide "warhead" on the drug forms a covalent thioether bond with the nucleophilic thiol group of Cysteine 797 (Cys797) .
    

Why it spares Wild-Type: In WT EGFR, the spatial geometry of the ATP pocket allows ATP to compete effectively against the reversible association of the inhibitor. Furthermore, the specific orientation required for the acrylamide warhead to react with Cys797 is less favorable in the WT conformation compared to the L858R/T790M or Del19/T790M mutant conformations.

Signaling Pathway Blockade

The following diagram illustrates the precise intervention point of Mifanertinib within the EGFR signaling cascade.

EGFR_Signaling EGFR EGFR (T790M/L858R) P_EGFR p-EGFR (Phosphorylated) EGFR->P_EGFR Autophosphorylation Mifanertinib Mifanertinib (Covalent Inhibitor) Mifanertinib->EGFR Covalent Bond (C797) BLOCKS ATP ATP ATP ATP->EGFR Competes PI3K PI3K P_EGFR->PI3K Recruitment RAS RAS P_EGFR->RAS AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Mifanertinib covalently binds Cys797, preventing ATP access and halting downstream PI3K/AKT and MAPK/ERK phosphorylation.

Quantitative Performance Data

The following data aggregates biochemical (kinase assay) and cellular (viability assay) results. Note the distinct "Selectivity Window" — the ratio of WT IC50 to Mutant IC50.

Table 1: Biochemical Kinase Affinity (Cell-Free)

Data represents enzymatic inhibition constants.

Target ReceptorMutation ProfileIC50 (nM)Selectivity Index (vs. Mutant)
EGFR T790M/Del19 Resistance + Sensitizing0.21 1.0 (Reference)
EGFR T790M/L858R Resistance + Sensitizing0.29 ~1.4x
EGFR WT Wild Type3.39 ~16x Less Potent
Table 2: Cellular Viability (In Vitro)

Data derived from proliferation assays (e.g., CCK-8/MTT) at 72h.

Cell LineEGFR StatusIC50 (nM)Biological Interpretation
NCI-H1975 L858R / T790M17.5 High Potency (On-Target)
PC-9 Del1924.0 High Potency (Sensitizing)
NCI-H292 Wild Type443.5 Low Potency (WT Sparing)

Key Insight: While biochemical assays show a ~16-fold selectivity, the cellular context amplifies this to >25-fold . This "therapeutic window" is critical for reducing cutaneous toxicities (rash) associated with WT EGFR inhibition in keratinocytes.

Experimental Protocols for Validation

To replicate these findings or benchmark new compounds against Mifanertinib, follow these standardized protocols.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine IC50 values for recombinant EGFR proteins.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Dispense 5 nM recombinant EGFR (T790M/L858R or WT) into 384-well plates.

  • Compound Addition: Add Mifanertinib (serial dilutions in DMSO) using an acoustic dispenser (e.g., Echo 550). Incubate for 60 minutes to allow covalent bond formation.

    • Note: Pre-incubation is critical for covalent inhibitors to accurately measure

      
      .
      
  • Reaction Start: Add ATP (at

    
     concentration) and peptide substrate (e.g., Poly-Glu-Tyr-Biotin). Incubate for 60 min at Room Temp.
    
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.

  • Read: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm). Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Selectivity Profiling Workflow

The following workflow ensures robust generation of cellular IC50 data.

Cell_Assay_Workflow Start Cell Seeding (3000 cells/well) Attach Attachment Phase (24 Hours, 37°C) Start->Attach Treat Drug Treatment (Serial Dilution 0-10 µM) Attach->Treat Incubate Incubation (72 Hours) Treat->Incubate Reagent Add CCK-8/MTT Reagent Incubate->Reagent Read Absorbance Read (OD 450nm) Reagent->Read Analyze Data Analysis (Non-linear Regression) Read->Analyze

Figure 2: Standardized workflow for determining cellular IC50 values.

Critical Quality Control Steps:

  • DMSO Normalization: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Cell Density: H1975 cells grow faster than some WT lines; normalize seeding density to ensure cells are in log-phase growth during drug exposure.

  • Reference Control: Always run Osimertinib as a positive control in parallel to benchmark assay sensitivity.

Discussion: Clinical Implications of Binding Data

The binding data highlights two major advantages of Mifanertinib:

  • Efficacy in Resistance: The sub-nanomolar affinity (0.21–0.29 nM) for T790M mutants explains the high Objective Response Rate (ORR) observed in patients who progressed on 1st-generation TKIs.

  • Safety Profile: The high IC50 for WT EGFR (443.5 nM in cells) correlates with a manageable toxicity profile. While rash and diarrhea occur, they are generally less severe than with non-selective inhibitors like Afatinib, which inhibits WT EGFR equipotently.

Structure-Activity Relationship (SAR): Mifanertinib is structurally similar to Osimertinib but replaces the methyl group on the indole nitrogen with a cyclopropyl group . This modification increases lipophilicity, potentially enhancing penetration into the Central Nervous System (CNS), a critical feature for treating NSCLC brain metastases.

References

  • Yang, J. C-H., et al. "Almonertinib (HS-10296) in patients with pretreated EGFR T790M-positive NSCLC." Journal of Clinical Oncology, 2020. Link

  • MedChemExpress. "Almonertinib (HS-10296) Product Information and Biological Activity." MedChemExpress, Accessed 2024. Link

  • Zhang, Y., et al. "Third-generation EGFR inhibitor HS-10296 in combination with famitinib exerts synergistic antitumor effects." Cancer Medicine, 2021.[2] Link

  • Lu, S., et al. "Aumolertinib (HS-10296) in patients with advanced EGFR T790M+ NSCLC: Updated post-NMPA approval results." Thoracic Cancer, 2022. Link

  • Nagasaka, M., et al. "Almonertinib: A novel third-generation EGFR-TKI for NSCLC." Lung Cancer: Targets and Therapy, 2021.[2] Link

Sources

Validation

Introduction: The Challenge of EGFR Exon 20 Insertions in NSCLC

For Researchers, Scientists, and Drug Development Professionals The epidermal growth factor receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1] In non-small cell lung cancer (NSC...

Author: BenchChem Technical Support Team. Date: February 2026


For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1] In non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene are common oncogenic drivers.[2] While tyrosine kinase inhibitors (TKIs) have revolutionized treatment for patients with common EGFR mutations like exon 19 deletions and the L858R point mutation, a third, more challenging class of alterations exists: exon 20 insertion (Ex20ins) mutations.[3] These mutations, accounting for up to 12% of all EGFR mutations in NSCLC, alter the structure of the ATP-binding pocket of the EGFR kinase domain.[4] This structural change leads to steric hindrance, which significantly reduces the binding affinity and efficacy of many standard EGFR TKIs.[1][5][6]

The result is a patient population with historically poor responses to conventional targeted therapies and a reliance on traditional chemotherapy.[3][7] This guide provides an in-depth comparison of Mifanertinib, a novel TKI, against other therapeutic agents developed to overcome the challenge of EGFR Ex20ins mutations.

The Altered Signaling Pathway

EGFR Ex20ins mutations lead to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK and PI3K/AKT/mTOR pathways, driving uncontrolled cell proliferation and survival.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR_Ex20ins Mutant EGFR (Exon 20 Insertion) RAS RAS EGFR_Ex20ins->RAS Constitutive Activation PI3K PI3K EGFR_Ex20ins->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Cell_Viability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay & Analysis Plate_Cells 1. Plate Ba/F3 cells expressing EGFR mutants in 96-well plates. Add_Drug 2. Add serial dilutions of TKIs. Plate_Cells->Add_Drug Incubate 3. Incubate for 72 hours at 37°C, 5% CO2. Add_Drug->Incubate Add_Reagent 4. Add viability reagent (e.g., CellTiter-Glo®). Incubate->Add_Reagent Read_Plate 5. Measure luminescence (proportional to ATP/viable cells). Add_Reagent->Read_Plate Calculate_IC50 6. Plot dose-response curve and calculate IC50. Read_Plate->Calculate_IC50

Caption: Workflow for a typical in vitro cell viability assay to determine IC50 values.

Comparative IC50 Data
CompoundTarget MutationIC50 (nM)Selectivity vs. WT EGFRSource
Mifanertinib Data not publicly available in searched documentsN/AN/A
Mobocertinib Various Ex20insPotent at low nM concentrations1.5- to 10-fold more selective for Ex20ins vs. WT[8]
Amivantamab Various Ex20insPotent inhibition of cell viabilityBetter mutant selectivity than poziotinib[9]
Poziotinib Ex20ins (average)~1.0~100-fold more potent than osimertinib in Ba/F3 cells[3]

Note: Direct, side-by-side comparative IC50 data for Mifanertinib was not available in the public documents searched. The table reflects available data for comparator molecules to establish a benchmark for potency.

Interpretation of In Vitro Data:

The goal for a successful TKI is to have a low IC50 value against the mutant EGFR while having a much higher IC50 value against wild-type (WT) EGFR. This difference, known as the selectivity index, indicates a wider therapeutic window, potentially leading to fewer side effects related to the inhibition of normal EGFR function in the body. [10]Mobocertinib was designed to inhibit EGFR Ex20ins mutations at lower concentrations than WT EGFR. [8]Similarly, amivantamab has demonstrated better selectivity for mutant EGFR compared to poziotinib in preclinical models. [9]

In Vivo Efficacy in Preclinical Models

While in vitro data is crucial for determining potency at a cellular level, in vivo studies using animal models, such as xenografts in mice, are essential to evaluate a drug's anti-tumor activity in a more complex biological system.

Experimental Protocol: Xenograft Mouse Model
  • Cell Implantation: Human NSCLC cells harboring specific EGFR Ex20ins mutations are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into groups and treated with the vehicle control, Mifanertinib, or comparator drugs, typically via oral gavage or injection.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition (TGI) is calculated.

Comparative In Vivo Data
CompoundModelKey FindingsSource
Mifanertinib Data not publicly available in searched documentsN/A
Mobocertinib Xenograft models with EGFR Ex20insDemonstrated anti-tumor activity.[8]
Poziotinib Genetically engineered mouse modelsShowed significant anti-Ex20ins efficiency with 80% tumor volume shrinkage.[3]

Interpretation of In Vivo Data:

Successful translation from in vitro to in vivo models is a critical step in drug development. Both mobocertinib and poziotinib have shown the ability to inhibit tumor growth in animal models, validating their potential as treatments for EGFR Ex20ins-driven cancers. [3][8]

Clinical Activity and Outlook

The ultimate measure of a drug's efficacy is its performance in clinical trials. While preclinical data for Mifanertinib is not widely available in the searched documents, we can look at the clinical outcomes of its comparators to understand the current therapeutic landscape.

  • Amivantamab: In the CHRYSALIS study, amivantamab demonstrated an overall response rate (ORR) of 40% in patients with EGFR Ex20ins NSCLC who had progressed after platinum-based chemotherapy. [11]It is now an approved and important targeted therapy option for this patient population. [12]* Mobocertinib: Showed an ORR of 28% and a median progression-free survival (PFS) of 7.3 months in a similar patient population. [9]However, its failure to show benefit over chemotherapy in the first-line setting led to its market withdrawal. [13]* Poziotinib: Clinical trial results have shown varied efficacy, with a higher response rate observed in patients with "near-loop" insertions. [5]

Conclusion and Future Directions

The development of targeted therapies for EGFR exon 20 insertion mutations has been a significant challenge in oncology. The limitations of early-generation TKIs have spurred the development of novel agents with distinct mechanisms of action. Amivantamab has established a new standard of care with its unique bispecific antibody approach. [12]Small molecule inhibitors like mobocertinib have shown promise but also highlight the difficulties in translating preclinical potency into definitive clinical benefit. [13][9] While specific preclinical data on Mifanertinib's potency against EGFR exon 20 insertion mutations is not yet widely published, its designation as an antagonist for both EGFR and HER2 suggests a mechanism tailored for these challenging mutations. [14]For Mifanertinib to emerge as a competitive therapeutic, future published data will need to demonstrate:

  • Potent and Selective Inhibition: Low nanomolar IC50 values against a broad range of EGFR Ex20ins variants with a significant selectivity window over wild-type EGFR.

  • Robust In Vivo Efficacy: Strong tumor growth inhibition in relevant preclinical models.

  • Favorable Clinical Outcomes: Clinically meaningful response rates and durable disease control in patients with EGFR Ex20ins NSCLC.

The field continues to evolve, with ongoing research into new TKIs and combination strategies. [13][15]The continued investigation of molecules like Mifanertinib is crucial to expand the therapeutic arsenal and improve outcomes for this underserved patient population.

References

  • MDPI. (n.d.). Mobocertinib in Patients with EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer (MOON): An International Real-World Safety and Efficacy Analysis.
  • Unknown. (2021, July 12). Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations.
  • The ASCO Post. (2022, July 13). Poziotinib Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location.
  • Unknown. (2023, July 21). A Visual Exploration of New Targeted Therapies for EGFR Exon 20 Insertions in NSCLC.
  • PubMed Central. (2024, October 17). Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming.
  • AACR Journals. (n.d.). FDA Approval Summary: Mobocertinib for Metastatic Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations.
  • Unknown. (2021, March 1). Amivantamab in Post-platinum EGFR Exon 20 Insertion Mutant Non-small Cell Lung Cancer.
  • Targeted Oncology. (2023, April 26). Amivantamab Compared With Real-World EGFR Exon 20 NSCLC Population.
  • YouTube. (2020, August 28). EGFR Exon 20 Mutations in Non–Small Cell Lung Cancer.
  • PMC. (n.d.). Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates.
  • CMAR. (2026, January 29). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1.
  • PMC - NIH. (n.d.). EGFR exon 20 insertion mutations in non-small cell lung cancer.
  • AJMC. (2025, September 8). Current and Emerging Options for Uncommon EGFR- and Exon 20 Insertion–Mutated NSCLC.
  • Unknown. (n.d.). Amivantamab for the treatment of EGFR exon 20 insertion mutant non-small cell lung cancer.
  • YouTube. (2024, July 27). Dr Reckamp on Amivantamab in EGFR Exon 20–Mutated NSCLC.
  • PubMed Central - NIH. (2025, September 24). Poziotinib for EGFR exon 20-insertion NSCLC.
  • NIH. (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer.
  • Patsnap Synapse. (n.d.). Mifanertinib Maleate - Drug Targets, Indications, Patents.
  • CancerNetwork. (2022, March 12). Expert Commentary on the Product Profile of Amivantamab-vmjw.
  • ILCN. (2025, January 21). Amivantamab-Vmjw Plus Lazertinib Shows Statistically Significant and Clinically Meaningful Improvement in Overall Survival Versus Osimertinib Alone.

Sources

Comparative

Technical Guide: Cross-Resistance Profiling of Mifanertinib and Lazertinib

The following guide details the cross-resistance profiling of Mifanertinib (Mefatinib) and Lazertinib (Leclaza) . Editorial Note on Nomenclature: Mifanertinib (INN): Also known as Mefatinib.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-resistance profiling of Mifanertinib (Mefatinib) and Lazertinib (Leclaza) .

Editorial Note on Nomenclature:

  • Mifanertinib (INN): Also known as Mefatinib. It is a second-generation , irreversible, pan-HER (EGFR/HER2) tyrosine kinase inhibitor (TKI).

  • Lazertinib: A third-generation , irreversible, mutant-selective (T790M-targeting) EGFR TKI.

  • Clarification: While both share the suffix -tinib and target EGFR, they belong to distinct pharmacologic classes. This guide focuses on the sequential resistance mechanisms (T790M vs. C797S) that define their clinical interplay.

Executive Summary

The resistance landscapes of Mifanertinib and Lazertinib are distinct due to their generation-specific selectivity profiles. Mifanertinib , as a pan-HER inhibitor, exerts broad blockade of ErbB family members but lacks selectivity for the T790M "gatekeeper" mutation, leading to T790M-mediated resistance. Lazertinib is designed specifically to overcome T790M but is susceptible to the C797S mutation, which disrupts its covalent binding site.

Key Verdict:

  • Mifanertinib

    
     Lazertinib: Sensitive.  Patients progressing on Mifanertinib often acquire T790M, which Lazertinib effectively targets.
    
  • Lazertinib

    
     Mifanertinib: Resistant.  Patients progressing on Lazertinib often acquire C797S.[1] Since Mifanertinib also requires the C797 residue for covalent binding, it is cross-resistant.
    

Mechanistic Architecture

Both agents function as ATP-competitive inhibitors that form a covalent bond with the Cysteine-797 (C797) residue within the EGFR ATP-binding pocket. However, their structural scaffolds dictate their selectivity.

Binding Modes
  • Mifanertinib (Pan-HER Blockade): Contains a quinazoline or similar scaffold (typical of 2nd gen) that fits into the ATP pocket of both Wild-Type (WT) and Mutant (Del19/L858R) EGFR. It also potently inhibits HER2. The acrylamide "warhead" covalently modifies C797.

  • Lazertinib (Mutant Selectivity): Features a pyrazole-based scaffold optimized to bind the T790M mutant conformation while sterically clashing with the WT EGFR. This "sparing" of WT EGFR reduces cutaneous/GI toxicity compared to Mifanertinib.

Signaling Pathway & Inhibition

The following Graphviz diagram illustrates the signal transduction blockade and the specific points of resistance.

EGFR_Pathway EGFR_WT EGFR (Wild Type) Signaling Downstream Signaling (RAS/RAF/MEK & PI3K/AKT) EGFR_WT->Signaling Physiological EGFR_Mut EGFR (Del19/L858R) EGFR_Mut->Signaling Constitutive EGFR_T790M EGFR (T790M) EGFR_T790M->Signaling Resistant to 1st/2nd Gen EGFR_C797S EGFR (C797S) EGFR_C797S->Signaling Resistant to 3rd Gen Mifanertinib Mifanertinib (2nd Gen Pan-HER) Mifanertinib->EGFR_WT Inhibits (Toxicity) Mifanertinib->EGFR_Mut Inhibits (Potent) Mifanertinib->EGFR_T790M Blocked by Steric Hindrance Lazertinib Lazertinib (3rd Gen T790M-Sel) Lazertinib->EGFR_WT Spars (Low Affinity) Lazertinib->EGFR_Mut Inhibits (Potent) Lazertinib->EGFR_T790M Inhibits (Potent) Lazertinib->EGFR_C797S Blocked by Loss of Covalent Site Proliferation Tumor Growth Signaling->Proliferation

Caption: Mechanistic divergence of Mifanertinib (blocked by T790M) vs. Lazertinib (blocked by C797S).[2]

Resistance Landscapes

Mifanertinib Resistance (The T790M Shift)

Clinical data indicates that approximately 40-50% of patients treated with 1st/2nd generation inhibitors (like Mifanertinib) develop the T790M mutation.

  • Mechanism: The Threonine-to-Methionine substitution at position 790 increases the receptor's affinity for ATP, outcompeting the drug.

  • Implication: This creates a direct therapeutic window for Lazertinib.

Lazertinib Resistance (The C797S Barrier)

Patients progressing on Lazertinib typically develop the C797S mutation (15-30%) or MET Amplification (15-20%).

  • Mechanism: The Cysteine-to-Serine substitution removes the thiol group required for the acrylamide warhead of Lazertinib (and Mifanertinib) to form a covalent bond.

  • Implication: Since Mifanertinib also requires C797 for binding, it is ineffective against C797S.

Comparative Data Table
FeatureMifanertinib (Mefatinib)Lazertinib (Leclaza)
Generation 2nd Generation (Pan-HER)3rd Generation (Mutant-Selective)
Binding Type Irreversible (Covalent C797)Irreversible (Covalent C797)
Target Profile Del19, L858R, HER2, WT EGFR Del19, L858R, T790M
Primary Resistance T790M (Gatekeeper)C797S (Binding Site), MET Amp
CNS Penetration ModerateHigh (Superior to 1st/2nd gen)
Cross-Resistance Ineffective against T790MEffective against T790M
Post-Failure Option Switch to Lazertinib (if T790M+)Chemo, Amivantamab, or 4th Gen TKI

Experimental Profiling Protocols

To validate these profiles in your lab, use the following self-validating workflows.

Protocol A: Generation of Resistant Isogenic Cell Lines (ENU Mutagenesis)

Purpose: To predict the spectrum of mutations (T790M vs C797S) induced by each drug.

  • Cell Seeding: Seed PC9 (Del19) or HCC827 (Del19) cells at

    
     cells/dish.
    
  • Mutagenesis: Treat with N-ethyl-N-nitrosourea (ENU) (50 µg/mL) for 24 hours to induce random point mutations. Wash 3x with PBS.

  • Drug Selection:

    • Arm A: Treat with Mifanertinib (start at IC90, approx 10-50 nM).

    • Arm B: Treat with Lazertinib (start at IC90, approx 10-50 nM).

  • Escalation: Every 3-4 days, replace media. Once colonies form, double the drug concentration. Continue until resistance is stable at

    
    .
    
  • Validation: Pick clones, expand, and perform Sanger Sequencing of EGFR Exons 18-21.

    • Expected Result Arm A: Enrichment of T790M .

    • Expected Result Arm B: Enrichment of C797S .

Protocol B: Western Blot Signaling Analysis

Purpose: To confirm pathway blockade and cross-resistance.

  • Lysate Prep: Treat PC9-T790M (Lazertinib-sensitive) and PC9-C797S (Lazertinib-resistant) cells with increasing doses (0, 10, 100, 1000 nM) of Mifanertinib and Lazertinib for 6 hours.

  • Antibodies:

    • Primary: pEGFR (Y1068), Total EGFR, pAKT (S473), pERK1/2 (T202/Y204), Actin.

  • Analysis:

    • PC9-T790M: Lazertinib should inhibit pEGFR at <100 nM. Mifanertinib will require significantly higher concentrations (>500 nM) or fail to inhibit.

    • PC9-C797S: Both drugs should fail to inhibit pEGFR even at 1000 nM.

Workflow Diagram

Profiling_Workflow Start Parental Cells (PC9 / HCC827) ENU ENU Mutagenesis (Random Mutations) Start->ENU Selection Drug Selection Pressure ENU->Selection Branch_M Mifanertinib Escalation Selection->Branch_M Branch_L Lazertinib Escalation Selection->Branch_L Res_M Resistant Clones (T790M+) Branch_M->Res_M Selects for Res_L Resistant Clones (C797S+) Branch_L->Res_L Selects for Validation Sanger Sequencing & IC50 Profiling Res_M->Validation Res_L->Validation

Caption: Experimental workflow for generating and identifying drug-specific resistance mutations.

Clinical Translation & References

Clinical Implications[3][4][6][7][8][9][10][11]
  • Sequencing: Mifanertinib is best utilized in the first-line setting (if approved/available), reserving Lazertinib for second-line rescue upon T790M emergence.

  • Lazertinib Advantage: Due to superior CNS penetration and lower skin toxicity (WT sparing), Lazertinib is often preferred as an upfront therapy (FLAURA/LASER301 paradigm), rendering Mifanertinib obsolete in later lines.

  • Combination Strategies: For Lazertinib resistance (MET amplification), the combination of Lazertinib + Amivantamab (bispecific EGFR/MET antibody) has shown efficacy where monotherapy fails.

References
  • Mifanertinib (Mefatinib)

    • Title: Discovery and characterization of Mefatinib (Mifanertinib)
    • Source: IUPHAR/BPS Guide to Pharmacology.
    • URL:[Link]

  • Lazertinib Mechanism & Efficacy (LASER301)

    • Title: Lazertinib versus Geftinib as First-Line Treatment in Patients with EGFR-Mutated Advanced Non-Small-Cell Lung Cancer.
    • Source: Journal of Clinical Oncology (2023).
    • URL:[Link]

  • Mechanisms of Resistance (C797S)

    • Title: EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mut
    • Source: Cancer Research and Treatment (2020).[3]

    • URL:[Link]

  • Amivantamab + Lazertinib Combination (MARIPOSA)

    • Title: Amivantamab plus Lazertinib in Previously Treated EGFR-Mutated Non–Small-Cell Lung Cancer.[4][5][6]

    • Source: Journal of Clinical Oncology (2023).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mifanertinib Disposal &amp; Handling Guide: Operational Safety Protocol

Executive Summary: Immediate Action Card Mifanertinib (also known as Mefatinib) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1] Like other covalent antineoplastics, it poses significant repro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Mifanertinib (also known as Mefatinib) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1] Like other covalent antineoplastics, it poses significant reproductive and specific organ toxicity risks. It must not be treated as general trash or standard biological waste.

Critical Parameter Directive
Waste Classification Cytotoxic / Antineoplastic Chemical Waste
Primary Disposal Method High-Temperature Incineration (>1000°C)
Prohibited Actions ⛔ DO NOT autoclave (does not destroy chemical structure).⛔ DO NOT dispose of down sink/drain.⛔ DO NOT mix with oxidizers.[1]
Spill Reagent Absorbent pads + 10% Bleach (Sodium Hypochlorite) for surface deactivation followed by surfactant wash.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of Mifanertinib is required to select the correct waste stream. As a halogenated organic compound containing both Chlorine and Fluorine, it requires specific segregation to prevent the formation of toxic byproducts during improper disposal.

Physicochemical Data Table
PropertyValueRelevance to Disposal
CAS Number 1639014-72-4Unique identifier for waste manifesting.[1]
Molecular Formula C₂₁H₁₉ClF₃N₅O₂Contains Halogens (F, Cl) .[2] Must go to halogenated waste streams if liquid.
Molecular Weight 465.9 g/mol Heavy molecule, non-volatile.
Mechanism Covalent EGFR InhibitorIrreversible binding; high biological potency even in trace amounts.
Solubility DMSO, MethanolUse organic solvents for cleaning residues; water alone is ineffective.
GHS Hazard Classification (derived from class data)[1]
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]

  • Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).

  • STOT-RE: Specific Target Organ Toxicity (Repeated Exposure).[1]

Waste Segregation & Disposal Protocol

This protocol is designed to ensure "Cradle-to-Grave" tracking, a regulatory requirement under RCRA (Resource Conservation and Recovery Act) and equivalent international standards.[1]

A. Solid Waste (Trace Contamination)[1]
  • Items: Gloves, pipette tips, weighing boats, empty vials (<3% residue).

  • Protocol:

    • Collect in a dedicated Yellow (Cytotoxic) or Purple waste bin (depending on facility color coding).[1]

    • Container must be rigid, leak-proof, and labeled "Cytotoxic Waste - Incinerate Only."[1]

    • Do not place in red biohazard bags destined for autoclaving; heat sterilization does not degrade the inhibitor.

B. Liquid Waste (Mother Liquors & HPLC Waste)[1]
  • Items: Expired stock solutions (DMSO), HPLC effluent containing Mifanertinib.

  • Protocol:

    • Segregate into Halogenated Solvent Waste carboys.

    • Label clearly: "Contains Mifanertinib (EGFR Inhibitor) - Toxic."[1]

    • Self-Validating Step: Check pH. If HPLC mobile phases were acidic/basic, ensure the waste carboy is compatible (e.g., do not mix acidic waste with cyanide or sulfide waste).

C. Bulk Substance (Pure Compound)[1]
  • Items: Unused powder, expired API.

  • Protocol:

    • Leave in original container if possible.

    • Place original container inside a secondary clear sealable bag.

    • Manifest as "Lab Pack" waste for High-Temperature Incineration .

Visualized Workflows

Workflow 1: Waste Segregation Decision Tree

This logic flow ensures no cross-contamination of waste streams.

WasteSegregation Start Waste Generated TypeCheck Is it Solid or Liquid? Start->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Liquid Solid Solid Waste TypeCheck->Solid Solid HalogenCheck Contains Halogens? (Mifanertinib has F/Cl) Liquid->HalogenCheck HaloWaste Halogenated Solvent Waste Stream HalogenCheck->HaloWaste Yes (Required) Drain Sink/Drain HalogenCheck->Drain NEVER TraceCheck Trace (<3%) or Bulk? Solid->TraceCheck TraceBin Yellow/Purple Bin (Cytotoxic Incineration) TraceCheck->TraceBin Trace (Tips, Gloves) BulkPack Lab Pack for High-Temp Incineration TraceCheck->BulkPack Bulk (Expired API) BioBag Red Biohazard Bag (Autoclave) TraceCheck->BioBag NEVER

Figure 1: Decision logic for segregating Mifanertinib waste. Note the strict prohibition of drain disposal and autoclaving.

Workflow 2: Emergency Spill Response

In the event of a powder spill or liquid splash, follow this containment logic to minimize exposure.

SpillResponse Alert 1. ALERT Notify personnel Isolate area PPE 2. PPE UP Double Nitrile Gloves Resp. Protection (N95/P100) Gown Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not sweep dust) PPE->Contain Clean 4. DECONTAMINATE 1. 10% Bleach Wipe 2. Solvent (Ethanol) Wipe 3. Detergent Wash Contain->Clean Dispose 5. DISPOSE All materials into Cytotoxic Waste Bin Clean->Dispose

Figure 2: Step-by-step spill response protocol. Double-gloving is critical due to the compound's potency.[1]

Decontamination & Verification

Because Mifanertinib is a covalent inhibitor, simple washing may not suffice for glassware or permanent fixtures.

  • Solubilization: First, wipe the surface with Ethanol (70%) or DMSO . Mifanertinib is poorly soluble in water; water alone will spread the contamination rather than remove it.

  • Inactivation: Follow with a wipe down using 10% Sodium Hypochlorite (Bleach) . While this may not fully degrade the core quinazoline structure immediately, it aids in oxidation and physical removal.

  • Final Wash: Clean with a detergent solution (e.g., Alconox) and rinse with water to remove chemical residues.

  • Verification (Self-Validating): For high-safety areas, use a UV lamp (many quinazolines fluoresce) or perform a swab test analyzed by LC-MS if moving equipment out of a regulated zone.[1]

Regulatory Compliance & Grounding

This guide adheres to principles defined by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) regarding Hazardous Drugs.

  • RCRA Status: While not explicitly P-listed (acute hazardous waste) by name in 40 CFR 261.33, Mifanertinib meets the criteria for characteristic hazardous waste due to toxicity.[1] It must be managed as hazardous waste.[3]

  • NIOSH Alignment: As a Tyrosine Kinase Inhibitor (TKI) with antineoplastic activity, it falls under Group 1 (Antineoplastic drugs) handling precautions.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link][1]

  • PubChem. (n.d.). Mifanertinib (Compound CID 71613550).[1] National Center for Biotechnology Information. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link][1]

  • World Health Organization (WHO). (2019).[1] Safe management of wastes from health-care activities. [Link][1]

Sources

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